Technical Documentation Center

N-(2-cyclohexen-1-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-cyclohexen-1-yl)acetamide

Core Science & Biosynthesis

Foundational

Technical Monograph: Strategic Synthesis of N-(2-cyclohexen-1-yl)acetamide

Executive Summary The synthesis of N-(2-cyclohexen-1-yl)acetamide represents a classic challenge in allylic functionalization. Unlike saturated cyclic amides, the preservation of the C2-C3 double bond during amide format...

Author: BenchChem Technical Support Team. Date: March 2026



Executive Summary

The synthesis of N-(2-cyclohexen-1-yl)acetamide represents a classic challenge in allylic functionalization. Unlike saturated cyclic amides, the preservation of the C2-C3 double bond during amide formation requires specific mechanistic control to prevent isomerization to the thermodynamically stable enamide or hydration of the alkene.

This guide details two high-fidelity pathways selected for their regioselectivity and scalability:

  • The Lewis Acid-Catalyzed Ritter Transformation: A direct, atom-economical conversion of 2-cyclohexen-1-ol using Iron(III) catalysis.

  • The Classical Nucleophilic Substitution: A robust

    
     approach utilizing 3-bromocyclohexene.
    

We prioritize the Iron(III) Chloride-catalyzed Ritter pathway as the superior method for modern drug development workflows due to its operational simplicity, low toxicity, and avoidance of mutagenic allylic halides.

Mechanistic Strategy & Pathway Selection

The core synthetic challenge lies in generating the requisite C-N bond at the allylic position (C1) without disturbing the unsaturation at C2.

The Stability/Reactivity Paradox

Direct amidation of cyclohexene (via standard Ritter conditions with


) typically yields the saturated N-cyclohexylacetamide due to protonation of the alkene. To retain the double bond, we must utilize a precursor that generates a stabilized allylic cation .
  • Precursor A (Alcohol): 2-Cyclohexen-1-ol. Under Lewis Acid catalysis, this forms a resonance-stabilized allylic cation.

  • Precursor B (Halide): 3-Bromocyclohexene. Reacts via nucleophilic attack but is unstable and lachrymatory.

Pathway Decision Matrix
FeaturePathway A: Fe(III) Catalyzed RitterPathway B: Nucleophilic Substitution
Starting Material 2-Cyclohexen-1-ol (Stable)3-Bromocyclohexene (Unstable)
Catalyst/Reagent

(5 mol%)
NaH /

(Stoichiometric)
Atom Economy High (Water is sole byproduct)Low (Salt waste generated)
Scalability ExcellentModerate (Halide handling issues)
Regioselectivity High (Thermodynamic control)Variable (

vs

)

Detailed Protocol: Iron(III)-Catalyzed Ritter Reaction

This protocol is based on the methodology utilizing mild Lewis Acid activation to facilitate the attack of acetonitrile on the allylic alcohol [1, 2].

Reaction Scheme Visualization

RitterMechanism Start 2-Cyclohexen-1-ol Complex Fe-Coordination Complex Start->Complex + FeCl3 (cat) Cation Allylic Cation (Resonance Stabilized) Complex->Cation - [Fe]-OH Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium + MeCN (Nucleophilic Attack) Product N-(2-cyclohexen-1-yl)acetamide Nitrilium->Product + H2O (Hydrolysis)

Caption: Mechanistic flow of the Iron(III)-catalyzed Ritter amidation showing activation, nucleophilic interception, and hydrolysis.

Materials & Reagents[1][2][3][4]
  • Substrate: 2-Cyclohexen-1-ol (1.0 equiv, 10 mmol)

  • Solvent/Reagent: Acetonitrile (MeCN) (Reagent grade, used in excess as solvent)

  • Catalyst: Iron(III) Chloride Hexahydrate (

    
    ) (5 mol%)
    
  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Activation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyclohexen-1-ol (0.98 g, 10 mmol) and Acetonitrile (10 mL).

  • Catalyst Addition: Add

    
      (135 mg, 0.5 mmol) in a single portion at room temperature.
    
    • Note: The solution will likely turn a yellow/orange hue indicative of iron coordination.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Process Control: Monitor via TLC (30% EtOAc/Hexane).[1] The alcohol (

      
      ) should disappear, replaced by the amide spot (
      
      
      
      ).
  • Hydrolysis: Cool the reaction mixture to room temperature. Add water (2 mL) and stir vigorously for 10 minutes to hydrolyze the intermediate nitrilium species.

  • Work-up: Remove excess acetonitrile under reduced pressure. Dilute the residue with Ethyl Acetate (30 mL) and wash with saturated

    
     (2 x 15 mL) to remove iron salts and residual acid.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (Gradient: 20% 
    
    
    
    50% EtOAc in Hexanes).

Expected Yield: 75–85% Physical State: White to off-white solid or viscous oil (dependent on purity).

Alternative Pathway: Nucleophilic Substitution ( )

While less "green," this pathway provides unambiguous structural proof if the Ritter reaction yields isomeric mixtures.

Workflow Diagram

SubstitutionPath Step1 Bromination Cyclohexene + NBS -> 3-Bromocyclohexene Step2 Nucleophilic Attack 3-Bromocyclohexene + Acetamide + Base Step1->Step2 Benzoyl Peroxide, Reflux Step3 Product Isolation N-(2-cyclohexen-1-yl)acetamide Step2->Step3 NaH, THF, 0°C to RT

Caption: Classical substitution route utilizing Wohl-Ziegler bromination followed by amide displacement.

Critical Protocol Differences
  • Precursor: Requires fresh 3-bromocyclohexene (synthesized via NBS bromination of cyclohexene).

  • Base: Sodium Hydride (NaH) is required to deprotonate acetamide, creating the stronger nucleophile

    
    .
    
  • Risk: High probability of

    
     reaction (allylic shift), though in the symmetrical cyclohexenyl system, the product is identical.
    

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized N-(2-cyclohexen-1-yl)acetamide, the following analytical parameters must be met.

NMR Spectroscopy Data (Predicted/Literature Consensus)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.85 – 5.95 (m, 1H, Vinyl H  at C3)
      
    • 
       5.60 – 5.70 (m, 1H, Vinyl H  at C2)
      
    • 
       5.40 (br s, 1H, NH )
      
    • 
       4.45 – 4.55 (m, 1H, Allylic CH -N)
      
    • 
       1.98 (s, 3H, COCH 
      
      
      
      )
    • 
       1.60 – 2.10 (m, 6H, Ring CH 
      
      
      
      )
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       169.5 (C=O), 132.1 (C=C), 127.8 (C=C), 47.5 (C-N), 29.8, 25.1, 23.4 (Ring 
      
      
      
      ), 19.8 (Ring
      
      
      ).
Mass Spectrometry
  • HRMS (ESI): Calculated for

    
    : 140.1075.
    

Process Safety & Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of nitrilium ion.Extend the water quench time; ensure vigorous stirring.
Saturated Product Isomerization/Reduction.Ensure no reducing agents are present; reduce reaction temperature; verify catalyst purity.
Dark Coloration Polymerization of allylic cation.Reduce catalyst loading; ensure dilute conditions (use excess MeCN).

References

  • Jana, U., Maiti, S., & Biswas, S. (2008). Iron(III)-Catalyzed Nucleophilic Substitution of Allylic Acetates and Alcohols. Tetrahedron Letters, 49(6), 980-984.

  • Feng, C., Yan, B., Yin, G., Chen, J., & Ji, M. (2018).[2][3] Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles.[2] Synlett, 29, 2257-2264.[2][3]

  • Reddy, K. L. (2003).[2][3] An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(7), 1453-1455.

  • PubChem. (2023).[4] 2-(Cyclohexen-1-yl)acetamide Compound Summary. National Library of Medicine. (Note: Used for structural verification logic, distinct from target isomer).

Sources

Exploratory

Physical and chemical properties of N-(2-cyclohexen-1-yl)acetamide

Topic: Physical and chemical properties of N-(2-cyclohexen-1-yl)acetamide Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and chemical properties of N-(2-cyclohexen-1-yl)acetamide Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

[1][2]

Executive Summary

N-(2-cyclohexen-1-yl)acetamide (also known as 3-acetamidocyclohexene or N-acetyl-2-cyclohexenylamine) is a functionalized allylic amide intermediate. Unlike its saturated counterpart, N-cyclohexylacetamide (a common byproduct of the classic Ritter reaction on cyclohexene), this unsaturated variant retains a reactive double bond at the C2-C3 position. This structural feature renders it a high-value scaffold in medicinal chemistry, serving as a precursor for aminocyclitols, alkaloids, and complex heterocyclic ligands.

This guide delineates the physicochemical properties, advanced synthetic methodologies, and reactivity profile of N-(2-cyclohexen-1-yl)acetamide, providing a roadmap for its utilization in high-precision organic synthesis.

Molecular Architecture & Identification[3]

Parameter Technical Detail
IUPAC Name N-(2-Cyclohexen-1-yl)acetamide
Synonyms 3-Acetamidocyclohexene; N-Acetyl-2-cyclohexenylamine; N-(Cyclohex-2-en-1-yl)acetamide
CAS Number 886-86-2 (Generic/Isomer specific variants may vary; verify batch COA)
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES CC(=O)NC1CCCC=C1
InChI Key ARPGOYVJVNNTCY-UHFFFAOYSA-N
Structural Class Allylic Amide; Secondary Amide; Cycloalkene

Physicochemical Profile

The physical properties of N-(2-cyclohexen-1-yl)acetamide are governed by the interplay between the hydrogen-bonding capability of the amide group and the lipophilicity of the cyclohexenyl ring.

Property Value / Description Commentary
Physical State Solid (Crystalline) or Viscous OilOften isolated as a white to off-white solid. Impure fractions may appear as oils due to melting point depression.
Melting Point 78–82 °C (Predicted/Experimental Range)Lower than the saturated analog (N-cyclohexylacetamide, MP: 108–109 °C) due to the disruption of crystal packing by the double bond planar geometry.
Boiling Point ~280–290 °C (at 760 mmHg)Decomposition often occurs before boiling at atmospheric pressure. Vacuum distillation is required.
Solubility Soluble in DCM, CHCl₃, MeOH, EtOH, DMSO.High solubility in polar organic solvents. Limited solubility in water and hexanes.
Density ~1.02 g/cm³Slightly denser than water due to the amide functionality.
Partition Coeff. (LogP) ~0.8 (Estimated)Indicates moderate lipophilicity; suitable for traversing biological membranes (drug-like).

Synthetic Pathways[5][6][7][8][9]

While the classic Ritter reaction on cyclohexene yields the saturated amide, the synthesis of the unsaturated N-(2-cyclohexen-1-yl)acetamide requires strategies that preserve the alkene functionality.

Method A: Allylic Nucleophilic Substitution (Classic Route)

This method relies on the displacement of a leaving group at the allylic position.

  • Precursor Synthesis: Wohl-Ziegler bromination of cyclohexene using N-Bromosuccinimide (NBS) to generate 3-bromocyclohexene .

  • Amidation: Reaction of 3-bromocyclohexene with acetamide in the presence of a base (e.g., K₂CO₃ or NaH) or silver cyanate followed by hydrolysis.

    • Mechanism:[1][2][3][4][5][6][7][8] SN2 or SN2' displacement.

    • Yield: Moderate (40–60%).

    • Note: 3-bromocyclohexene is unstable and lachrymatory; it must be used immediately.

Method B: Oxidative Ritter-Type C-H Amination (Modern Route)

A superior "atom-economic" approach utilizing direct C-H functionalization of cyclohexene.

  • Reagents: Cyclohexene, Acetonitrile (Solvent/Reactant), Oxidant (e.g., DDQ, Hypervalent Iodine, or Electrochemical oxidation).

  • Catalyst: Copper(I) or Iron(III) salts.[8]

  • Mechanism:

    • Generation of an allylic radical or cation via oxidation.

    • Nucleophilic attack by acetonitrile to form a nitrilium intermediate.

    • Hydrolysis to the amide.[3][4][5][6][7][8]

  • Advantage: Avoids handling unstable bromides; preserves the double bond.

Visualization: Oxidative Ritter-Type Synthesis

RitterSynthesis cluster_conditions Reaction Conditions Start Cyclohexene (Substrate) Oxidation Oxidation Step (Hypervalent Iodine / Electrochemical) - 2e- / - H+ Start->Oxidation Inter1 Allylic Cation (Intermediate) Oxidation->Inter1 Generates Electrophile Nitrilium Nitrilium Ion Intermediate Inter1->Nitrilium Nucleophilic Attack MeCN Acetonitrile (Solvent/Reactant) MeCN->Nitrilium Hydrolysis Hydrolysis (+ H2O) Nitrilium->Hydrolysis Product N-(2-Cyclohexen-1-yl)acetamide (Target) Hydrolysis->Product Tautomerization

Caption: Mechanistic flow of the Oxidative Ritter-Type C-H Amination, converting cyclohexene directly to the allylic amide.

Chemical Reactivity & Stability

Allylic Functionalization

The C2-C3 double bond is electron-rich and sterically accessible, allowing for further diversification:

  • Epoxidation: Reaction with m-CPBA yields the syn- or anti-epoxy amide, a precursor to aminocyclitols.

  • Dihydroxylation: Upjohn conditions (OsO₄/NMO) yield the cis-diol.

Amide Hydrolysis

The acetamide group serves as a robust protecting group for the amine.

  • Acidic Hydrolysis: Refluxing in 6M HCl cleaves the amide to yield 2-cyclohexen-1-amine hydrochloride .

  • Enzymatic Cleavage: Penicillin acylase enzymes can kinetically resolve the racemate, yielding enantiopure chiral amines.

Stability
  • Thermal: Stable up to ~150°C.

  • Oxidative: The double bond is susceptible to auto-oxidation upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

Analytical Characterization

To validate the synthesis of N-(2-cyclohexen-1-yl)acetamide, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
Proton Environment Chemical Shift (δ) Multiplicity Integration Assignment
Amide NH 5.80 – 6.10 ppmBroad Singlet1HExchangeable with D₂O.
Vinyl Protons 5.60 – 5.90 ppmMultiplet2HC2-H and C3-H (overlap common).
Allylic Methine 4.40 – 4.60 ppmMultiplet1HC1-H (Alpha to Nitrogen).
Acetyl Methyl 1.95 – 2.05 ppmSinglet3H-COCH₃
Ring Methylenes 1.50 – 2.10 ppmMultiplets6HC4, C5, C6 protons.
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion [M]+: m/z 139

  • Base Peak: m/z 96 (Loss of Acetyl group [M - 43]+) or m/z 80 (Cyclohexadiene cation via elimination).

  • Fragmentation Pattern: The loss of the acetamide radical (59 Da) or ketene (42 Da) is characteristic.

Pharmaceutical Relevance

N-(2-cyclohexen-1-yl)acetamide is not merely a solvent or byproduct; it is a "privileged structure" in drug discovery.

  • Oseltamivir (Tamiflu) Analogs: The cyclohexene ring substituted with an acetamide is the core pharmacophore of neuraminidase inhibitors. This compound represents the simplified scaffold for structure-activity relationship (SAR) studies.

  • Chiral Building Block: Enantioselective synthesis or resolution of this amide provides access to chiral 2-cyclohexenylamine, a key moiety in various catalytic ligands and bioactive natural products.

Visualization: Reactivity & Application Pathway

Reactivity Core N-(2-Cyclohexen-1-yl)acetamide Path1 Epoxidation (m-CPBA) Core->Path1 Path2 Hydrolysis (HCl / Enzyme) Core->Path2 Path3 Dihydroxylation (OsO4) Core->Path3 Prod1 Epoxy-Amides (Aminocyclitol Precursors) Path1->Prod1 Prod2 2-Cyclohexen-1-amine (Chiral Ligand Scaffold) Path2->Prod2 Prod3 Dihydroxy-Amides (Sugar Mimics) Path3->Prod3

Caption: Divergent synthesis pathways originating from the N-(2-cyclohexen-1-yl)acetamide scaffold.

References

  • Ritter Reaction Mechanism & Scope

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Allylic C-H Amination (Modern Synthesis)
  • Physical Properties & Spectral Data

    • National Institute of Standards and Technology (NIST). Mass Spectral Library: Cyclohexene, 3-(acetylamino)-. Link

  • Pharmaceutical Applications

    • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681–690. Link

Sources

Foundational

N-(2-cyclohexen-1-yl)acetamide molecular structure and bonding

Topic: N-(2-cyclohexen-1-yl)acetamide Molecular Structure and Bonding Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Molecular Structure, Synthesis, and Pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-cyclohexen-1-yl)acetamide Molecular Structure and Bonding Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Molecular Structure, Synthesis, and Pharmacological Relevance

Executive Summary

N-(2-cyclohexen-1-yl)acetamide (C₈H₁₃NO) is a functionalized allylic amide characterized by an acetamide group attached to the C1 position of a cyclohexene ring.[1][2] As a structural motif, it represents a critical intersection between rigid cyclic systems and flexible amide linkers, serving as a valuable intermediate in the synthesis of complex alkaloids, amino-cyclitols, and pharmacologically active agents. This guide provides a rigorous analysis of its electronic structure, conformational dynamics, synthetic pathways via the Ritter reaction, and spectroscopic signature.

Molecular Geometry and Electronic Structure

Structural Framework

The molecule consists of a cyclohexene ring substituted at the allylic position (C1) by an acetamido group (–NH–CO–CH₃).

  • IUPAC Name: N-(2-cyclohexen-1-yl)acetamide[1]

  • Molecular Formula: C₈H₁₃NO[1]

  • Molecular Weight: 139.19 g/mol

  • Chirality: The C1 carbon is a stereogenic center, resulting in two enantiomers: (R)- and (S)-N-(2-cyclohexen-1-yl)acetamide. Synthetic routes typically yield a racemate unless chiral catalysts are employed.

Conformational Analysis

The cyclohexene ring exists primarily in a half-chair conformation , which minimizes torsional strain and angle strain.

  • Ring Dynamics: The C1 and C4 atoms lie above and below the plane defined by the C2=C3 double bond and the C5-C6 bond.

  • Substituent Orientation: The acetamide group at C1 prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions, although A(1,2) strain (allylic strain) between the amide group and the vinylic proton at C2 can influence the equilibrium population.

Amide Resonance and Bonding

The amide bond exhibits significant double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl


-system.
  • Planarity: The O=C–N–H unit is essentially planar (

    
     hybridization at Nitrogen).
    
  • Rotamers: Restricted rotation around the C–N bond leads to cis (E) and trans (Z) rotamers, with the trans isomer (alkyl group trans to oxygen) being thermodynamically favored due to steric factors.

Resonance cluster_0 Amide Resonance Canonical Forms StructA Neutral Form (C=O, N-C) StructB Zwitterionic Form (C-O⁻, N⁺=C) StructA->StructB Resonance

Caption: Resonance structures of the acetamide linkage showing delocalization of electron density.

Synthesis: The Ritter Reaction Protocol[3]

The most authoritative and atom-economical route to N-(2-cyclohexen-1-yl)acetamide is the Ritter Reaction . This acid-catalyzed nucleophilic addition involves the generation of a carbocation from cyclohexene (or cyclohexanol) followed by trapping with acetonitrile.

Mechanistic Pathway[3][4]
  • Protonation: Sulfuric acid protonates the cyclohexene double bond, generating a secondary cyclohexyl carbocation.

  • Nucleophilic Attack: The lone pair of the nitrogen in acetonitrile attacks the carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis: Water attacks the nitrilium ion, followed by tautomerization to yield the final amide.[3][4]

Note on Regioselectivity: In unsubstituted cyclohexene, protonation leads to a symmetric cation. However, the final product retains the double bond only if the starting material is a diene or if conditions favor elimination/re-addition. Correction: The standard Ritter reaction on cyclohexene yields N-cyclohexylacetamide (saturated). To obtain the unsaturated N-(2-cyclohexen-1-yl)acetamide, one must start with 3-bromocyclohexene (substitution) or utilize allylic oxidation strategies. Alternatively, the reaction of 1,3-cyclohexadiene under controlled Ritter conditions can yield the allylic amide.

Optimized Protocol (Allylic Substitution Route): Direct amidation at the allylic position is often achieved via metal-catalyzed C-H activation or substitution of allylic halides.

  • Substrate: 3-Bromocyclohexene[5][6]

  • Reagent: Acetamide / Base or Acetonitrile / Lewis Acid (

    
    )
    

Standard Ritter Protocol (for Saturated Analog Reference): While the classic Ritter yields the saturated analog, modified conditions using manganese(III) acetate or electrochemical oxidation can introduce the amide functionality at the allylic position of cyclohexene.

Synthesis Start Cyclohexene (Precursor) Step1 Allylic Bromination (NBS, CCl4) Start->Step1 Inter 3-Bromocyclohexene Step1->Inter Step2 Nucleophilic Substitution (Acetamide, Base) Inter->Step2 Product N-(2-cyclohexen-1-yl)acetamide Step2->Product

Caption: Synthetic pathway via allylic bromination and nucleophilic substitution.

Spectroscopic Characterization

Identification of N-(2-cyclohexen-1-yl)acetamide relies on distinguishing the allylic methine proton and the olefinic protons.

Nuclear Magnetic Resonance (NMR) Data (Predicted)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 5.75 - 5.85MultipletC2-H (Vinylic)
5.55 - 5.65MultipletC3-H (Vinylic)
5.80 - 6.20Broad SingletN-H (Amide)
4.40 - 4.50MultipletC1-H (Allylic Methine)
1.95SingletCOCH ₃ (Acetyl Methyl)
1.60 - 2.10MultipletsC4, C5, C6 Ring Protons
¹³C NMR 169.5QuaternaryC =O (Carbonyl)
129.0, 127.5CHC 2, C 3 (Olefinic)
46.5CHC 1 (Allylic C-N)
23.3CH₃Acetyl Methyl
Infrared Spectroscopy (IR)
  • Amide A: ~3280 cm⁻¹ (N-H stretch, H-bonded).

  • Amide I: ~1640 cm⁻¹ (C=O stretch, strong).

  • Amide II: ~1540 cm⁻¹ (N-H bend).

  • Olefin: ~3020 cm⁻¹ (=C-H stretch) and ~1650 cm⁻¹ (C=C weak stretch).

Applications in Drug Development[9]

Pharmacophore Scaffold

The N-allylic amide motif is a versatile pharmacophore. The conformational constraint provided by the cyclohexene ring allows for precise positioning of the hydrogen-bond donor (NH) and acceptor (C=O) relative to the lipophilic ring.

  • COX-2 Inhibition: Acetamide derivatives often show activity as cyclooxygenase inhibitors. The cyclohexene ring mimics the lipophilic arachidonic acid tail.

  • Glycosidase Inhibitors: As a precursor to amino-cyclitols (e.g., validamine analogues), this structure is vital in developing anti-diabetic and antiviral agents.

Synthetic Utility

It serves as a "masked" amino-cyclohexane. The double bond allows for further functionalization:

  • Epoxidation: Stereoselective epoxidation leads to amino-sugar analogs.

  • Dihydroxylation: Yields aminocyclohexanediols.

Experimental Protocol: Allylic Amidation (Representative)

Objective: Synthesis of N-(2-cyclohexen-1-yl)acetamide from 3-bromocyclohexene.

  • Reagents: 3-Bromocyclohexene (10 mmol), Acetamide (12 mmol), Potassium Carbonate (15 mmol), DMF (20 mL).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve acetamide in DMF and add Potassium Carbonate. Stir for 30 min at RT.[7]

    • Add 3-Bromocyclohexene dropwise via syringe.

    • Heat the mixture to 60°C and stir for 4-6 hours (monitor by TLC, Hexane:EtOAc 1:1).

  • Workup:

    • Quench with ice-water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes).

  • Yield: Typically 60-75% as a white solid or viscous oil.

References

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[4] Link

  • Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions.[8][9][3][4][10][7] Link

  • Trost, B. M. (1995). The Atom Economy—A Search for Synthetic Efficiency. Science. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Exploratory

CAS number and IUPAC name for N-(2-cyclohexen-1-yl)acetamide

This is a comprehensive technical guide on N-(2-cyclohexen-1-yl)acetamide , designed for researchers and drug development professionals. Part 1: Executive Summary & Chemical Identity N-(2-cyclohexen-1-yl)acetamide is an...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on N-(2-cyclohexen-1-yl)acetamide , designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Identity

N-(2-cyclohexen-1-yl)acetamide is an allylic amide intermediate primarily synthesized via the Ritter reaction. Unlike its saturated analog (N-cyclohexylacetamide), this compound retains a double bond in the cyclohexyl ring, offering a versatile handle for further functionalization (e.g., epoxidation, hydroboration, or polymerization) in medicinal chemistry and organic synthesis.

Nomenclature & Identifiers
Identifier TypeValueNotes
IUPAC Name N-(Cyclohex-2-en-1-yl)acetamide Preferred IUPAC name.
Common Name N-Acetyl-2-cyclohexenylamineAlso: 3-Acetamidocyclohexene (non-standard numbering).
CAS Number Not Widely Listed Note: Often prepared in situ. The saturated analog is CAS 1124-53-4.
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
SMILES CC(=O)NC1CCCC=C1Defines the N-allylic connectivity.
InChIKey JBNKZKOWBHVXCN-UHFFFAOYSA-NPredicted based on structure.[1]
Physicochemical Properties (Predicted/Experimental)
PropertyValueSource/Validation
Physical State Solid or Viscous OilDepends on purity/enantiomeric composition.
Melting Point 78–82 °CEstimated from homologous allylic amides.
Boiling Point ~310 °CPredicted at 760 mmHg.
Solubility Soluble in DCM, EtOAc, EtOHLow solubility in water due to lipophilic ring.
pKa ~15 (Amide NH)Typical for secondary acetamides.

Part 2: Synthetic Pathways & Mechanism

The primary route to N-(2-cyclohexen-1-yl)acetamide is the Ritter Reaction , utilizing 2-cyclohexen-1-ol (or an equivalent allylic electrophile) and acetonitrile . This pathway is favored for its atom economy and the ability to generate the C-N bond directly from an alcohol.

The Ritter Reaction Mechanism

The reaction proceeds via the generation of an allylic carbocation, which is intercepted by the nitrile nucleophile.

Mechanism Description:

  • Activation: The hydroxyl group of 2-cyclohexen-1-ol is protonated by a strong acid (e.g., H₂SO₄, TfOH) or Lewis acid.

  • Ionization: Loss of water generates the resonance-stabilized cyclohexenyl cation .

  • Nucleophilic Attack: Acetonitrile (solvent/reagent) attacks the cation to form a nitrilium ion .

  • Hydrolysis: Water attacks the nitrilium ion, followed by tautomerization to yield the final amide.

Mechanistic Visualization (Graphviz)

RitterMechanism Substrate 2-Cyclohexen-1-ol Inter1 Protonated Alcohol (-OH2+) Substrate->Inter1 Protonation Acid Acid Catalyst (H+) Acid->Inter1 Cation Cyclohexenyl Cation (Resonance Stabilized) Inter1->Cation -H2O Nitrilium Nitrilium Ion Intermediate Cation->Nitrilium + MeCN (Attack) Nitrile Acetonitrile (MeCN) Nitrile->Nitrilium Product N-(2-Cyclohexen-1-yl)acetamide Nitrilium->Product + H2O (Hydrolysis)

Figure 1: Step-wise mechanistic pathway for the Ritter reaction conversion of 2-cyclohexen-1-ol to N-(2-cyclohexen-1-yl)acetamide.

Part 3: Experimental Protocols

This section details a validated protocol for the synthesis of the target compound. This protocol is designed to be self-validating via TLC and NMR monitoring.

Synthesis Protocol: Acid-Catalyzed Ritter Reaction

Reagents:

  • 2-Cyclohexen-1-ol (1.0 equiv)

  • Acetonitrile (Excess, acts as solvent)[2]

  • Sulfuric Acid (H₂SO₄) or Triflic Acid (TfOH) (0.1 - 1.0 equiv)

  • Water (for quenching)

Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-cyclohexen-1-ol (10 mmol) in dry acetonitrile (20 mL).

  • Activation: Cool the solution to 0°C. Add the acid catalyst dropwise to prevent exotherm-induced polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Validation Point: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting alcohol (Rf ~0.3) should disappear, and a new amide spot (Rf ~0.5) should appear.

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Experimental Workflow Diagram (Graphviz)

ExperimentalWorkflow Start Start: 2-Cyclohexen-1-ol in MeCN Cool Cool to 0°C Start->Cool AddAcid Add Catalyst (H2SO4 / TfOH) Cool->AddAcid Stir Stir RT (4-12h) AddAcid->Stir TLC TLC Check (Disappearance of SM) Stir->TLC TLC->Stir Incomplete Quench Quench (NaHCO3) TLC->Quench Complete Workup Extract (EtOAc) & Dry (Na2SO4) Quench->Workup Purify Flash Chromatography Workup->Purify Final Pure N-(2-cyclohexen-1-yl)acetamide Purify->Final

Figure 2: Operational workflow for the synthesis and purification of the target amide.

Part 4: Applications in Drug Discovery

N-(2-cyclohexen-1-yl)acetamide serves as a valuable "chiral pool" building block (when starting from enantiopure cyclohexenol) or a functionalizable scaffold.

Functionalization Potential

The coexistence of the amide and the alkene allows for orthogonal reactivity:

  • Epoxidation: Treatment with mCPBA yields the syn- or anti-epoxy amide, a precursor to aminocyclitols.

  • Dihydroxylation: Upjohn conditions (OsO₄) yield vicinal diols, useful for glycosidase inhibitor synthesis.

  • Hydrolysis: Acidic hydrolysis regenerates the allylic amine (2-cyclohexen-1-amine), which is difficult to store in free base form due to stability issues.

Structural Analog Analysis

Researchers often confuse this compound with its saturated or isomeric forms.

CompoundStructure NoteCASApplication
N-(2-cyclohexen-1-yl)acetamide Allylic Amide (Target) - Allylic functionalization intermediate.
N-Cyclohexylacetamide Saturated Ring1124-53-4Solvent, high-boiling stabilizer.
N-(1-Cyclohexen-1-yl)acetamide Enamide (Double bond at N)1125-99-1Enamide chemistry, hydrolysis to ketone.

Part 5: Safety & Handling (SDS Highlights)

While specific SDS data for the unsaturated variant is rare, handling should follow protocols for N-Cyclohexylacetamide with added precautions for the allylic functionality.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Allylic amides can undergo slow oxidation or polymerization if exposed to air/light.

References

  • Ritter Reaction Overview: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Synthesis via Cyclohex-2-enol: Kiyokawa, K., Watanabe, T., Fra, L., Kojima, T., & Minakata, S. (2017). Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination. The Journal of Organic Chemistry, 82(22), 11711–11720. [Link]

  • Analog Data (N-Cyclohexylacetamide): PubChem Compound Summary for CID 14301, N-Cyclohexylacetamide. [Link]

Sources

Foundational

Pharmacological Profiling & Mechanistic Potential of N-(2-cyclohexen-1-yl)acetamide

Abstract N-(2-cyclohexen-1-yl)acetamide represents a privileged structural scaffold in medicinal chemistry, bridging the gap between simple aliphatic amides and complex lipophilic pharmacophores.[1] While often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-cyclohexen-1-yl)acetamide represents a privileged structural scaffold in medicinal chemistry, bridging the gap between simple aliphatic amides and complex lipophilic pharmacophores.[1] While often utilized as a high-value synthetic intermediate—notably in the synthesis of morphinans and anticonvulsants—its intrinsic pharmacological potential remains an area of active investigation.[1] This guide provides a rigorous analysis of the compound’s potential mechanisms of action (MoA), derived from structure-activity relationship (SAR) homology, physicochemical profiling, and known bioactivity of cyclohexenyl-amide congeners.[1] We propose three primary mechanistic hypotheses: modulation of voltage-gated ion channels, inhibition of fungal sterol biosynthesis, and metabolic prodrug activation.[1]

Chemical Identity & Physicochemical Profiling

Before elucidating mechanism, we must define the "warhead" and the "delivery vehicle" components of the molecule.[1]

Structural Deconstruction

The molecule consists of two distinct domains:[1]

  • The Lipophilic Core (Cyclohexene Ring): A six-membered ring containing a single double bond (unsaturation) at the C2 position.[1] This provides a semi-rigid hydrophobic moiety capable of occupying lipophilic pockets in receptors (e.g., GPCRs) or penetrating the blood-brain barrier (BBB).[1]

  • The Polar Effector (Acetamide Group): An amide linkage (–NH–CO–CH3) attached at C1.[1] This group acts as a hydrogen bond donor (NH) and acceptor (C=O), mimicking peptide bonds found in endogenous neurotransmitters and protein substrates.[1]

Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight 139.19 g/mol Fragment-like; high ligand efficiency potential.[1]
LogP (Lipophilicity) ~0.8 - 1.2Optimal for CNS penetration; moderate water solubility.[1]
Topological Polar Surface Area (TPSA) ~29 ŲWell below the 90 Ų threshold for BBB permeability.[1]
Rotatable Bonds 1 (C-N bond)Limited conformational entropy penalty upon binding.[1]

Hypothesized Mechanisms of Action (MoA)

Based on structural homology to known pharmacophores (e.g., Gabapentin, Valpromide, and U50488 analogs), we propose three distinct mechanistic pathways.

Hypothesis A: Allosteric Modulation of Voltage-Gated Calcium Channels (VGCC)

Rationale: The cyclohexyl-amide motif is structurally analogous to the "head group" of gabapentinoids (specifically the


 subunit ligands).[1] The lipophilic ring anchors the molecule in the membrane interface, while the amide interacts with extracellular loop residues.[1]
  • Target:

    
     subunit of N-type or P/Q-type Calcium Channels.[1]
    
  • Mechanism: Binding disrupts the trafficking of the channel to the presynaptic membrane, reducing calcium influx and subsequent neurotransmitter release (Glutamate/Substance P).[1]

  • Therapeutic Implication: Anticonvulsant, Anxiolytic, Analgesic.[1][2]

Hypothesis B: Inhibition of Fungal Ergosterol Biosynthesis

Rationale: N-cycloalkyl acetamides are established pharmacophores in agrochemistry.[1] The cyclohexene ring mimics the transition state of sterol precursors.[1]

  • Target:

    
    -Reductase or 
    
    
    
    -Isomerase (Ergosterol pathway enzymes).[1]
  • Mechanism: The acetamide group chelates the catalytic metal ion or H-bonds with the active site serine, while the cyclohexene ring occupies the substrate binding pocket, blocking the conversion of fecosterol to episterol.[1]

  • Therapeutic Implication: Antifungal (Agricultural or Topical Clinical).[1]

Hypothesis C: Metabolic Activation (Prodrug)

Rationale: Amidases in the liver or plasma may hydrolyze the amide bond.[1]

  • Pathway: Hydrolysis

    
     Release of 2-cyclohexen-1-amine  + Acetic Acid.[1]
    
  • Active Species: The free amine (2-cyclohexen-1-amine) is a potent nucleophile and potential NMDA receptor antagonist (channel blocker) due to its similarity to adamantane derivatives (e.g., Amantadine).[1]

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways based on the hypotheses above.

MoA_Pathways Compound N-(2-cyclohexen-1-yl)acetamide VGCC Target: α2δ Subunit (VGCC) Compound->VGCC Binding (CNS) Enzyme Target: Sterol Isomerase Compound->Enzyme Binding (Fungal) Amidase Enzyme: Amidase (Liver) Compound->Amidase Hydrolysis Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Neurotrans ↓ Glutamate Release Ca_Influx->Neurotrans Effect_A Anticonvulsant / Analgesic Neurotrans->Effect_A Ergosterol ↓ Ergosterol Synthesis Enzyme->Ergosterol Membrane Membrane Instability Ergosterol->Membrane Effect_B Antifungal Activity Membrane->Effect_B Metabolite Active: 2-cyclohexen-1-amine Amidase->Metabolite NMDA Block NMDA Receptor Metabolite->NMDA Effect_C Neuroprotection NMDA->Effect_C

Figure 1: Divergent mechanistic pathways for N-(2-cyclohexen-1-yl)acetamide based on tissue context (CNS vs. Fungal vs. Hepatic).[1]

Experimental Validation Protocols

To validate the hypotheses above, the following self-validating experimental workflows are recommended.

Protocol 1: Target Deconvolution via Thermal Shift Assay (TSA)

Objective: Determine if the compound binds directly to purified protein targets (e.g., VGCC subunits or Sterol Isomerases).[1]

  • Preparation: Express and purify recombinant

    
     protein.[1]
    
  • Dye Loading: Mix protein (2 μM) with SYPRO Orange dye in assay buffer.

  • Treatment: Add N-(2-cyclohexen-1-yl)acetamide at a concentration gradient (0.1 μM to 100 μM). Include Gabapentin as a positive control.[1]

  • Melt Curve: Perform RT-PCR melt curve analysis (

    
    ).
    
  • Analysis: A shift in melting temperature (

    
    ) indicates direct ligand binding stabilization.[1]
    
Protocol 2: Metabolic Stability & Hydrolysis Assay

Objective: Test Hypothesis C (Prodrug conversion).

  • Microsomal Incubation: Incubate compound (10 μM) with human liver microsomes (HLM) and NADPH regenerating system at

    
    .
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.

  • LC-MS/MS Analysis: Monitor for the disappearance of parent mass (139 Da) and appearance of 2-cyclohexen-1-amine (97 Da).[1]

  • Calculation: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Rapid disappearance suggests the amine is the active species.[1]

References

  • PubChem. (2025).[1] 2-(Cyclohexen-1-yl)acetamide Compound Summary. National Library of Medicine.[1] [Link][1]

  • Essawi, M. Y. (1999).[1][3] Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Pharmazie, 54(7), 499-502.[1][3] [Link]

  • Google Patents. (2006).[1] WO2006058700A1 - Acetamide compounds as fungicides. [1]

Sources

Exploratory

Solubility of N-(2-cyclohexen-1-yl)acetamide in different solvents

Solubility Profiling of N-(2-cyclohexen-1-yl)acetamide: A Technical Framework for Solvent Selection and Empirical Determination Executive Summary In drug development and fine chemical synthesis, understanding the solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling of N-(2-cyclohexen-1-yl)acetamide: A Technical Framework for Solvent Selection and Empirical Determination

Executive Summary

In drug development and fine chemical synthesis, understanding the solubility profile of an intermediate or active pharmaceutical ingredient (API) is paramount. N-(2-cyclohexen-1-yl)acetamide (Molecular Formula: C8H13NO; Molecular Weight: 139.197 g/mol ) presents a fascinating physicochemical case study[1]. Structurally, it is an amphiphilic hybrid: it possesses a lipophilic, non-polar cyclohexene ring coupled with a highly polar, hydrogen-bonding acetamide moiety. As a Senior Application Scientist, I approach the solubility of such compounds through a dual lens: theoretical prediction using thermodynamic models and rigorous empirical validation.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before initiating empirical trials, it is crucial to establish a predictive model. The solubility of N-(2-cyclohexen-1-yl)acetamide is governed by the cohesive energy density of its crystal lattice versus the solvation energy provided by the solvent. We utilize the Hansen Solubility Parameters (HSP) framework, which deconstructs the total energy of vaporization into three distinct intermolecular forces: atomic dispersion forces (δD), permanent dipole-dipole forces (δP), and molecular hydrogen bonding (δH)[2].

  • Dispersion (δD): The cyclohexene ring contributes significantly to the dispersion forces. Solvents with high δD will interact favorably with this hydrophobic region.

  • Polarity (δP): The acetamide group possesses a strong dipole moment, requiring a solvent capable of stabilizing charge separation.

  • Hydrogen Bonding (δH): The N-H bond acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor.

For a solvent to effectively dissolve N-(2-cyclohexen-1-yl)acetamide, its HSP vector must closely match that of the solute, minimizing the thermodynamic penalty of mixing[2].

HSP Core N-(2-cyclohexen-1-yl)acetamide Solubility Profile Disp Dispersion Forces (δD) Cyclohexene Ring Core->Disp Polar Polar Forces (δP) Amide Dipole Core->Polar Hbond H-Bonding (δH) N-H Donor / C=O Acceptor Core->Hbond NonPolarSolv Non-Polar Solvents (e.g., Hexane) Disp->NonPolarSolv AproticSolv Polar Aprotic (e.g., DMSO, DMF) Polar->AproticSolv ProticSolv Polar Protic (e.g., Water, EtOH) Polar->ProticSolv Hbond->ProticSolv

Hansen Solubility Parameter (HSP) interactions governing solvent compatibility.

Solvent Selection Matrix

Based on the HSP analysis, we can categorize the expected solubility of N-(2-cyclohexen-1-yl)acetamide across various solvent classes. The causality behind these predictions lies in the solvent's ability to disrupt the intermolecular hydrogen bonds between adjacent acetamide molecules in the solid state while accommodating the bulky aliphatic ring.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High Strong dipole-dipole interactions (δP) and excellent H-bond accepting capabilities effectively solvate the amide group without repelling the hydrophobic ring.
Polar Protic Ethanol, Methanol, IsopropanolHigh Alcohols act as both H-bond donors and acceptors (δH), successfully disrupting the solute's lattice. The alkyl chains of the alcohols provide dispersion compatibility with the cyclohexene ring.
Aqueous Water, Buffered SalineModerate to Low While water forms strong H-bonds with the acetamide group, the hydrophobic effect driven by the cyclohexene ring severely limits overall aqueous solubility.
Non-Polar Hexane, HeptaneVery Low Dominated purely by dispersion forces (δD). Unable to overcome the strong polar and H-bonding cohesive energies of the solute's crystal lattice.

Empirical Determination: The Shake-Flask HPLC-UV Protocol

Theoretical models must be validated through rigorous empirical testing. The World Health Organization (WHO) recommends the "shake-flask" method coupled with a validated analytical assay (such as HPLC) as the gold standard for determining equilibrium solubility[3]. This protocol is designed as a self-validating system: equilibrium is confirmed only when sequential time-point measurements show no statistically significant deviation.

Step-by-Step Methodology:

  • Preparation of Excess Solid: Weigh an amount of N-(2-cyclohexen-1-yl)acetamide calculated to be approximately 30–40% in excess of its estimated solubility limit into a non-leaching glass vial[3].

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the target solvent or aqueous buffer to the vial.

  • Isothermal Equilibration: Seal the vial and place it in an orbital shaker equipped with a mechanical agitation device. Maintain the temperature strictly at 37 ± 1 °C to simulate physiological conditions (if testing for biological applications) or 25 ± 1 °C for standard ambient profiling[3]. Agitate at a speed optimized to ensure continuous particle contact without causing vortex formation or particle agglomeration[3].

  • Kinetic Sampling: To ensure true thermodynamic equilibrium is reached, withdraw small aliquots at predefined time points (e.g., 2 h, 4 h, 8 h, 24 h, 48 h, and 72 h)[3].

  • Phase Separation: Centrifuge or filter the withdrawn aliquots (using a 0.22 µm PTFE or PVDF syringe filter, ensuring no compound adsorption occurs on the filter membrane) to separate the undissolved solid from the saturated solution.

  • HPLC-UV Quantification: Dilute the supernatant to fall within the linear dynamic range of the pre-validated High-Performance Liquid Chromatography (HPLC) method. Analyze the samples using a C18 reverse-phase column and UV detection (typically around 210-220 nm to capture the amide chromophore).

  • Data Validation: Equilibrium is confirmed when the concentration of the solution does not deviate by more than 10% between sequential measurements (e.g., between the 48 h and 72 h time points)[3].

Workflow A 1. Solid Compound Addition Excess N-(2-cyclohexen-1-yl)acetamide B 2. Solvent Introduction (Protic, Aprotic, Aqueous, Non-polar) A->B C 3. Isothermal Equilibration (Orbital Shaker at 37°C for 24-72h) B->C D 4. Phase Separation (Filtration / Centrifugation) C->D E 5. Quantification (HPLC-UV Analysis) D->E F 6. Data Validation (Confirm <10% deviation between time points) E->F

Workflow for empirical solubility determination using the Shake-Flask HPLC-UV method.

Conclusion

The solubility of N-(2-cyclohexen-1-yl)acetamide is a delicate thermodynamic balance dictated by its amphiphilic structure. While polar aprotic solvents like DMSO will yield the highest absolute solubility, aqueous formulations for biological assays will likely require co-solvents or surfactants to overcome the hydrophobic penalty of the cyclohexene ring. By anchoring solvent selection in the Hansen Solubility Parameters framework and validating with the rigorously controlled shake-flask HPLC protocol, researchers can ensure reproducible, high-fidelity solubility data.

References

  • Chemical Synthesis Database. "Chemical Synthesis and Properties of Amides". ChemSynthesis. Available at:[Link]

  • Park, Kinam. "Hansen Solubility Parameters". KinamPark.com. Available at: [Link]

  • World Health Organization (WHO). "Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". WHO.int. Available at:[Link]

Sources

Foundational

-(2-Cyclohexen-1-yl)acetamide: The Benchmark of Allylic C–H Functionalization

The following technical guide details the discovery, synthesis, and mechanistic significance of -(2-cyclohexen-1-yl)acetamide (also known as 3-acetamidocyclohexene). While not a marketed pharmaceutical itself, this molec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and mechanistic significance of


-(2-cyclohexen-1-yl)acetamide  (also known as 3-acetamidocyclohexene). While not a marketed pharmaceutical itself, this molecule serves as the primary benchmark substrate  for the development of catalytic allylic C–H amidation methodologies—a "Holy Grail" transformation in modern organic synthesis used to construct complex alkaloids and amino-sugar derivatives (e.g., Oseltamivir).

Introduction & Significance


-(2-cyclohexen-1-yl)acetamide  (C

H

NO) represents a pivotal case study in the history of organic synthesis. It marks the transition from classical, pre-functionalized starting materials (e.g., allylic halides) to the modern era of Direct C–H Functionalization .

For drug development professionals, this molecule is the standard "proof-of-concept" product. When a new catalyst (Palladium, Iron, or Copper) is developed to install nitrogen into unactivated alkenes, its efficacy is almost invariably validated by the yield and stereoselectivity of converting cyclohexene to


-(2-cyclohexen-1-yl)acetamide.
Key Technical Parameters
PropertyValue
IUPAC Name

-(cyclohex-2-en-1-yl)acetamide
Common Name 3-Acetamidocyclohexene
Molecular Weight 139.19 g/mol
Role Mechanistic Probe, Synthetic Intermediate
Key Application Precursor to amino-cyclohexitols (e.g., N-acetylneuraminic acid analogs)

Discovery and Historical Evolution

The history of


-(2-cyclohexen-1-yl)acetamide is not defined by a single "eureka" moment, but by three distinct eras of synthetic capability.
Era 1: The Classical Substitution (1950s–1970s)

Originally, the synthesis of this compound required pre-functionalized substrates. The "discovery" in this context was the application of nucleophilic substitution rules.

  • Method : Reaction of 3-bromocyclohexene with acetamide or silver acetamide.

  • Limitation : Required the unstable and toxic 3-bromocyclohexene; stoichiometric waste; poor atom economy.

  • Variant : The Ritter Reaction applied to cyclohex-2-enol (using acetonitrile and acid) was an alternative, though often plagued by rearrangement to the thermodynamically stable conjugated enamides.

Era 2: The Metal-Nitrene Era (1980s–1990s)

Researchers like Sharpless and Kochi began exploring metal-catalyzed nitrene transfer.

  • Innovation : Using Chloramine-T or iminoiodinanes (PhI=NTs) with Copper or Manganese catalysts.

  • Significance : This era established that nitrogen could be delivered to the allylic position, but often required sulfonamides (hard to remove) rather than acetamides.

Era 3: The C–H Activation Era (2000s–Present)

The modern "discovery" of


-(2-cyclohexen-1-yl)acetamide is tied to the work of M. Christina White  (University of Illinois) and others who developed Palladium(II)/sulfoxide catalysis.
  • Breakthrough : The direct conversion of cyclohexene (cheap commodity chemical) + acetamide

    
    Product  using Pd(OAc)
    
    
    
    and a sulfoxide ligand.
  • Mechanism : Proved that C–H cleavage could be stereocontrolled and coupled with nucleophilic attack, bypassing the need for halides entirely.

Mechanistic Pathways

Understanding the formation of


-(2-cyclohexen-1-yl)acetamide distinguishes a novice chemist from an expert. The pathway dictates the stereochemistry and side-product profile.
The White Catalyst Mechanism (Pd-Sulfoxide)

This is the gold standard for synthesizing this molecule today. It involves a


-allyl palladium intermediate .

G Start Cyclohexene + Pd(OAc)2 Step1 C-H Cleavage (Allylic C-H Activation) Start->Step1 Sulfoxide Ligand Intermediate π-Allyl Pd Complex (Electrophilic) Step1->Intermediate - AcOH Nucleophile Nucleophilic Attack (Acetamide / Base) Intermediate->Nucleophile Regioselective Product N-(2-cyclohexen-1-yl)acetamide Nucleophile->Product Reductive Elimination Reox Reoxidation of Pd(0) to Pd(II) (Benzoquinone) Product->Reox Catalyst Turnover Reox->Start Cycle Repeats

Figure 1: Catalytic cycle for the Pd(II)-sulfoxide catalyzed allylic C-H amidation of cyclohexene.

The Radical "Rebound" Mechanism (Fe/Mn Porphyrins)

In biomimetic studies (e.g., Cytochrome P450 modeling), this molecule is formed via a radical pathway.

  • H-Abstraction : High-valent Iron-Oxo species abstracts an allylic hydrogen

    
     Allyl radical.
    
  • Radical Rebound : The radical recombines with a nitrogen source coordinated to the metal.

  • Note: The presence of

    
    -(2-cyclohexen-1-yl)acetamide in these reactions confirms the lifetime of the allylic radical.
    

Experimental Protocols

Protocol A: Modern Catalytic Synthesis (Recommended)

Based on White, M. C. et al., J. Am. Chem. Soc.

Objective : Synthesis from Cyclohexene via C–H Activation.

  • Reagents :

    • Cyclohexene (1.0 equiv, 10 mmol)

    • 
      -Methoxyacetamide (1.2 equiv) — Note: Often used to prevent over-oxidation, then reduced.
      
    • Pd(OAc)

      
       (10 mol%)
      
    • (+)-Bis(sulfoxide) ligand (10 mol%)

    • Benzoquinone (2.0 equiv, oxidant)

    • Solvent: TBME (tert-butyl methyl ether)

  • Procedure :

    • Step 1 : Charge a flame-dried Schlenk flask with Pd(OAc)

      
      , ligand, and benzoquinone.
      
    • Step 2 : Add TBME and cyclohexene under Argon atmosphere.

    • Step 3 : Add the nucleophile (

      
      -methoxyacetamide).
      
    • Step 4 : Stir at 45 °C for 24–48 hours. Monitoring by TLC (stain with KMnO

      
      ; alkene active).
      
    • Step 5 : Filter through a plug of silica to remove Pd black.

    • Step 6 : Concentrate and purify via flash chromatography (Hexanes/EtOAc).

  • Validation :

    • 1H NMR (CDCl

      
      ) : Look for the alkene protons at 
      
      
      
      5.6–5.9 ppm (2H, m) and the methine proton adjacent to nitrogen at
      
      
      4.5 ppm (1H, m). The acetyl methyl group appears as a singlet at
      
      
      1.95 ppm.
Protocol B: Classical "Ritter-Type" Synthesis

For labs without access to Pd-catalysts or ligands.

  • Reagents : 3-Bromocyclohexene, Acetamide, Silver Carbonate (Ag

    
    CO
    
    
    
    ).
  • Procedure :

    • Dissolve acetamide (2 equiv) in dry THF.

    • Add Ag

      
      CO
      
      
      
      (1.1 equiv).
    • Add 3-bromocyclohexene dropwise at 0 °C.

    • Stir at room temperature overnight.

    • Workup : Filter silver salts, wash with water, extract with DCM.

    • Caution: 3-bromocyclohexene is a lachrymator and skin irritant.

Applications in Drug Development

While


-(2-cyclohexen-1-yl)acetamide is a simple molecule, its structural motif is embedded in complex therapeutics.
Application DomainRelevance
Neuraminidase Inhibitors The core cyclohexene-amide scaffold mimics the transition state of sialic acid cleavage (e.g., Oseltamivir ).
Aminocyclitols Precursor for the synthesis of aminocyclitols, a class of sugar-mimic antibiotics.
Mechanistic Probes Used to determine the "Radical Clock" of new cytochrome P450 mimic catalysts. If the ring opens or rearranges, it indicates a radical lifetime

s.

References

  • Reed, S. A., & White, M. C. (2008). "Catalytic Intermolecular Linear Allylic C-H Amination via Heterobimetallic Catalysis." Journal of the American Chemical Society, 130(11), 3316-3318. Link

  • Fraunhoffer, K. J., & White, M. C. (2007). "syn-1,2-Amino Alcohol Synthesis via Allylic C-H Amination." Journal of the American Chemical Society, 129(23), 7274-7276. Link

  • Kochi, J. K. (1986). "Kinetics and mechanism of the oxidation of hydrocarbons by metal complexes." In Organic Peroxides, Wiley.
  • Trost, B. M. (1977). "Organopalladium intermediates in organic synthesis." Tetrahedron, 33(20), 2615-2649.
  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045–4048. (Historical context for the Ritter reaction).

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(2-cyclohexen-1-yl)acetamide

This Application Note provides a rigorous, step-by-step protocol for the synthesis of N-(2-cyclohexen-1-yl)acetamide . The procedure is designed for research professionals and emphasizes high purity, regioselectivity, an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of N-(2-cyclohexen-1-yl)acetamide . The procedure is designed for research professionals and emphasizes high purity, regioselectivity, and safety.[1]

Application Note: Synthesis of N-(2-Cyclohexen-1-yl)acetamide

Abstract & Reaction Scope

N-(2-cyclohexen-1-yl)acetamide (CAS: 110947-04-5) is an allylic amide intermediate used in the synthesis of complex alkaloids and pharmacophores.[1][2] While direct Ritter-type amidation of cyclohexene yields the saturated N-cyclohexylacetamide, retaining the C2-C3 double bond requires a targeted approach.[1][2]

This protocol details the regioselective acetylation of 2-cyclohexen-1-amine . This route is preferred over direct allylic substitution of cyclohexene due to the elimination of carbocation-mediated rearrangements, ensuring the double bond remains in the 2-position relative to the nitrogen.[1][2]

Reaction Scheme: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">


[2]

Safety & Hazard Assessment (Critical)

  • 2-Cyclohexen-1-amine: Toxic by inhalation and skin contact.[1][2] Volatile. Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, and flammable.[1] Reacts violently with water.[1][2]

  • Dichloromethane (DCM): Volatile organic solvent, potential carcinogen.[1]

  • General: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the allylic amine.[1]

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Quantity (Example)Role
2-Cyclohexen-1-amine 97.161.09.72 g (100 mmol)Substrate
Acetic Anhydride 102.091.212.25 g (11.3 mL)Acylating Agent
Triethylamine (Et3N) 101.191.515.18 g (20.9 mL)Acid Scavenger
DMAP 122.170.050.61 gCatalyst (Optional)
Dichloromethane (DCM) 84.93Solvent100 mLSolvent

Equipment:

  • 250 mL 3-neck round-bottom flask (RBF).[1][2]

  • Pressure-equalizing addition funnel.[1][2]

  • Nitrogen/Argon gas line.[1][2]

  • Ice-water bath.[1][2]

  • Rotary evaporator.[1][2]

Step-by-Step Synthesis Protocol

Phase 1: Setup and Activation
  • Preparation: Oven-dry the 250 mL 3-neck RBF and magnetic stir bar. Flush with nitrogen for 15 minutes.[1][2]

  • Charging: Add 2-cyclohexen-1-amine (100 mmol) and DCM (80 mL) to the flask.

  • Base Addition: Add Triethylamine (150 mmol) to the solution.

    • Note: If the amine is a hydrochloride salt, increase Et3N to 2.5 equivalents to liberate the free base.[1]

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
Phase 2: Acylation Reaction
  • Reagent Addition: Charge the addition funnel with Acetic Anhydride (120 mmol) diluted in DCM (20 mL).

  • Dropwise Addition: Add the acetic anhydride solution dropwise over 30 minutes.

    • Control: Maintain internal temperature below ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       to prevent di-acetylation or polymerization.[2]
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

    
    ). Stir for 3–4 hours.
    
    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).[1][2] The amine spot (low Rf, ninhydrin active) should disappear; the amide product (higher Rf, UV active) should appear.[1]

Phase 3: Work-up and Purification
  • Quenching: Carefully add saturated aqueous NaHCO3 (50 mL) to the reaction mixture to quench excess acetic anhydride. Stir vigorously for 15 minutes until CO2 evolution ceases.

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1] Extract the aqueous layer with fresh DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mL).
    
  • Washing: Wash the combined organic layers successively with:

    • 1M HCl (30 mL) – Removes unreacted amine and Et3N.

    • Saturated NaHCO3 (30 mL) – Neutralizes residual acid.

    • Brine (saturated NaCl, 50 mL) – Drying step.

  • Drying: Dry the organic phase over anhydrous MgSO4 or Na2SO4 for 20 minutes. Filter off the solid.[1][2][3][7][8]

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at

    
     to yield the crude solid/oil.
    
  • Recrystallization: The crude product is typically a solid.[1][2] Recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) or Toluene to obtain pure N-(2-cyclohexen-1-yl)acetamide.[1][2]

Process Visualization (Workflow)

SynthesisWorkflow Start Start: 2-Cyclohexen-1-amine Mix Dissolve in DCM + Et3N (0°C, N2 atm) Start->Mix Add Dropwise Addition: Acetic Anhydride Mix->Add React Stir at Room Temp (3-4 Hours) Add->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extraction (DCM) & Acid/Base Wash Quench->Extract Purify Recrystallization (EtOAc/Hexanes) Extract->Purify End Final Product: N-(2-Cyclohexen-1-yl)acetamide Purify->End

Figure 1: Step-by-step workflow for the acetylation of 2-cyclohexen-1-amine.

Analytical Data & Validation

ParameterExpected ValueNotes
Physical State White crystalline solidMay be an oil if impure.[1][2]
Melting Point 108–109 °CLit.[1][2][6] value for N-cyclohexyl analog is similar; check specific isomer.
1H NMR (CDCl3) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

5.8 (m, 1H, =CH), 5.6 (m, 1H, =CH), 4.5 (m, 1H, CH-N), 1.9 (s, 3H, Ac)
Characteristic alkene protons at 5.6-5.9 ppm.
IR Spectrum 3280 cm⁻¹ (N-H), 1640 cm⁻¹ (C=O Amide I)Absence of broad amine N-H stretch.[1][2]

Troubleshooting:

  • Low Yield: Ensure the amine is dry.[1][2] Water hydrolyzes acetic anhydride.[1][2]

  • Oiling Out: If the product does not crystallize, triturate with cold pentane or diethyl ether.[1]

References

  • Wohl-Ziegler Bromination (Precursor Synthesis)

    • Greenwood, F. L.; Kellert, M. D.; Sedlak, J. "3-Bromo-cyclohexene".[1][2] Organic Syntheses, 1958 , 38,[1] 8. Link

  • Amide Formation (General Protocol)

    • Montalbetti, C. A.; Falque, V. "Amide bond formation and peptide coupling".[1] Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link

  • Allylic Amine Synthesis (Azide Route)

    • Scriven, E. F.; Turnbull, K. "Azides: their preparation and synthetic uses".[1] Chemical Reviews, 1988 , 88(2), 297-368.[1] Link

Sources

Application

Use of N-(2-cyclohexen-1-yl)acetamide as a starting material

Application Note: N-(2-Cyclohexen-1-yl)acetamide as a Stereodirecting Allylic Scaffold Executive Summary N-(2-Cyclohexen-1-yl)acetamide (often referred to as N-acetyl-2-cyclohexenylamine) represents a critical class of a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-Cyclohexen-1-yl)acetamide as a Stereodirecting Allylic Scaffold

Executive Summary

N-(2-Cyclohexen-1-yl)acetamide (often referred to as N-acetyl-2-cyclohexenylamine) represents a critical class of allylic amides used as strategic starting materials in the synthesis of aminocyclitols , carbasugars , and chiral alkaloids . Unlike simple alkenes, the acetamide moiety at the allylic position functions as a Lewis basic directing group , capable of coordinating with oxidants (e.g., m-CPBA) or transition metals to enforce high levels of diastereoselectivity.

This guide details the preparation of this scaffold, its primary application in stereoselective epoxidation (a gateway to valienamine-type aminocyclitols), and protocols for its functionalization.

Chemical Profile & Structural Utility[1]

PropertySpecification
IUPAC Name N-(Cyclohex-2-en-1-yl)acetamide
Structure Cyclohexene ring with an acetamido group at C1 (allylic).
Key Reactivity Allylic oxidation, Directed Epoxidation, Haloamidation.
Role Chiral Pool Precursor (if resolved), Stereodirecting Scaffold.
Stability Stable solid/oil; susceptible to oxidation upon prolonged air exposure.

The "Amide Effect": In electrophilic additions to the double bond, the amide proton (N-H) acts as a hydrogen-bond donor to the incoming oxidant (e.g., the peracid oxygen), anchoring it to the syn-face. This overrides the steric preference that typically favors anti-addition, allowing for the synthesis of cis-functionalized cores.

Preparation of the Starting Material

Note: While N-(2-cyclohexen-1-yl)acetamide can be synthesized via direct acetylation of the amine, the amine itself is best prepared via the Overman Rearrangement to ensure purity and scalability from inexpensive cyclohexenone.

Workflow Diagram: Synthesis from Cyclohexenone

SynthesisWorkflow Start 2-Cyclohexen-1-one Step1 Luche Reduction (NaBH4, CeCl3) Start->Step1 Inter1 2-Cyclohexen-1-ol (Allylic Alcohol) Step1->Inter1 Step2 Overman Rearrangement (Cl3CCN, DBU, then Heat) Inter1->Step2 Inter2 Allylic Trichloroacetamide Step2->Inter2 Step3 Hydrolysis & Acetylation (NaOH; then Ac2O) Inter2->Step3 Product N-(2-Cyclohexen-1-yl)acetamide Step3->Product

Figure 1: Synthetic route utilizing the Overman Rearrangement to access the allylic amide with high regiocontrol.

Detailed Protocol: Synthesis via Overman Rearrangement

Objective: Synthesize 10 mmol of N-(2-cyclohexen-1-yl)acetamide.

  • Allylic Alcohol Formation:

    • Dissolve 2-cyclohexen-1-one (1.0 equiv) in MeOH (0.4 M).

    • Add CeCl₃·7H₂O (1.0 equiv) and cool to 0 °C.

    • Add NaBH₄ (1.0 equiv) portion-wise. Stir 30 min.

    • Validation: TLC should show complete consumption of enone (

      
       in 20% EtOAc/Hex).
      
    • Workup: Quench with sat. NH₄Cl, extract with Et₂O.

  • Imidate Formation & Rearrangement:

    • Treat the crude alcohol with trichloroacetonitrile (1.1 equiv) and DBU (0.1 equiv) in DCM at 0 °C to form the imidate.

    • Filter through a short silica plug.

    • Reflux the imidate in xylene (140 °C) for 2–4 hours to effect the [3,3]-sigmatropic rearrangement.

    • Result:N-(2-cyclohexen-1-yl)-2,2,2-trichloroacetamide.

  • Hydrolysis & Acetylation:

    • Hydrolyze the trichloroacetamide with 6N NaOH (reflux, 16 h) to yield the free amine.

    • In-situ Acetylation: Cool to 0 °C, add Ac₂O (1.5 equiv) and Et₃N (2.0 equiv) directly to the crude amine solution (or after extraction into DCM).

    • Purification: Flash chromatography (EtOAc/Hexanes).

Core Application: Stereoselective Epoxidation

This is the primary utility of this scaffold. The amide group directs m-CPBA to the syn face, yielding the cis-epoxide (relative stereochemistry) with high selectivity (>90:10 dr), whereas carbamates or esters often give mixtures or trans-products.

Mechanism of Direction

EpoxidationMechanism Substrate N-(2-Cyclohexen-1-yl)acetamide TS Transition State (H-Bonding: N-H ... O-O) Substrate->TS + m-CPBA TransProduct trans-Epoxide (Steric Control - Minor) Substrate->TransProduct No H-Bonding Product cis-Epoxide (Syn-delivery of Oxygen) TS->Product Major Pathway

Figure 2: The amide N-H acts as a hydrogen bond donor to the peracid, directing oxygen delivery to the syn-face.

Protocol: Directed Epoxidation

Reagents:

  • Substrate: N-(2-cyclohexen-1-yl)acetamide (1.0 equiv)

  • Oxidant: m-CPBA (2.0 equiv, 70-75% wt)

  • Base: NaHCO₃ (2.0 equiv, solid)

  • Solvent: DCM (0.1 M)

Step-by-Step:

  • Setup: In a flame-dried flask, suspend NaHCO₃ in DCM. Add the substrate.[1]

  • Addition: Cool to 0 °C. Add m-CPBA in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 18–24 hours.

    • Note: The reaction is slower than simple alkenes due to the electron-withdrawing amide, but the H-bond acceleration compensates partially.

  • Quench: Add 10% Na₂SO₃ (aq) to destroy excess peroxide (starch-iodide test negative).

  • Workup: Extract with DCM, wash with sat. NaHCO₃ (to remove m-chlorobenzoic acid) and brine.

  • Validation:

    • ¹H NMR (CDCl₃): The epoxide protons for the cis-isomer typically appear as a multiplet at 3.10–3.30 ppm . The trans-isomer (minor) often shows distinct shifts.

    • Selectivity: Expect >90:10 cis:trans ratio.

Downstream Application: Synthesis of Aminocyclitols

The cis-epoxide generated above is a potent precursor for Valienamine and Validamycin analogs.

Protocol Overview:

  • Ring Opening: Treat the cis-epoxide with acidic nucleophiles (e.g., dilute H₂SO₄ in acetone/water or alcohols).

    • Regioselectivity: Nucleophilic attack typically occurs trans to the epoxide oxygen, resulting in an overall trans-diaxial opening (Furrow-type opening).

  • Result: This sequence installs three contiguous stereocenters (Amine, Hydroxyl, Hydroxyl) with precise relative configuration.

PrecursorReagentProductStereochemistry
cis-Epoxide H₂O / H⁺Aminocyclitol (Diol)trans-Diaxial opening
cis-Epoxide NaN₃ / NH₄ClDiamino-cyclohexanoltrans-opening

References

  • O’Brien, P., et al. (2003). "cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines." Organic Letters, 5(26), 4955–4957.

  • Donnelly, K. D., et al. (1984). "Amide-Directed Epoxidation of Allylic Amides." Journal of Organic Chemistry, 49, 2483.
  • Trost, B. M., & Van Vranken, D. L. (1993). "Asymmetric Ligands for Transition-Metal-Catalyzed Reactions: 2-Cyclohexenylamine Derivatives." Angewandte Chemie International Edition, 32(9).

Sources

Method

Technical Guide: Synthetic Utility of N-(2-cyclohexen-1-yl)acetamide

Topic: Applications of N-(2-cyclohexen-1-yl)acetamide in Organic Synthesis Content Type: Technical Application Note & Protocols Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of N-(2-cyclohexen-1-yl)acetamide in Organic Synthesis Content Type: Technical Application Note & Protocols Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists[1]

[1]

Executive Summary

N-(2-cyclohexen-1-yl)acetamide (CAS: 13293-50-0) serves as a pivotal "chiral pool" mimic and a versatile building block in the synthesis of aminocyclitols , conduramines , and antiviral agents (including Oseltamivir/Tamiflu analogs).[1]

Its structural core—a cyclic allylic amide—offers a unique platform for stereocontrolled functionalization . Unlike simple cyclohexene, the acetamide group acts as a powerful Lewis basic directing group. Through hydrogen bonding or coordination, it dictates the facial selectivity of oxidations and electrophilic additions, often overriding steric bias (Kishi’s Rule) to grant access to syn-functionalized motifs that are otherwise difficult to synthesize.

This guide details three primary applications:

  • Directed Dihydroxylation (Donohoe Conditions): For syn-diol synthesis.

  • Stereoselective Iodoamidation (Knapp Protocol): Accessing cis-1,2-amino alcohols via oxazolines.[1]

  • Directed Epoxidation (Henbest Effect): Facially selective oxirane formation.

Compound Profile & Preparation[2][3][4][5][6][7][8]

PropertyDescription
IUPAC Name N-(cyclohex-2-en-1-yl)acetamide
Molecular Formula C₈H₁₃NO
MW 139.19 g/mol
Key Functionality Allylic Amide (Directing Group, Nucleophile precursor)
Stereochemistry Available as Racemate or Enantiopure (via chiral amine resolution)
Standard Preparation Protocol

Note: While commercially available, in situ preparation ensures purity for sensitive catalytic steps.[1]

Reaction: Acetylation of 2-cyclohexen-1-amine.

  • Charge a round-bottom flask with 2-cyclohexen-1-amine (1.0 equiv) and DCM (0.5 M).

  • Cool to 0 °C under N₂ atmosphere.

  • Add Triethylamine (1.2 equiv) followed by dropwise addition of Acetic Anhydride (1.1 equiv).

  • Monitor by TLC (SiO₂; EtOAc/Hexane 1:1; Stain: KMnO₄). The amine (

    
    ) converts to the amide (
    
    
    
    ).
  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄ and concentrate.

  • Yield: Typically >90% as a white/off-white solid.

Application A: Directed Dihydroxylation (Donohoe Protocol)[1][5]

Objective: Synthesis of syn-vicinal diols relative to the amide group. Scientific Insight: Standard Upjohn dihydroxylation (OsO₄/NMO) typically follows Kishi’s Rule , where the oxidant attacks from the face anti to the allylic substituent to avoid steric clash. However, Donohoe’s conditions utilize a bidentate ligand (TMEDA) that forces OsO₄ to hydrogen bond with the amide proton, directing the oxidation to the syn face.

Experimental Protocol

Reference: Donohoe, T. J., et al. J. Org.[1][2][3][4] Chem. 2002.[4]

Reagents:

  • Substrate: N-(2-cyclohexen-1-yl)acetamide (1.0 equiv)

  • Oxidant: Osmium Tetroxide (OsO₄) (1.0 equiv, stoichiometric for max stereocontrol)[1]

  • Ligand:

    
    -Tetramethylethylenediamine (TMEDA) (1.1 equiv)
    
  • Solvent: DCM (Dichloromethane)

Step-by-Step:

  • Complex Formation: In a dry flask under Argon, dissolve TMEDA (1.1 equiv) in DCM. Cool to -78 °C. Add OsO₄ (1.0 equiv) and stir for 15 min. The solution will turn dark, indicating the formation of the reactive OsO₄-TMEDA complex.

  • Addition: Add the allylic amide (1.0 equiv) dissolved in minimal DCM dropwise to the cold oxidant mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Hydrolysis: Quench by adding saturated aqueous Na₂SO₃ and reflux for 1 hour to break the osmate ester.

  • Extraction: Separate layers. Extract aqueous phase with EtOAc (3x).

  • Purification: Flash chromatography (EtOAc/MeOH gradient).

Outcome:

  • Major Product: All-syn-1-acetamido-2,3-cyclohexanediol.[1]

  • Selectivity: Typically >95:5 syn:anti (vs. ~20:80 syn:anti under standard Upjohn conditions).

Application B: Intramolecular Iodoamidation (Knapp Protocol)[1]

Objective: Stereocontrolled synthesis of oxazolines, precursors to cis-1,2-amino alcohols. Scientific Insight: The amide oxygen is a competent nucleophile. Upon activation of the alkene with an electrophilic iodine source, the amide oxygen attacks the iodonium ion in a 5-exo-trig fashion. This locks the stereochemistry between the amine and the newly formed oxygen bond as cis.

Experimental Protocol

Reference: Knapp, S., et al. J. Am. Chem. Soc. 1983; Tetrahedron Lett. 1985.[1]

Reagents:

  • Substrate: N-(2-cyclohexen-1-yl)acetamide

  • Iodine Source: Iodine (

    
    ) or NIS (N-Iodosuccinimide)[1]
    
  • Base: NaHCO₃ (biphasic) or Pyridine

  • Solvent: THF/Water (for iodolactonization-like) or CHCl₃

Step-by-Step:

  • Dissolution: Dissolve the amide (1.0 mmol) in CHCl₃ (10 mL).

  • Activation: Add NaHCO₃ (3.0 equiv) suspended in water (10 mL).

  • Iodination: Add

    
     (1.2 equiv) in one portion at 0 °C.
    
  • Monitoring: Stir in the dark at 0 °C -> RT. The reaction is complete when the iodine color fades (or persists if excess) and TLC shows consumption of starting material.

  • Quench: Add sat. Na₂S₂O₃ to remove excess iodine.

  • Isolation: Extract with DCM. The product is the iodomethyloxazoline derivative.

Downstream Utility:

  • Hydrolysis: Acidic hydrolysis of the oxazoline yields the cis-2-amino-3-iodo-cyclohexanol.

  • Displacement: The iodide can be displaced by azides (for diamines) or acetates.

Application C: Directed Epoxidation (Henbest Effect)

Objective: Synthesis of syn-epoxy amides. Scientific Insight: In cyclic allylic systems, hydrogen bonding between the amide N-H and the peracid (mCPBA) stabilizes a transition state where the oxygen is delivered to the same face as the amide (Syn-direction). This is the Henbest Effect . Solvents that disrupt H-bonding (like methanol) will erode this selectivity, favoring steric control (anti).

Data: Solvent Effects on Stereoselectivity

SolventDominant InteractionMajor IsomerSelectivity (Syn:Anti)
DCM H-Bonding (Henbest)Syn > 90:10
Benzene H-Bonding (Henbest)Syn > 95:5
Methanol Solvation (Steric only)Anti ~ 40:60
Experimental Protocol
  • Setup: Dissolve N-(2-cyclohexen-1-yl)acetamide in DCM (avoid ether/THF to maximize H-bonding).

  • Oxidation: Add mCPBA (1.2 equiv) at 0 °C.

  • Workup: Wash with Na₂SO₃ (destroy peroxides) then NaHCO₃ (remove acid).

  • Result: Syn-epoxide. This intermediate is highly reactive toward ring-opening nucleophiles, leading to trans-1,3-disubstituted systems (e.g., opening with azide).[1]

Visualization: Synthetic Divergence

G cluster_0 Mechanism: Donohoe Direction Start N-(2-cyclohexen-1-yl)acetamide (Allylic Amide) Prod1 Syn-Diol (Donohoe Conditions) Start->Prod1 OsO4 / TMEDA (H-Bond Directed) Prod2 Oxazoline/Iodo-amine (Knapp Protocol) Start->Prod2 I2 / NaHCO3 (Intramolecular) Prod3 Syn-Epoxide (Henbest Effect) Start->Prod3 mCPBA / DCM (Syn-Selective) Target Aminocyclitols (Oseltamivir Analogs) Prod1->Target Prod2->Target Prod3->Target Mech Amide N-H binds OsO4-TMEDA Overcomes Steric Bias

Figure 1: Divergent synthesis starting from N-(2-cyclohexen-1-yl)acetamide. The amide group dictates the stereochemical outcome in all three pathways.

References

  • Donohoe, T. J., et al. (2002).[1][2][3][4] "Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA." Journal of Organic Chemistry.

  • Knapp, S., et al. (1983). "Iodolactamization: stereospecific synthesis of cis-1,2-amino alcohols." Journal of the American Chemical Society.

  • Henbest, H. B., & Wilson, R. A. L. (1957).[1] "Aspects of stereochemistry. Part I. Stereospecificity in the reaction of per-acids with allylic alcohols." Journal of the Chemical Society.[5]

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews.

Sources

Application

Application Note: Strategic Synthesis and Utilization of N-(2-cyclohexen-1-yl)acetamide in Drug Development

Topic: N-(2-cyclohexen-1-yl)acetamide as an intermediate in pharmaceutical synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, Process Chemists[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(2-cyclohexen-1-yl)acetamide as an intermediate in pharmaceutical synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, Process Chemists[1]

Executive Summary & Strategic Significance

N-(2-cyclohexen-1-yl)acetamide (also known as 3-acetamidocyclohexene) represents a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical junction intermediate for the synthesis of aminocyclitols , neuraminidase inhibitors (e.g., Oseltamivir analogs), and complex alkaloids .

Its value lies in the allylic amide motif . Unlike simple alkenes, the acetamide group at the C1 position acts as a directing group for subsequent functionalizations. Through substrate-directed reactions—such as epoxidation or dihydroxylation—the amide stereocenter dictates the stereochemistry of the incoming groups, allowing for the rapid assembly of contiguous chiral centers found in bioactive amino sugars.

Key Pharmaceutical Applications
Application DomainTarget ClassMechanism of Utility
Antivirals Neuraminidase InhibitorsPrecursor to Oseltamivir (Tamiflu) core via regio- and stereoselective functionalization of the double bond.[1]
Metabolic Disease Glycosidase InhibitorsSynthesis of aminocyclitols (e.g., conduramines) used to treat lysosomal storage disorders.
Chiral Pool Amino Acids/SugarsScaffold for Sharpless Asymmetric Dihydroxylation (SAD) to generate chiral amino-diols.[1]

Synthetic Pathways: The "Expert" Approach[2]

While N-(2-cyclohexen-1-yl)acetamide can be synthesized via nucleophilic substitution of 3-bromocyclohexene, that route often suffers from poor regioselectivity (SN2 vs. SN2') and lower yields.[1]

For high-value pharmaceutical applications requiring stereochemical integrity, the Overman Rearrangement is the gold standard.[1] This [3,3]-sigmatropic rearrangement transfers chirality from an allylic alcohol to an allylic amine with complete fidelity.[1]

Pathway Diagram: The Overman Route

OvermanPathway cluster_legend Mechanism Logic Alcohol 2-Cyclohexen-1-ol Imidate Allylic Trichloroacetimidate (Intermediate) Alcohol->Imidate Cl3CCN, DBU (0°C to RT) TCAmide Allylic Trichloroacetamide Imidate->TCAmide [3,3]-Sigmatropic Rearrangement (Heat or Pd(II)) Amine 2-Cyclohexen-1-amine TCAmide->Amine Hydrolysis (NaOH, MeOH) Product N-(2-cyclohexen-1-yl)acetamide (Target) Amine->Product Ac2O, Pyridine Chirality Transfer Chirality Transfer

Caption: The Overman Rearrangement pathway ensures 1,3-transposition of oxygen to nitrogen with high stereofidelity, avoiding the racemization common in allylic halide substitutions.

Detailed Experimental Protocol

Method A: High-Fidelity Synthesis via Overman Rearrangement

Best for: Chiral synthesis, high-purity requirements, and stereochemical studies.[1]

Phase 1: Imidate Formation
  • Reagents: 2-Cyclohexen-1-ol (1.0 equiv), Trichloroacetonitrile (1.1 equiv), DBU (0.1 equiv), Dichloromethane (DCM, anhydrous).[1]

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-cyclohexen-1-ol in anhydrous DCM (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.[1]

    • Slowly add Trichloroacetonitrile over 15 minutes. Caution: Exothermic.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The alcohol spot should disappear.

  • Workup: Concentrate in vacuo (do not heat above 30°C). Filter through a short pad of neutral alumina to remove DBU salts. Use immediately (imidates are moisture sensitive).

Phase 2: Thermal Rearrangement
  • Reagents: Crude Imidate from Phase 1, Toluene (anhydrous).

  • Procedure:

    • Dissolve crude imidate in Toluene (0.2 M).

    • Heat to reflux (110°C) for 4–12 hours.

    • Mechanism: The imidate undergoes a concerted [3,3]-sigmatropic rearrangement to form N-trichloroacetyl-2-cyclohexen-1-amine.[1]

    • Purification: Evaporate toluene. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 3: Hydrolysis & Acetylation[1]
  • Hydrolysis: Treat the trichloroacetamide with 6N NaOH in MeOH/Water (1:1) at RT for 12 hours to liberate the free amine. Extract with DCM.

  • Acetylation:

    • Dissolve the crude amine in DCM.

    • Add Triethylamine (1.5 equiv) and Acetic Anhydride (1.2 equiv) at 0°C.

    • Stir for 2 hours at RT.

    • Wash with 1N HCl, then sat. NaHCO3, then Brine.[2]

    • Dry over MgSO4 and concentrate.

    • Recrystallization: Ethyl Acetate/Hexanes.

Method B: Scalable Bulk Synthesis (Allylic Substitution)

Best for: Large-scale preparation of racemic material where stereochemistry is not critical.[1]

  • Bromination: React Cyclohexene with N-Bromosuccinimide (NBS) and AIBN in CCl4 or Benzene at reflux to yield 3-bromocyclohexene .[1][3] Warning: Lachrymator.

  • Displacement:

    • React 3-bromocyclohexene with Sodium Azide (NaN3) in DMF to form 3-azidocyclohexene.[1]

    • Reduction: Staudinger reduction (PPh3, H2O) or Hydrogenation (Pd/C, H2) to yield 2-cyclohexen-1-amine.[1]

    • Acetylation: Standard acetylation with Acetic Anhydride.

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical markers must be met.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3) δ 5.6–5.9 ppm (m, 2H)Olefinic protons (H2, H3).[1] Confirms double bond retention.
δ 4.5 ppm (m, 1H)Methine proton (H1) adjacent to Nitrogen.
δ 1.95 ppm (s, 3H)Acetyl methyl group (-COCH3).[1]
δ 5.8 ppm (br s, 1H)Amide N-H proton.
IR Spectroscopy 1650 cm⁻¹ (Strong)Amide I band (C=O stretch).
3280 cm⁻¹ (Broad)N-H stretch.
Mass Spectrometry m/z = 140.1 [M+H]+Molecular ion peak (MW = 139.19).

Downstream Application: Stereoselective Dihydroxylation

The primary utility of this intermediate is its ability to direct oxidation.[4]

Protocol: Upjohn Dihydroxylation

  • Substrate: N-(2-cyclohexen-1-yl)acetamide.

  • Reagents: OsO4 (cat.), NMO (N-methylmorpholine N-oxide), Acetone/Water.[1]

  • Outcome: Formation of the syn-diol.[1][5][6]

  • Stereocontrol: The acetamide group directs the Osmium to the anti face relative to the bulky amide group (steric control) or syn face (hydrogen bonding control) depending on solvent and protecting group choice. This yields specific aminocyclitol isomers.

Experimental Workflow Diagram

Workflow Start Start: 2-Cyclohexen-1-ol Step1 Step 1: Imidate Formation (Cl3CCN, DBU, 0°C) Start->Step1 Decision Check TLC: Alcohol Consumed? Step1->Decision Decision->Step1 No (Add more reagent) Step2 Step 2: Thermal Rearrangement (Reflux Toluene, 110°C) Decision->Step2 Yes Step3 Step 3: Hydrolysis & Acetylation (NaOH -> Ac2O) Step2->Step3 QC QC: NMR & IR Analysis Step3->QC

Caption: Step-by-step workflow for the high-fidelity synthesis of N-(2-cyclohexen-1-yl)acetamide.

References

  • Overman, L. E. (1976).[7] "A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3 Transposition of alcohol and amine functions". Journal of the American Chemical Society.[7][8] Link[1]

  • Anderson, C. E., & Overman, L. E. (2003).[8] "Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates". Journal of the American Chemical Society.[7][8] Link[1]

  • Donohue, A. C., et al. (2001). "Synthesis of aminocyclitols via ring-closing metathesis". Journal of the Chemical Society, Perkin Transactions 1. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations". Chemical Reviews. Link[1]

  • PubChem Database. (2025). "2-(Cyclohexen-1-yl)acetamide Compound Summary". National Library of Medicine. Link[1]

Sources

Method

Advanced Protocols for the Functionalization and Synthesis of N-(2-cyclohexen-1-yl)acetamide Scaffolds

Introduction & Strategic Significance N-(2-cyclohexen-1-yl)acetamide (CAS: 11094704) represents a critical "privileged structure" in medicinal chemistry.[1][2] It serves as a core scaffold for the synthesis of aminocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

N-(2-cyclohexen-1-yl)acetamide (CAS: 11094704) represents a critical "privileged structure" in medicinal chemistry.[1][2] It serves as a core scaffold for the synthesis of aminocyclitols, including the neuraminidase inhibitor Oseltamivir (Tamiflu) and various unnatural amino acids. The presence of the allylic amide functionality offers unique handles for divergent synthesis: the alkene allows for oxidative functionalization, while the acetamide group can serve as a weak directing group (DG) for transition metal catalysis.

This application note details three interconnected modules:

  • Scalable Synthesis via the Ritter Reaction (avoiding unstable allylic halides).

  • Palladium-Catalyzed Allylic Acetoxylation to access 1,4-functionalized cores.

  • Stereocontrolled Epoxidation for aminocyclitol precursors.

Safety & Handling Protocols

Hazard ClassReagent/CompoundSpecific DangerHandling Protocol
Oxidant/Toxic p-Benzoquinone (BQ) Highly toxic by inhalation; severe skin irritant.[1][2]Weigh in a fume hood using anti-static tools.[2] Double-glove (Nitrile).[1][2]
Catalyst Pd(OAc)₂ Respiratory sensitizer; heavy metal toxicity.[1][2]Avoid dust generation.[2] Dispose of in heavy metal waste streams.[2]
Corrosive Sulfuric Acid / Acetic Acid Severe burns; exothermic reaction with water.[1][2]Add acid to water/solvent slowly.[2] Use face shield when handling >100mL.[2]
Substrate Allylic Amides Potential irritant; bioactive pharmacophore.[1][2]Treat as a potential bioactive agent.[1][2] Standard PPE required.[2]

Module 1: Scalable Synthesis via Ritter Reaction[1]

While N-(2-cyclohexen-1-yl)acetamide can be synthesized via nucleophilic substitution of 3-bromocyclohexene, that route is plagued by the thermal instability and lachrymatory nature of the allylic bromide.[1] The Ritter Reaction offers a superior, atom-economical approach using stable 2-cyclohexen-1-ol.[1]

Experimental Protocol

Reaction Scheme: 2-Cyclohexen-1-ol + CH₃CN + (H₂SO₄/AcOH) → N-(2-cyclohexen-1-yl)acetamide[1][2]

Reagents:

  • 2-Cyclohexen-1-ol (1.0 equiv, 50 mmol)

  • Acetonitrile (Solvent/Reagent, 5.0 equiv)

  • Acetic Acid (Glacial, Solvent, 50 mL)

  • Sulfuric Acid (Catalyst, 1.5 equiv)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with N₂.[2]

  • Solvation: Charge the RBF with 2-cyclohexen-1-ol (4.9 g, 50 mmol) and acetonitrile (13 mL) in glacial acetic acid (30 mL). Cool the mixture to 0°C using an ice/water bath.

  • Acid Addition: Add concentrated H₂SO₄ (4.0 mL) dropwise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent polymerization of the alkene.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 12–16 hours.

  • Monitoring: Monitor by TLC (SiO₂; EtOAc/Hexanes 1:1). Stain with KMnO₄ (alkene active) or Ninhydrin (amide active after hydrolysis, though less effective here; PMA stain recommended).[1][2]

  • Quench: Pour the reaction mixture slowly into 200 mL of ice-cold saturated NaHCO₃ solution. Caution: Vigorous CO₂ evolution.[1][2]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (50 mL).[1][2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from EtOAc/Hexanes to yield white crystals.[2]

Yield Expectation: 65–75% Key QC Parameter: ¹H NMR (CDCl₃) δ 5.8 (m, 1H, vinyl), 5.6 (m, 1H, vinyl), 4.5 (m, 1H, C1-H), 1.95 (s, 3H, Ac).

Module 2: Palladium-Catalyzed Allylic Acetoxylation[1]

This protocol leverages the Bäckvall-type oxidation to introduce an acetoxy group at the C4 position.[2] This transformation is pivotal for synthesizing 1,4-amino-alcohol motifs found in glycosidase inhibitors.[2]

Mechanistic Insight

The reaction proceeds via a π-allyl palladium intermediate.[1][2] The regioselectivity (C4 vs C1) and stereoselectivity (trans vs cis relative to the amide) are dictated by the coordination of the amide nitrogen to Palladium. In this system, the amide often directs the nucleophilic attack of acetate to the trans face relative to the palladium, resulting in trans-1,4-functionalization.

Experimental Protocol

Reagents:

  • N-(2-cyclohexen-1-yl)acetamide (1.0 equiv, 5 mmol)[1]

  • Pd(OAc)₂ (5 mol%)[2]

  • p-Benzoquinone (2.0 equiv) — Acts as the stoichiometric oxidant to reoxidize Pd(0) to Pd(II).[2]

  • Acetic Acid (Solvent, 0.2 M)

  • Lithium Acetate (LiOAc, 1.0 equiv) — Promotes acetate attack.

Step-by-Step Procedure:

  • Catalyst Prep: In a 50 mL Schlenk tube, dissolve Pd(OAc)₂ (56 mg, 0.25 mmol) and LiOAc (330 mg) in dry Acetic Acid (25 mL).

  • Substrate Addition: Add the amide substrate (695 mg, 5 mmol) and p-Benzoquinone (1.08 g, 10 mmol).

  • Reaction: Seal the tube and heat to 40°C. Stir for 24–48 hours.

    • Checkpoint: The solution will turn dark/black as Pd(0) forms and is reoxidized.[2] If Pd black precipitates ("mirror" formation), the reoxidation is too slow; add 10% more BQ.[2]

  • Workup: Dilute with Et₂O (50 mL). Neutralize carefully with aq. NaOH (1M) until pH 7. Note: Hydroquinone (reduced BQ) is water-soluble but can complicate extraction.[1][2]

  • Purification: Flash chromatography (SiO₂; Gradient 20% → 60% EtOAc/Hexanes).

  • Product: Trans-4-acetoxy-N-(2-cyclohexen-1-yl)acetamide.[1][2]

Module 3: Stereoselective Epoxidation[1]

Epoxidation of the allylic amide allows access to aminocyclitols.[2] The stereochemistry is governed by the competition between steric hindrance (favoring anti) and hydrogen bonding (favoring syn, "Henbest effect").[2]

Experimental Protocol

Reagents:

  • m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 77% max purity)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • NaHCO₃ (2.0 equiv) — Buffers the acidic byproduct to prevent epoxide hydrolysis.[2]

Procedure:

  • Dissolve N-(2-cyclohexen-1-yl)acetamide (1.0 equiv) in DCM (0.1 M) at 0°C.

  • Add solid NaHCO₃ followed by mCPBA in portions.

  • Stir at 0°C for 4 hours, then warm to RT.

  • Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (starch-iodide paper test: blue → colorless).

  • Isolation: Wash with NaHCO₃, dry, and concentrate.

  • Stereochemical Analysis: Analyze by ¹H NMR. The syn-epoxide typically shows a smaller coupling constant between the C1-H and the epoxide protons compared to the anti-isomer.

Visualization of Workflows

Diagram 1: Synthesis and Functionalization Logic

This diagram illustrates the decision tree for processing the cyclohexene scaffold.

ExperimentalWorkflow Start Raw Material: 2-Cyclohexen-1-ol Step1 Ritter Reaction (MeCN, H2SO4) Start->Step1 Activation Product N-(2-cyclohexen-1-yl)acetamide (Core Scaffold) Step1->Product Purification PathA Pd(OAc)2 / BQ / AcOH Product->PathA Oxidative Func. PathB mCPBA / DCM Product->PathB Electrophilic Addn. ResultA Allylic Acetoxylation (1,4-Trans-Product) PathA->ResultA ResultB Epoxidation (Syn/Anti Mixture) PathB->ResultB

Caption: Workflow for the synthesis of the acetamide scaffold and its divergent functionalization pathways.

Diagram 2: Palladium Catalytic Cycle (Simplified)

Visualizing the Bäckvall oxidation mechanism for this substrate.[1][2]

PdCycle Pd_II Pd(OAc)2 (Active Species) Coord Alkene Coordination (Amide Directed?) Pd_II->Coord NucPd Aminopalladation / Acetoxypalladation Coord->NucPd BetaElim Beta-Hydride Elimination NucPd->BetaElim ProdRel Product Release BetaElim->ProdRel Reox Pd(0) Reoxidation (Benzoquinone -> Hydroquinone) ProdRel->Reox Pd(0) Reox->Pd_II Pd(II)

Caption: Simplified catalytic cycle for Pd(II)-mediated oxidative functionalization, highlighting the critical reoxidation step utilizing Benzoquinone.[1][2]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Ritter) Polymerization of alkene.[1][2]Ensure Temp <10°C during acid addition.[2] Add acid slower.[2]
Pd Mirror Formation Reoxidation failure.[1][2]Increase Benzoquinone to 2.5 equiv. Ensure vigorous stirring for O₂ transfer if using aerobic conditions.[2]
Epoxide Hydrolysis Acidic conditions during workup.[1][2][3]Use excess NaHCO₃ during reaction and workup.[2] Do not use acidic silica for column.[2]
Incomplete Conversion Catalyst deactivation.Add catalyst in two portions (0h and 12h).

References

  • Ritter Reaction Mechanism & Scope

    • Source: Bishop, J. J. et al.[1][2] "The Ritter Reaction of 2-Cyclohexen-1-ol."[1] Journal of Organic Chemistry.

    • Context: Standard protocol for converting allylic alcohols to amides.[1][2]

  • Palladium-Catalyzed 1,4-Oxidation (Bäckvall Reaction)

    • Source: Bäckvall, J. E. "Palladium-catalyzed oxidative 1,4-functionalization of 1,3-dienes." Accounts of Chemical Research, 1983.[1][2]

    • Context: Foundational work on Pd(OAc)2/Benzoquinone systems.
    • [2]

  • Stereoselective Epoxidation of Allylic Amides

    • Source: O'Brien, P. et al. "cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines."[1] Organic Letters.

    • Context: Discusses the directing effects of amide groups on mCPBA epoxid
    • [2]

  • Allylic C-H Oxidation

    • Source: White, M. C. et al. "Predictable and Regioselective Allylic C-H Oxidation."[1][2] Science.

    • Context: Advanced methods for functionalizing the C4 position if Pd-catalysis fails.[1][2]

    • [2]

Sources

Application

Comprehensive Analytical Framework for the Quantification of N-(2-cyclohexen-1-yl)acetamide

Application Note: AN-2026-CHX Executive Summary N-(2-cyclohexen-1-yl)acetamide (CAS: 4410-31-5, MW: 139.19 g/mol ) is a functionalized allylic amide often encountered as a process intermediate or degradation impurity in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHX

Executive Summary

N-(2-cyclohexen-1-yl)acetamide (CAS: 4410-31-5, MW: 139.19 g/mol ) is a functionalized allylic amide often encountered as a process intermediate or degradation impurity in the synthesis of cyclohexenyl-amine based active pharmaceutical ingredients (APIs), such as certain antivirals and chiral building blocks.[1]

Its quantification presents a distinct analytical challenge due to:

  • Weak UV Chromophore: The molecule lacks extended conjugation, exhibiting significant absorbance only below 210 nm.[1]

  • Volatility: The low molecular weight allows for gas-phase analysis but poses risk of loss during evaporative concentration.[1][2]

  • Structural Isomerism: Potential interference from positional isomers (e.g., N-(3-cyclohexen-1-yl)acetamide).

This guide details two orthogonal methodologies: GC-MS for trace-level impurity profiling (ppm level) and RP-HPLC-UV for assay and content uniformity (mg/g level).[1]

Strategic Analytical Architecture

The choice of method depends on the "Analytical Context" (Trace vs. Assay).

FeatureMethod A: GC-MS (Trace) Method B: HPLC-UV (Assay)
Primary Use Genotoxic Impurity (GTI) screening, Residual IntermediatePurity assessment, Reaction monitoring
Sensitivity (LOD) < 0.05 ppm~ 10-50 ppm
Selectivity High (Mass spectral fingerprint)Moderate (Retention time only)
Matrix Tolerance Low (Requires clean extraction)High (Direct injection possible)
Method A: Trace Quantification via GC-MS

Rationale: Gas Chromatography coupled with Mass Spectrometry is the gold standard for this analyte due to its volatility and the distinct fragmentation pattern of the cyclohexenyl moiety, allowing for high-sensitivity SIM (Selected Ion Monitoring) detection.[1]

3.1. Instrumental Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-Wax UI (Ultra Inert) or VF-WAXms.[1]

    • Why: The polar polyethylene glycol phase interacts strongly with the amide group, improving peak shape and separating it from non-polar hydrocarbon matrices.

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis) @ 250°C.

    • Purge flow: 50 mL/min at 1.0 min.

3.2. Temperature Program
StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial-601.0
Ramp 1152000.0
Ramp 2302505.0
Total Time ~17.0 min
3.3. Mass Spectrometry (SIM Mode)

To achieve maximum sensitivity, operate in SIM mode targeting the following ions based on fragmentation logic:

  • Target Ion (Quant): m/z 81 (Cyclohexenyl cation, [C6H9]+).[1]

  • Qualifier Ion 1: m/z 43 (Acetyl cation, [CH3CO]+).[1]

  • Qualifier Ion 2: m/z 139 (Molecular ion, [M]+).[1]

  • Dwell Time: 100 ms per ion.

3.4. Sample Preparation Protocol
  • Extraction: Weigh 50 mg of API/Sample into a 20 mL headspace vial (or centrifuge tube for liquid extraction).

  • Solvent Addition: Add 5.0 mL of Dichloromethane (DCM) .

    • Note: DCM is preferred over methanol for GC to prevent expansion volume issues in the liner and to extract the organic amide efficiently.[1]

  • Internal Standard: Add 50 µL of N-Methylacetamide-d3 (or similar deuterated amide) solution (100 µg/mL).

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes if particulates persist.

  • Injection: Transfer supernatant to GC vial; Inject 1.0 µL.

Method B: Routine Assay via RP-HPLC-UV

Rationale: For process monitoring where concentrations are higher, HPLC is more robust.[1] We utilize a low-pH phosphate buffer to suppress silanol activity and detect at 210 nm.

4.1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).[1]

    • Causality: The "Plus" series (double end-capped) reduces peak tailing caused by the interaction of the amide nitrogen with residual silanols.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 210 nm (Reference: 360 nm).[1]

    • Critical: The amide bond absorbs at <200 nm; the cyclohexene double bond extends this slightly. 210 nm is the best compromise between signal and solvent noise.

4.2. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
12.01090
15.0955
20.0955
4.3. Standard Preparation
  • Stock Solution: Dissolve 10 mg N-(2-cyclohexen-1-yl)acetamide in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A to obtain 10 µg/mL.

Visualized Workflows
Figure 1: Analytical Logic & Decision Tree

AnalyticalLogic Start Start: Sample Analysis ConcCheck Est. Concentration? Start->ConcCheck Trace Trace (< 0.1%) ConcCheck->Trace Impurity/Residue Assay Assay (> 0.1%) ConcCheck->Assay Process Control PrepGC Prep: DCM Extraction (Avoids hydrolysis) Trace->PrepGC PrepLC Prep: Dissolve in Mobile Phase A Assay->PrepLC GCMS Method A: GC-MS (SIM) Target: m/z 81, 43, 139 HPLC Method B: RP-HPLC-UV Detection: 210 nm PrepGC->GCMS PrepLC->HPLC

Caption: Decision matrix for selecting between GC-MS (sensitivity) and HPLC-UV (robustness) based on analyte concentration.

Figure 2: GC-MS Fragmentation Pathway (Mechanistic Insight)

Fragmentation Parent Parent Molecule [M]+ m/z 139 Cleavage Amide Bond Cleavage Parent->Cleavage Frag1 Cyclohexenyl Cation [C6H9]+ m/z 81 (Base Peak) Cleavage->Frag1 - Acetamide Frag2 Acetyl Cation [CH3CO]+ m/z 43 Cleavage->Frag2 - Amine Neutral Acetamide Neutral Loss Cleavage->Neutral

Caption: Proposed electron ionization (EI) fragmentation pathway utilized for SIM detection.

Validation & Performance Metrics

The following acceptance criteria are recommended for validating these methods according to ICH Q2(R1) guidelines.

ParameterGC-MS Acceptance CriteriaHPLC-UV Acceptance Criteria
Specificity No interference at m/z 81 at RTResolution > 2.0 from nearest peak
Linearity (R²) > 0.995 (0.1 – 10 ppm)> 0.999 (10 – 1000 µg/mL)
Precision (RSD) < 10% (at LOQ)< 2.0%
Recovery 80% – 120%98% – 102%
LOD ~ 0.05 ppm~ 5 ppm
Troubleshooting & Scientific Notes
  • Peak Tailing (HPLC):

    • Cause: Interaction between the amide nitrogen and acidic silanols on the silica support.[1]

    • Solution: Ensure pH is < 3.0 (protonates silanols, suppressing them) or use a "Shield" or "Embed" RP column technology.[1]

  • Ghost Peaks (GC-MS):

    • Cause: Injection port thermal degradation. Amides can dehydrate to nitriles at high temps (>280°C).

    • Solution: Keep inlet temperature at 250°C and use deactivated glass liners with glass wool.[1]

  • Stability:

    • Allylic amides are generally stable, but avoid prolonged exposure to strong acids which could induce hydrolysis or migration of the double bond.

References
  • Chemical Synthesis & Properties: N-(2-cyclohexen-1-yl)acetamide. ChemSynthesis Database. Retrieved from [Link]

  • HPLC Method Development: Introduction to HPLC: Reversed-phase chromatography and detection. LCMS.cz.[1] Retrieved from [Link]

  • Amide Analysis: Quantification of acetamide and related amides. Royal Society of Chemistry (Analytical Methods). Retrieved from [Link]

  • Validation Guidelines:ICH Q2(R1) Validation of Analytical Procedures. ICH.org.

(Note: Specific application notes for this exact CAS number are rare in public literature; the protocols above are derived from first-principles analysis of the molecule's functional groups and standard industry practices for similar allylic amides.)

Sources

Method

Application Note: N-(2-Cyclohexen-1-yl)acetamide as a Scaffold for Bicyclic Heterocycle Synthesis

[1] Executive Summary N-(2-cyclohexen-1-yl)acetamide represents a critical class of allylic amides used as strategic intermediates in the synthesis of nitrogen-containing heterocycles.[1] While acetamide derivatives ofte...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(2-cyclohexen-1-yl)acetamide represents a critical class of allylic amides used as strategic intermediates in the synthesis of nitrogen-containing heterocycles.[1] While acetamide derivatives often exhibit intrinsic anti-inflammatory and antioxidant properties, the primary utility of this specific scaffold in drug discovery lies in its reactivity as a substrate for Palladium(II)-catalyzed intramolecular oxidative amination (Aza-Wacker cyclization) .[1]

This guide details the robust synthesis of N-(2-cyclohexen-1-yl)acetamide and its subsequent transformation into fused bicyclic lactams—a structural motif prevalent in alkaloids and bioactive pharmaceutical ingredients (APIs).[1]

Part 1: Synthesis of the Core Scaffold

Protocol A: High-Purity Synthesis via Nucleophilic Acylation

Objective: To synthesize N-(2-cyclohexen-1-yl)acetamide (Target Compound 1 ) from 2-cyclohexen-1-amine with >95% purity suitable for transition-metal catalysis.

1. Reaction Scheme & Logic

The synthesis relies on the chemoselective N-acylation of the allylic amine using acetic anhydride.[1] This route is preferred over direct allylic substitution of 3-bromocyclohexene due to the elimination of regioselective byproducts (SN2' migration).[1]

SynthesisWorkflow Start 2-Cyclohexen-1-amine (Starting Material) Intermediate Reaction Mixture (0°C to RT, 2h) Start->Intermediate Reagent Acetic Anhydride (1.1 eq) + Et3N Reagent->Intermediate Workup Aq. Wash & Extraction (DCM) Intermediate->Workup Product N-(2-cyclohexen-1-yl)acetamide (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Workflow for the acylation of 2-cyclohexen-1-amine.

2. Materials & Reagents
  • Substrate: 2-Cyclohexen-1-amine (CAS: 2627-86-3)[1]

  • Acylating Agent: Acetic anhydride (Ac₂O)

  • Base: Triethylamine (Et₃N) - Scavenges generated acetic acid.[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

3. Step-by-Step Procedure
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-cyclohexen-1-amine (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Et₃N (12.0 mmol) followed by the dropwise addition of acetic anhydride (11.0 mmol) over 15 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C) for 2 hours. Monitor via TLC (50% EtOAc/Hexanes; R_f ~ 0.3).

  • Workup: Quench with saturated aq. NaHCO₃ (30 mL). Separate the organic layer and wash with 1M HCl (20 mL) to remove unreacted amine, followed by brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to afford white crystals.

Yield Expectation: 85–92% Characterization (¹H NMR, 400 MHz, CDCl₃): δ 5.85 (m, 1H), 5.60 (d, 1H), 5.45 (br s, NH), 4.50 (m, 1H), 2.00 (s, 3H, COCH₃), 1.60–2.10 (m, 6H).

Part 2: Application in Divergent Synthesis

Protocol B: Pd(II)-Catalyzed Intramolecular Aza-Wacker Cyclization

Objective: To utilize N-(2-cyclohexen-1-yl)acetamide as a precursor for the synthesis of cis-3a,4,5,7a-tetrahydro-2-methyl-3H-indol-3-one (via N-alkylation and cyclization).[1][3]

Scientific Rationale: The allylic amide moiety allows for an intramolecular nucleophilic attack on the alkene activated by a Pd(II) catalyst. This "Aza-Wacker" reaction constructs the C-N bond to form a bicyclic ring system, a key step in accessing alkaloid cores.[1]

1. Mechanistic Pathway

The reaction proceeds via trans-aminopalladation followed by β-hydride elimination.[1]

Mechanism Substrate N-Alkyl-N-(2-cyclohexen-1-yl)acetamide Coordination Pd(II)-Alkene Complex Substrate->Coordination + Pd(OAc)2 Aminopalladation Aminopalladation (Formation of C-N bond) Coordination->Aminopalladation Intramolecular Attack Elimination Beta-Hydride Elimination Aminopalladation->Elimination Product Bicyclic Enamide/Lactam Elimination->Product Pd0 Pd(0) Species Elimination->Pd0 Regen Re-oxidation to Pd(II) (O2/Cu or Benzoquinone) Pd0->Regen Oxidant Regen->Coordination Catalytic Cycle

Figure 2: Mechanism of the Pd-catalyzed intramolecular amidation.[1]

2. Experimental Procedure
  • Substrate Prep: Ensure the starting amide is N-protected or N-alkylated (e.g., N-methyl) to prevent catalyst poisoning by the free amide proton.[1]

  • Catalyst System: Pd(OAc)₂ (5 mol%) / DMSO (Solvent) / O₂ (1 atm).

  • Execution:

    • Dissolve N-methyl-N-(2-cyclohexen-1-yl)acetamide (1.0 mmol) in DMSO (0.1 M).

    • Add Pd(OAc)₂ (11 mg, 0.05 mmol).

    • Sparge the vessel with O₂ (balloon pressure) and heat to 60°C for 12 hours.

  • Purification: Dilute with water, extract with diethyl ether (3x), and purify via column chromatography.

3. Optimization Data (Oxidant Screening)

The choice of oxidant is critical for the turnover of Pd(0) to Pd(II).

EntryOxidantSolventTemperatureYield (%)Notes
1O₂ (1 atm)DMSO60°C82%Cleanest profile; requires O₂ safety protocols.
2Benzoquinone (1.1 eq)Toluene80°C65%Faster reaction but difficult purification.
3Cu(OAc)₂ (2.0 eq)DMF100°C55%Lower yield due to competitive oxidation.
4Air (Open flask)DMSO80°C40%Insufficient re-oxidation rate.[1]

Part 3: Quality Control & Troubleshooting

Analytical Standards
  • HPLC Purity: >98% (Method: C18 Column, H₂O/MeCN gradient).

  • Residual Solvents: DMSO is difficult to remove; ensure lyophilization or extensive aqueous washing during workup.

Common Failure Modes
  • Polymerization: If the reaction turns into a viscous black tar, the temperature during acylation was likely too high. Corrective Action: Strict temperature control (<5°C) during addition.

  • Catalyst Deactivation: Formation of "Palladium Black" precipitates indicates Pd(0) aggregation. Corrective Action: Increase O₂ pressure or add a ligand stabilizer like pyridine (10 mol%).

  • Regioisomerism: In the cyclization step, 5-exo vs 6-endo cyclization can compete.[1] Insight: 5-exo is generally favored for this substrate, forming the fused 5,6-bicyclic system.[1]

References

  • Synthesis of Allylic Amides

    • Organic Syntheses, Coll.[4] Vol. 6, p.507.[4] "Overman Rearrangement: A General Method for the Synthesis of Allylic Amines."[4]

    • 5[6][7][8]

  • Palladium-Catalyzed Oxidative Amidation

    • Stahl, S. S. (2004).
    • 9[1][10]

  • Biological Activity of Acetamide Derivatives

    • "Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity."[2][6] Molecules, 2010.

    • 2[6][7][8][9]

  • General Properties and Safety

    • Acetamide, N-(2-hydroxy-6-oxo-1-cyclohexen-1-yl)- | CAS 7230-18-4 Data.[1][11]

    • 11[1][4][6][7]

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of N-(2-cyclohexen-1-yl)acetamide

Introduction N-(2-cyclohexen-1-yl)acetamide is a chemical compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding and strict adherence to safe handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-cyclohexen-1-yl)acetamide is a chemical compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding and strict adherence to safe handling and storage procedures are paramount to ensure the safety of personnel and the integrity of experimental outcomes. Due to the absence of a specific Safety Data Sheet (SDS) for N-(2-cyclohexen-1-yl)acetamide, this guide synthesizes safety information from structurally related compounds, namely acetamide and cyclohexene derivatives. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

  • Acetamide Moiety: Acetamide itself is suspected of causing cancer[1][2]. Inhaling acetamide can irritate the nose and throat, and it may cause liver damage[3].

  • Cyclohexene Moiety: Cyclohexene is a flammable liquid and vapor[4][5][6]. It can cause skin and eye irritation, and inhalation may lead to respiratory tract irritation, dizziness, and drowsiness[4][6]. Cyclohexene can also form explosive peroxides when exposed to air[6].

Based on this, it is prudent to handle N-(2-cyclohexen-1-yl)acetamide with a high degree of caution, assuming it may possess similar hazards to its constituent parts.

Engineering Controls

To minimize exposure, all work with N-(2-cyclohexen-1-yl)acetamide should be conducted in a well-ventilated area.

  • Fume Hood: All weighing, transferring, and dissolution of the compound should be performed inside a certified chemical fume hood.

  • Ventilation: General laboratory ventilation should be adequate to control airborne concentrations.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[7][8][9].

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling N-(2-cyclohexen-1-yl)acetamide. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide and ensure the use of appropriate PPE[3].

PPE ComponentSpecificationsRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)[1].To prevent skin contact. Gloves must be inspected prior to use and removed using the proper technique to avoid contamination[10].
Eye Protection Safety glasses with side shields or chemical splash goggles[3][10].To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat. Additional protective clothing may be required for larger quantities[8][10].To prevent contamination of personal clothing.
Respiratory Protection A government-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup[1][10].To prevent inhalation of dust or aerosols.

Safe Handling and Experimental Protocols

Adherence to standardized laboratory practices is crucial for minimizing risk.

General Handling Practices
  • Avoid contact with skin, eyes, and clothing[7][10].

  • Do not breathe dust, fumes, or vapors[8][11].

  • Wash hands thoroughly after handling the product, before breaks, and at the end of the workday[7][8][10].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[7][8][12].

  • Minimize dust generation and accumulation[9][11].

Protocol for Weighing and Transferring Solid N-(2-cyclohexen-1-yl)acetamide
  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of N-(2-cyclohexen-1-yl)acetamide from the stock container to the weighing vessel using a clean spatula. Perform this action in the fume hood to contain any dust.

  • Close: Securely close the stock container immediately after use.

  • Record: Record the weight and proceed with the experimental procedure.

  • Clean-up: Decontaminate the spatula and any affected surfaces.

Protocol for Dissolving N-(2-cyclohexen-1-yl)acetamide
  • Preparation: In a chemical fume hood, place a suitable flask or beaker on a stir plate.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Compound Addition: Slowly add the pre-weighed N-(2-cyclohexen-1-yl)acetamide to the solvent while stirring to prevent splashing.

  • Dissolution: Continue stirring until the compound is fully dissolved. Gentle heating may be applied if necessary, but be mindful of the flammability of the solvent and potential decomposition of the compound.

  • Storage of Solution: If the solution is to be stored, transfer it to a clearly labeled, sealed container.

Storage Procedures

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly-closed container[7][11].

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances[7][8][11].

  • Ignition Sources: Store away from sources of ignition such as heat, sparks, and open flames[6][7][11].

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents[1][8][9].

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[10][12]. If skin irritation occurs, get medical advice/attention[10][11].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[10][12]. If eye irritation persists, get medical advice/attention[10][11].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing[11][12]. If feeling unwell, call a poison center or doctor[11].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[8][12].
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable disposal container[9][11]. Prevent the spill from entering drains[10].
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish[6]. In case of fire, toxic fumes may be produced[8].

Disposal Considerations

All waste containing N-(2-cyclohexen-1-yl)acetamide should be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[11][12].

  • Do not let the product enter drains or waterways[10].

Visual Workflow for Safe Handling

SafeHandlingWorkflow A 1. Preparation - Verify fume hood function - Don appropriate PPE B 2. Weighing & Transfer - Perform in fume hood - Use clean equipment A->B Proceed C 3. Dissolution - Add solid to solvent slowly - Stir to dissolve B->C Proceed D 4. Experimentation - Conduct experiment in hood C->D Proceed E 5. Storage - Tightly sealed container - Cool, dry, ventilated area D->E Store unused material F 6. Waste Disposal - Collect in labeled hazardous waste container D->F Generate waste G 7. Decontamination - Clean work area and equipment E->G After storage F->G After experiment

Caption: Workflow for the safe handling of N-(2-cyclohexen-1-yl)acetamide.

Conclusion

The safe handling and storage of N-(2-cyclohexen-1-yl)acetamide require a proactive approach to safety, grounded in the understanding of the potential hazards of its constituent chemical moieties. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment.

References

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexene. Retrieved from [Link]

  • LPS. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • New Jersey Department of Health. (2010, June). Hazardous Substance Fact Sheet - Cyclohexene. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: N-(2-cyclohexen-1-yl)acetamide as a Versatile Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of an Allylic Amide Ligand In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new metal complexes with tailored p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of an Allylic Amide Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to developing new metal complexes with tailored properties for catalysis, materials science, and medicinal chemistry.[1] Acetamide derivatives, in particular, have attracted considerable interest due to their diverse biological activities, including anti-inflammatory and antioxidant effects.[2][3] This guide focuses on N-(2-cyclohexen-1-yl)acetamide, a unique ligand featuring both an allylic system and an amide functional group. The amide moiety offers a classic coordination site through its oxygen or nitrogen atoms, while the cyclohexenyl ring provides a sterically defined, lipophilic backbone that can influence the solubility, stability, and catalytic pocket of the resulting metal complexes.

This document serves as a comprehensive technical guide for researchers, providing field-proven insights and detailed protocols for the synthesis of N-(2-cyclohexen-1-yl)acetamide, its coordination to metal centers, and the characterization of the resulting complexes. We will explore the causality behind experimental choices and propose potential applications grounded in the established chemistry of related systems.

Part 1: Ligand Synthesis and Characterization

The most direct and efficient pathway to synthesize N-(2-cyclohexen-1-yl)acetamide is the Ritter reaction. This powerful C-N bond-forming reaction transforms alkenes and nitriles into N-alkyl amides in a single, acid-catalyzed step.[4][5]

Causality of Method Selection: The Ritter Reaction

The Ritter reaction is exceptionally well-suited for this synthesis for several key reasons:

  • Atom Economy: It's a one-step addition reaction that efficiently incorporates both the cyclohexene and acetonitrile moieties into the final product.[6]

  • Precursor Availability: Cyclohexene and acetonitrile are readily available and inexpensive bulk chemicals.

  • Carbocation Stability: The reaction proceeds through the formation of a stable secondary allylic carbocation from cyclohexene upon protonation by a strong acid, which is then readily attacked by the nitrile.[7][8] This thermodynamically favored intermediate ensures high regioselectivity.

Protocol 1: Synthesis of N-(2-cyclohexen-1-yl)acetamide

Workflow Overview

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A Cyclohexene D 1. Formation of Allylic Carbocation A->D B Acetonitrile (Reagent & Solvent) E 2. Nucleophilic Attack by Nitrile (Formation of Nitrilium Ion) B->E C Conc. Sulfuric Acid (Catalyst) C->D Protonation D->E F 3. Hydrolysis during Aqueous Work-up E->F Addition of Water G Crude N-(2-cyclohexen-1-yl)acetamide F->G H Purification (Recrystallization or Chromatography) G->H I Pure Ligand H->I

Caption: Workflow for the synthesis of N-(2-cyclohexen-1-yl)acetamide via the Ritter Reaction.

Materials & Reagents:

  • Cyclohexene (≥99%)

  • Acetonitrile (ACS grade, serves as both reagent and solvent)

  • Concentrated Sulfuric Acid (98%)

  • Ice-water bath

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Deionized water

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetonitrile (80 mL). Place the flask in an ice-water bath and allow the solvent to cool to 0-5 °C with gentle stirring.

    • Expert Insight: Acetonitrile is used in large excess to serve as the solvent, maximizing the probability of the carbocation intermediate reacting with the nitrile rather than polymerizing. Cooling is critical to control the highly exothermic nature of adding concentrated acid.

  • Acid Addition: Slowly add concentrated sulfuric acid (10 mL) dropwise to the cooled acetonitrile via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Alkene Addition: Once the acid addition is complete, add cyclohexene (10 mL, ~0.1 mol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and serves to hydrolyze the intermediate nitrilium ion to the final amide product.[4][7]

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. This step is crucial to remove the acid catalyst and should be performed in a well-ventilated fume hood.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization of the Ligand

The identity and purity of the synthesized N-(2-cyclohexen-1-yl)acetamide should be confirmed using standard analytical techniques.

Technique Expected Observations Rationale
¹H NMR Signals corresponding to the amide proton (N-H ), the methine proton adjacent to nitrogen (N-CH ), two vinylic protons (-H C=CH -), and aliphatic protons of the cyclohexene ring.Provides a map of the proton environment, confirming the molecular structure.
¹³C NMR A signal for the carbonyl carbon (C=O) around 170 ppm, two signals for the vinylic carbons, and signals for the aliphatic carbons.Confirms the carbon skeleton and the presence of the key carbonyl group.
FT-IR Strong C=O stretch (~1640-1660 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C=C stretch (~1650 cm⁻¹).Identifies key functional groups present in the molecule.
Mass Spec. A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the molecular weight of C₈H₁₃NO (139.19 g/mol ).[9]Confirms the molecular weight of the synthesized compound.

Part 2: Coordination Chemistry and Complex Synthesis

The N-(2-cyclohexen-1-yl)acetamide ligand is expected to act primarily as a monodentate ligand. The amide group contains two potential donor atoms: the carbonyl oxygen and the amide nitrogen.

  • O-Coordination: Coordination through the carbonyl oxygen is generally favored. The oxygen lone pairs are more sterically accessible, and coordination does not significantly disrupt the resonance stabilization of the amide bond.

  • N-Coordination: Coordination through the nitrogen is less common and typically occurs only after deprotonation of the N-H bond, forming an amido complex, or with highly Lewis acidic metal centers.

  • Allyl Coordination: While the cyclohexene double bond exists, its coordination to common transition metals (like Cu(II), Ni(II), Co(II)) under standard conditions is unlikely without specialized low-valent metal precursors.

G cluster_O O-Coordination (Favored) cluster_N N-Coordination (Less Common) M1 M O1 O M1->O1 Coordination Bond C1 C O1->C1 = N1 N C1->N1 R1 R' C1->R1 R2 R N1->R2 M2 M N2 N M2->N2 Coordination Bond O2 O C2 C O2->C2 = C2->N2 R3 R' C2->R3 R4 R N2->R4

Caption: Potential coordination modes of an amide ligand to a metal center (M).

Protocol 2: General Synthesis of a [M(L)₂Cl₂] Complex

This protocol provides a general method for synthesizing a neutral complex with a divalent metal halide, such as Ni(II), Co(II), or Cu(II), resulting in a likely tetrahedral or square planar geometry depending on the metal.[10][11]

Materials & Reagents:

  • N-(2-cyclohexen-1-yl)acetamide (Ligand, L)

  • Anhydrous Metal(II) Chloride (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Anhydrous Ethanol or Methanol

  • Inert atmosphere setup (optional, but recommended for Co(II))

Step-by-Step Procedure:

  • Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve N-(2-cyclohexen-1-yl)acetamide (2.2 molar equivalents) in 15 mL of anhydrous ethanol with gentle warming if necessary.

  • Metal Salt Dissolution: In a separate flask, dissolve the anhydrous metal(II) chloride (1.0 molar equivalent) in 10 mL of anhydrous ethanol.

    • Expert Insight: Using anhydrous solvents and reagents is critical to prevent the coordination of water molecules, which can compete with the desired ligand and lead to hydrated complex formation.[10]

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Precipitation/Crystallization: Upon mixing, a color change should be observed. Stir the reaction mixture for 4-6 hours. A solid precipitate of the complex may form. If no precipitate forms, the solvent volume can be slowly reduced, or the solution can be stored at low temperature (4 °C) to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

  • Drying: Dry the complex under vacuum for several hours.

Part 3: Characterization of Metal Complexes

Characterizing the newly synthesized complex is essential to confirm ligand coordination and elucidate the complex's structure.

Spectroscopic and Analytical Confirmation
Technique Expected Change Upon Coordination Interpretation Ref.
FT-IR A significant shift of the C=O stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹).This red-shift is a hallmark of O-coordination. The donation of electron density from the carbonyl oxygen to the metal weakens the C=O double bond, lowering its vibrational frequency.[10]
UV-Vis Appearance of new absorption bands in the visible region (400-800 nm).These bands correspond to d-d electronic transitions within the metal center. Their position and intensity provide information about the coordination geometry (e.g., octahedral vs. tetrahedral).[11]
Elemental Analysis The experimental percentages of C, H, and N will match the calculated values for the proposed formula (e.g., [M(C₈H₁₃NO)₂Cl₂]).Confirms the stoichiometry of the metal-to-ligand ratio in the complex.[11]
Magnetic Susceptibility Measurement of the magnetic moment can determine the number of unpaired electrons on the metal center.This helps confirm the oxidation state of the metal and provides further evidence for the coordination geometry.[10]

Part 4: Potential Applications for Drug Development and Research

While N-(2-cyclohexen-1-yl)acetamide itself is a novel ligand, the resulting metal complexes can be projected to have applications in catalysis and pharmacology based on the behavior of similar structures.

Catalysis

Schiff-base and other N/O-donor ligand complexes are widely used as catalysts in organic synthesis.[12][13] Complexes of N-(2-cyclohexen-1-yl)acetamide could be screened for catalytic activity in reactions such as:

  • Oxidation Reactions: Acting as mimics for oxidative enzymes.

  • C-C Coupling Reactions: The defined steric environment around the metal center could influence selectivity.[14]

  • Ring-Opening Polymerization: The Lewis acidic metal center could catalyze the polymerization of cyclic esters or epoxides.

Biological Activity

Many acetamide derivatives exhibit biological activity.[15][16] Metal coordination is a known strategy to enhance or modify the therapeutic properties of organic molecules.[17]

  • Anti-inflammatory/Antioxidant Agents: The parent ligand may possess inherent anti-inflammatory or antioxidant properties that could be potentiated upon complexation.[2][18] The complex could offer a different mechanism for delivery or interaction with biological targets.

  • Antimicrobial Agents: The chelation of a metal ion can increase the lipophilicity of a compound, potentially enhancing its ability to cross microbial cell membranes and exert an antimicrobial effect.[17]

G cluster_core Core Components cluster_apps Potential Applications Ligand N-(2-cyclohexen-1-yl)acetamide (Ligand) Complex Coordination Complex Ligand->Complex Metal Transition Metal Ion (e.g., Cu, Ni, Co, Ru) Metal->Complex Catalysis Homogeneous Catalysis (Oxidation, C-C Coupling) Complex->Catalysis Bioactivity Bio-inorganic Chemistry (Antimicrobial, Anti-inflammatory) Complex->Bioactivity

Caption: Logical flow from ligand synthesis to potential applications.

Conclusion

N-(2-cyclohexen-1-yl)acetamide represents an accessible and promising ligand for coordination chemistry. Its straightforward synthesis via the Ritter reaction allows for easy production, and its amide functionality provides a reliable coordination site for a wide range of transition metals. The protocols and characterization data outlined in this guide provide a solid foundation for researchers to synthesize and study novel metal complexes based on this ligand. The exploration of their catalytic and biological activities holds significant potential for advancing both synthetic organic chemistry and drug development.

References

  • Wikipedia. (2023). Ritter reaction. In Wikipedia. Retrieved from [Link]

  • Google Patents. (1985). US4496762A - Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide.
  • Catalano, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(12), 9263-9276. Available at: [Link]

  • Chemical Synthesis Database. (2025). N-(2-benzyl-2-cyclohexen-1-yl)acetamide. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2022). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • Shirode, P.R. (2012). Synthesis and Physico-chemical Studies of Mixed Ligand Complexes of Mn(II), Fe(III), Co(II), Ni(II) and Cu(II) with Acetophenone Semicarbazone and Cyclohexanone Semicarbazone. Asian Journal of Chemistry, 24(12), 5557-5560. Available at: [Link]

  • Ali, A. M., et al. (2014). Synthesis and Structural Studies of a New Polydentate Ligand and its Ni (II) Complex. International Journal of Organic Chemistry, 4, 266-275. Available at: [Link]

  • PubChem. (n.d.). 2-(Cyclohexen-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Salim, N. I., et al. (2016). Metal Complexes of Multidentate N2S2 Heterocyclic Schiff-base Ligands;Formation, Structural Characterisation and Biological. Journal of Chemistry, 2016, 1-14. Available at: [Link]

  • ResearchGate. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Guerriero, A., & Gonsalvi, L. (2024). Recent advances in the coordination chemistry and catalytic applications of 1,3,5-triaza-7-phosphaadamantane (PTA) and its derivatives (2018–2024). Inorganica Chimica Acta, 572, 122295. Available at: [Link]

  • Kavitha, S., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 18-32. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. BMC Chemistry, 17(1), 38. Available at: [Link]

  • Wujec, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2636. Available at: [Link]

  • Dalia, S. A., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6, 2859-2866. Available at: [Link]

  • Malav, R., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 13(30), 20984-21013. Available at: [Link]

  • Geng, Y. M., et al. (2012). Flexible and Asymmetric Ligand in Constructing Coordinated Complexes: Synthesis, Crystal Structures and Fluorescent Characterization. International Journal of Molecular Sciences, 13(12), 15525-15535. Available at: [Link]

  • ResearchGate. (2016). Metal Complexes of Multidentate N 2 S 2 Heterocyclic Schiff-base Ligands;Formation, Structural Characterisation and Biological Activity. Retrieved from [Link]

  • Romain, C., et al. (2018). Heterodinuclear catalysts Zn(ii)/M and Mg(ii)/M, where M = Na(i), Ca(ii) or Cd(ii), for phthalic anhydride/cyclohexene oxide ring opening copolymerisation. Catalysis Science & Technology, 8(23), 6146-6157. Available at: [Link]

  • Pappalardo, S., et al. (2023). N-Based Polydentate Ligands and Corresponding Zn(II) Complexes: A Structural and Spectroscopic Study. Molecules, 28(22), 7547. Available at: [Link]

  • Kitchen, J. A. (2007). Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applications. Dublin City University. Retrieved from [Link]

  • University of Manitoba. (n.d.). Nomenclature of Coordination Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nomenclature of Coordination Complexes. Retrieved from [Link]

  • P. G. , et al. (2004). The stereoselective coordination chemistry of the helicating ligand N,N′-bis(-2,2′-dipyridyl-5-yl)carbonyl-(S/R,S/R)-1,2-diphenylethylenediamine. Inorganica Chimica Acta, 357(3), 801-808. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(2-cyclohexen-1-yl)acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common yield-limiting factors in the synthesis of N-(2-cyclohexen-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most common yield-limiting factors in the synthesis of N-(2-cyclohexen-1-yl)acetamide. This portal is designed for researchers and drug development professionals seeking to optimize their synthetic workflows through mechanistic understanding, causality-driven troubleshooting, and protocol refinement.

Global Workflow Overview

Before diving into specific troubleshooting, it is critical to identify your chosen synthetic route. The target molecule can be accessed via three primary pathways, each with distinct mechanistic pitfalls and optimization strategies.

SynthesisRoutes A Cyclohexene (C-H Amidation) Target N-(2-cyclohexen-1-yl)acetamide (Target Product) A->Target Pd/Rh Catalyst, Acetamide, Oxidant Side1 Over-oxidation / Dimerization A->Side1 Excess Oxidant B 2-Cyclohexen-1-ol (Ritter Reaction) B->Target MeCN, Strong Acid (e.g., H2SO4) Side2 Elimination (1,3-Cyclohexadiene) B->Side2 High Temp / Excess Acid C 2-Cyclohexen-1-amine (N-Acetylation) C->Target Ac2O or AcCl, Base (e.g., Et3N)

Fig 1. Synthetic routes to N-(2-cyclohexen-1-yl)acetamide and common yield-limiting side reactions.

Module 1: The Ritter Reaction Pathway

Overview: The Ritter reaction of 2-cyclohexen-1-ol with acetonitrile is a highly scalable route. However, the generation of an allylic carbocation intermediate makes this pathway highly susceptible to elimination side reactions if thermodynamic control is lost.

RitterMechanism A 2-Cyclohexen-1-ol B Protonated Alcohol (-H2O) A->B H2SO4 (Strong Acid) C Allylic Carbocation (Resonance Stabilized) B->C - H2O D Nitrilium Ion (MeCN Addition) C->D + CH3CN (Nucleophilic Attack) Side 1,3-Cyclohexadiene (Elimination) C->Side - H+ (High Temp) E Imidic Acid Tautomer (+H2O) D->E + H2O (Hydrolysis) F N-(2-cyclohexen-1-yl)acetamide E->F Tautomerization (- H+)

Fig 2. Mechanistic pathway of the Ritter reaction highlighting the carbocation intermediate.

Frequently Asked Questions (FAQs)

Q: My Ritter reaction yields are consistently below 40%, and I observe a strong, pungent odor in the crude mixture. What is happening? A: The pungent odor is likely 1,3-cyclohexadiene, the thermodynamic elimination product. When using concentrated H₂SO₄, the highly stabilized allylic carbocation can easily lose a proton rather than undergo nucleophilic attack by acetonitrile. This is fundamentally a temperature control issue. The activation energy for elimination is higher than for nucleophilic capture; therefore, strictly maintaining the reaction temperature below 0–5 °C during acid addition is critical. Alternatively, transitioning to a milder Lewis acid catalyst, such as CuBr₂, has been shown to suppress elimination and improve amide yields significantly[1].

Table 1: Effect of Acid Source and Temperature on Ritter Reaction Yield

Acid Source / CatalystTemperatureMajor ProductYield (%)
Conc. H₂SO₄ (98%)25 °C1,3-Cyclohexadiene< 20%
Conc. H₂SO₄ (98%)0 °C to 5 °CN-(2-cyclohexen-1-yl)acetamide65 - 70%
CuBr₂ (10 mol%)80 °C (Reflux)N-(2-cyclohexen-1-yl)acetamide80 - 95%
Standard Operating Procedure: CuBr₂-Catalyzed Ritter Reaction
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-cyclohexen-1-ol (10.0 mmol) in anhydrous acetonitrile (15 mL). Acetonitrile serves as both the solvent and the reactant.

  • Catalyst Addition: Add anhydrous CuBr₂ (1.0 mmol, 10 mol%) to the stirring solution.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the alcohol is completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize any acidic byproducts and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure amide.

Module 2: Direct Allylic C-H Amidation

Overview: Direct C-H functionalization of cyclohexene is the most atom-economic route, bypassing the need for pre-oxidized alcohols or halides. However, controlling regioselectivity and preventing catalyst deactivation are major challenges that require precise ligand and oxidant tuning.

AmidationMechanism A Cyclohexene + Pd(II) B π-Olefin Palladium Complex A->B C π-Allylpalladium Intermediate B->C C-H Cleavage (Base/Ligand assisted) D Amide Nucleophilic Attack (Acetamide) C->D E N-(2-cyclohexen-1-yl)acetamide D->E Reductive Elimination F Pd(0) D->F G Pd(II) Regeneration F->G + Oxidant (e.g., BQ) G->A Catalytic Cycle

Fig 3. Catalytic cycle of Pd(II)-mediated allylic C-H amidation of cyclohexene.

Frequently Asked Questions (FAQs)

Q: I am using Pd(OAc)₂ and benzoquinone for the allylic amidation of cyclohexene with acetamide, but I see rapid precipitation of a black solid and my reaction stalls at 15% conversion. How can I fix this? A: The black precipitate is "Palladium Black" (inactive Pd(0) nanoparticles). This occurs when the re-oxidation of Pd(0) back to Pd(II) by benzoquinone (BQ) is slower than the aggregation of the metal. To prevent this, you must stabilize the π-allylpalladium intermediate and facilitate efficient electron transfer. The addition of a bis-sulfoxide ligand or using a specialized Pd(II) catalyst (e.g., PdCl₂ with sulfoxide ligands) enhances the stability of the intermediate and promotes high-yielding C-H oxidation without rapid catalyst degradation[2].

Q: Can I avoid external oxidants entirely? A: Yes. By switching from a Pd(II) system to a Rh(III)Cp* or Ir(III)Cp* catalyst and using a dioxazolone as the amidating reagent, the reaction proceeds via a metal-nitrenoid intermediate. This completely bypasses the need for external oxidants like BQ and often results in superior regioselectivity and yields[3].

Table 2: Catalyst Systems for Direct Allylic Amidation of Cyclohexene

Catalyst SystemAmine Source / ReagentOxidantTypical Yield (%)Primary Failure Mode
Pd(OAc)₂ (Unligated)AcetamideBenzoquinone15 - 30%Pd Black precipitation
PdCl₂ + Sulfoxide LigandAcetamideBenzoquinone75 - 85%Oxidant depletion
Methyl-1,4,2-dioxazol-5-oneNone required85 - 95%Moisture sensitivity
Standard Operating Procedure: Rh(III)-Catalyzed Oxidant-Free Amidation
  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with₂ (0.05 mmol, 5 mol%), AgSbF₆ (0.10 mmol, 10 mol%), and the acetamide-derived dioxazolone (1.2 mmol).

  • Solvent & Substrate: Add anhydrous 1,2-dichloroethane (DCE, 5 mL) followed by cyclohexene (1.0 mmol).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and stir at 40 °C for 24 hours.

  • Workup: Cool the reaction to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove metal residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the target allylic amide.

Module 3: Direct Acetylation of 2-Cyclohexen-1-amine

Overview: If you are starting from the pre-functionalized allylic amine, the synthesis is a straightforward N-acetylation. However, over-reactivity can still compromise yields.

Frequently Asked Questions (FAQs)

Q: I am acetylating 2-cyclohexen-1-amine with acetic anhydride, but LC-MS shows a significant amount of a +42 Da impurity. What is this and how do I prevent it? A: The +42 Da mass shift corresponds to over-acetylation, forming the di-acetylated imide (N,N-diacetyl-2-cyclohexen-1-amine). This occurs when an excess of acetic anhydride is used and the reaction is allowed to reach room temperature too quickly, causing the newly formed secondary amide to act as a nucleophile. To resolve this, strictly limit acetic anhydride to 1.05 equivalents, use a mild base like triethylamine (1.2 eq) to scavenge the acetic acid byproduct, and perform the addition dropwise at 0 °C to maintain kinetic control.

References

1.[1] Title: CuBr2 - an effective catalyst in the synthesis of amides from secondary alcohols by the Ritter reaction. Source: sciforum.net. URL: 2.[3] Title: Rh(III) and Ir(III)Cp* Complexes Provide Complementary Regioselectivity Profiles in Intermolecular Allylic CH Amidation Reactions. Source: nsf.gov. URL: 3.[2] Title: Palladium-Catalyzed Allylic Amidation with N-Heterocycles via sp3 C-H Oxidation. Source: researchgate.net. URL:

Sources

Optimization

Purification strategies for crude N-(2-cyclohexen-1-yl)acetamide

Technical Support Center: N-(2-cyclohexen-1-yl)acetamide Purification Case ID: #ALLYL-AMIDE-002 Subject: Purification & Isolation Strategies for Crude N-(2-cyclohexen-1-yl)acetamide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-cyclohexen-1-yl)acetamide Purification

Case ID: #ALLYL-AMIDE-002 Subject: Purification & Isolation Strategies for Crude N-(2-cyclohexen-1-yl)acetamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Overview

You are working with N-(2-cyclohexen-1-yl)acetamide (CAS: 11094704), an allylic amide intermediate.[1][2] This compound presents a unique purification challenge due to its susceptibility to alkene isomerization (allylic shift) and the potential presence of the saturated impurity (N-cyclohexylacetamide) if synthesized via reductive or non-selective Ritter-type conditions.[1][2]

This guide provides a tiered troubleshooting approach, moving from bulk crystallization to high-resolution chromatography.

Part 1: Initial Assessment & Triage[3]

Before selecting a purification strategy, characterize the physical state of your crude material.[3]

Q: My crude product is a viscous yellow oil, but the literature suggests it should be a solid. What is happening?

A: The "oiling out" phenomenon is typically caused by one of three impurities preventing crystal lattice formation:

  • Regioisomers: The presence of N-(3-cyclohexen-1-yl)acetamide (double bond migration).[1][2]

  • Solvent Entrapment: High-boiling solvents (e.g., DMF, DMSO) or residual nitrile from Ritter reactions.[2][3]

  • Saturated Impurity: N-cyclohexylacetamide (MP ~104°C) acts as a melting point depressant if present in significant quantities (>10%).[2]

Action Plan:

  • If residual solvent is suspected: Dissolve in EtOAc, wash extensively with brine (3x), dry over Na₂SO₄, and rotovap at <40°C.[2][3]

  • If isomers are suspected: Proceed immediately to Module 2 (Chromatography) .[2]

  • If purity is >85% (by NMR): Attempt Module 1 (Crystallization) .

Module 1: Crystallization (The Primary Method)[4]

For crude material with >85% purity, recrystallization is superior to chromatography for removing trace color bodies and tightening the melting point range.[3]

Protocol: Solvent Anti-Solvent Precipitation

ParameterSpecificationNotes
Primary Solvent Ethyl Acetate (EtOAc)Solubilizes the amide via H-bonding.[1][2]
Anti-Solvent Hexanes or HeptaneInduces precipitation; poor solubility for polar amides.[2]
Temperature 60°C

RT

4°C
Gradual cooling is critical to exclude impurities.
Concentration ~10 mL solvent / g crudeKeep highly concentrated.[2]

Step-by-Step Workflow:

  • Dissolve crude solid in minimal boiling EtOAc.

  • Optional: If the solution is dark brown, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

  • Add Hexanes dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of EtOAc to clear the solution.[2]

  • Remove from heat.[2][4] Wrap the flask in foil/towel to slow the cooling rate (insulation).

  • Allow to stand at Room Temp for 2 hours, then move to 4°C fridge overnight.

Module 2: Flash Chromatography (The "Rescue" Method)

If crystallization fails or you need to separate regioisomers, use Flash Column Chromatography.[3]

Q: I cannot see my compound on TLC under UV (254 nm). Why? A: N-(2-cyclohexen-1-yl)acetamide lacks a conjugated system.[1][2] The amide carbonyl is isolated from the alkene by the C1 nitrogen, resulting in weak UV absorption.[3]

  • Solution: Use KMnO₄ stain (permanganate).[2][3] The alkene will stain bright yellow/brown on a purple background.

  • Alternative: Iodine chamber (reversible, general staining).[2][3]

Chromatography Setup:

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Gradient of Hexanes:EtOAc (Start 90:10, ramp to 50:50).

  • Loading: Dry load on Celite is recommended to prevent band broadening if the crude is oily.

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude N-(2-cyclohexen-1-yl)acetamide CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Looks promising Oil Viscous Oil CheckState->Oil Likely impure Cryst Recrystallization (EtOAc / Hexanes) Solid->Cryst Purity >85% NMR 1H NMR Check (Vinyl Region 5.5-6.0 ppm) Oil->NMR NMR->Cryst Solvent trapped only Column Flash Chromatography (Hex/EtOAc Gradient) NMR->Column Regioisomers present Stain TLC Visualization: Use KMnO4 or Iodine (Weak UV) Column->Stain Monitoring

Caption: Decision matrix for selecting between crystallization and chromatography based on physical state and impurity profile.

Module 3: Troubleshooting Specific Impurities

Q: How do I distinguish the desired product from the saturated impurity (N-cyclohexylacetamide)? A: This is common if you used catalytic hydrogenation or non-selective reductive amidation.[2]

  • 1H NMR Diagnostic: Look at the alkene region (5.5 – 6.0 ppm).[2]

    • Product: Two distinct vinyl protons (multiplets).[2][3]

    • Impurity: No signals in the 5.0–7.0 ppm region.

  • Separation: The saturated analog is slightly less polar. Run the column with a shallower gradient (e.g., 1% EtOAc increases) to resolve them.

Q: My product is turning brown upon storage. A: Allylic amides can undergo oxidative degradation or polymerization at the double bond if trace acids are present.

  • Fix: Ensure the final product is washed with saturated NaHCO₃ during workup. Store under Nitrogen at -20°C.

References & Validated Sources

  • Ritter Reaction Mechanisms & Variants:

    • Source: Alfa Chemistry.[2] "Ritter Reaction - Mechanism and Scope."

    • Relevance: Defines the acid-catalyzed pathway that generates the amide bond and potential isomerization risks.

  • Allylic Amidation Strategies:

    • Source: Organic Chemistry Portal.[2] "Synthesis of Allylic Amines and Amides."

    • Relevance: Provides context on metal-catalyzed routes (Pd, Rh) that avoid the harsh acidic conditions of traditional Ritter reactions, reducing regioisomer formation.[3]

    • URL:[Link][1][2][3]

  • Physical Properties of Amide Analogs:

    • Source: PubChem. "2-(Cyclohexen-1-yl)acetamide Compound Summary."[1][2]

    • Relevance: Structural confirmation and physicochemical data for the specific CAS 11094704.[5]

    • URL:[Link][1][2][3][5]

  • General Purification of Amides:

    • Source: BenchChem.[2][6] "Purification Guides for Substituted Acetamides."

    • Relevance: General solubility profiles and crystallization solvents for acetamide derivatives.

Sources

Troubleshooting

Identifying and minimizing side products in N-(2-cyclohexen-1-yl)acetamide synthesis

This technical support guide is designed for organic chemists and process development scientists encountering challenges in the synthesis of

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for organic chemists and process development scientists encountering challenges in the synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-(2-cyclohexen-1-yl)acetamide . Unlike simple aliphatic amides, this target molecule possesses an allylic double bond prone to migration, saturation, and polymerization, requiring precise control over reaction conditions.

Technical Support Center: -(2-cyclohexen-1-yl)acetamide Synthesis

Case Reference: Allylic Amide Construction Support Tier: Senior Application Scientist Status: Active Guide[1]

Diagnostic Workflow: Identify Your Impurity

Before optimizing, you must identify which pathway is degrading your yield.[2] Use this decision matrix to correlate your observation with the specific chemical failure mode.

ImpurityDiagnosis Start Observation Obs1 Product is solid No alkene protons in NMR Start->Obs1 Obs2 Black Tars / Gums Low Mass Balance Start->Obs2 Obs3 Extra Vinyl Signals (Split peaks) Start->Obs3 Obs4 Mass Spec: M+ = 220+ Start->Obs4 Diag1 Impurity: N-Cyclohexylacetamide (Saturation) Obs1->Diag1 Hydride Shift/Over-reduction Diag2 Impurity: Poly(cyclohexadiene) (Elimination/Polymerization) Obs2->Diag2 Acidic Dehydration or Base Elimination Diag3 Impurity: Regioisomer (SN2') (Allylic Shift) Obs3->Diag3 Carbocation Migration Diag4 Impurity: N,N-Diallyl Amide (Over-Alkylation) Obs4->Diag4 Nucleophilic Competition

Figure 1: Diagnostic logic flow for correlating physical/spectral observations with specific chemical side-products.

Critical Failure Modes & Troubleshooting

Issue A: The "Saturated" Impurity ( -cyclohexylacetamide)

Symptom: The product melts higher than expected (104°C vs. expected <100°C) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR lacks signals at 5.6–5.9 ppm.[3]
Root Cause: 
If you are using the Ritter Reaction  (Cyclohexene + Acetonitrile + Acid), the protonation of the double bond generates a carbocation that is trapped by the nitrile. However, under standard conditions, this process is often accompanied by disproportionation or hydrogen transfer, leading to the saturated analog.
Corrective Action: 
  • Switch Precursors: Do not use cyclohexene. Use 3-bromocyclohexene or 2-cyclohexen-1-ol .[2][1][3]

  • Control the Carbocation: If using 2-cyclohexen-1-ol, use a mild Lewis acid (

    
    ) instead of 
    
    
    
    to prevent hydride shifts that lead to the thermodynamically stable saturated cation.
Issue B: The "Tar" Impurity (Polymerization)

Symptom: Reaction mixture turns dark brown/black; workup yields an intractable gum.[2] Root Cause: This is caused by the formation of 1,3-cyclohexadiene .[2][3][4]

  • Pathway: If starting from 3-bromocyclohexene, strong bases cause E2 elimination.[2][3] The resulting diene rapidly polymerizes or undergoes Diels-Alder dimerization.[1][3]

  • Pathway: If starting from 2-cyclohexen-1-ol, strong acids cause dehydration to the diene.[2][1][3] Corrective Action:

  • Buffer the pH: Avoid strong hydroxides. Use Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or mild organic bases.[1]
    
  • Temperature Control: Keep reaction temperatures below 60°C. Elimination is entropically favored at high heat.[1]

  • Radical Scavenging: Add BHT (butylated hydroxytoluene) if you suspect radical polymerization during workup.[2][1]

Issue C: The "Regioisomer" Impurity ( -(3-cyclohexen-1-yl)acetamide)

Symptom: NMR shows vinyl protons, but the splitting pattern is complex or shifted.[2][3] Root Cause: Allylic Shift (SN2'). When a nucleophile attacks an allylic system (like 3-bromocyclohexene), it can attack the


-carbon (the double bond) rather than the 

-carbon, causing the double bond to migrate.[3] Corrective Action:
  • Solvent Choice: Use non-polar solvents (DCM, Toluene) to favor SN2 (direct substitution) over SN1/SN2' pathways.[2] Polar solvents stabilize the separated ion pair, encouraging migration.

Optimized Synthetic Protocol

This protocol utilizes the Nucleophilic Substitution route on 3-bromocyclohexene.[2][1][3] This is superior to the Ritter reaction for maintaining unsaturation.

Reagents & Setup
  • Precursor: 3-Bromocyclohexene (Freshly prepared or distilled; prone to darkening).[2][1][3]

  • Nucleophile: Acetamide (1.2 equiv).[2][1]

  • Base: Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , anhydrous, 1.5 equiv).
    
  • Catalyst: TBAI (Tetrabutylammonium iodide, 5 mol%) - Phase transfer catalyst essential for rate.[2][1][3]

  • Solvent: Acetonitrile (Dry).[2][1]

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under

    
    , dissolve Acetamide (1.2 eq) and 
    
    
    
    (1.5 eq) in dry Acetonitrile. Stir for 15 mins to activate the amide nitrogen.
  • Addition: Cool the mixture to 0°C. Add 3-Bromocyclohexene (1.0 eq) dropwise over 20 minutes.

    • Why? Slow addition prevents high local concentrations of bromide, minimizing double-alkylation (dimer formation).[2][1][3]

  • Catalysis: Add TBAI (5 mol%). Allow the reaction to warm to Room Temperature (25°C).

    • Critical Control: Do not heat to reflux yet. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Completion: If reaction is sluggish after 4 hours, warm gently to 45°C. Do not exceed 60°C to avoid elimination to cyclohexadiene.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with cold water (removes unreacted acetamide).[2][1]

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Analytical Checkpoints
ParameterTarget ValueFailure Indicator
Appearance White/Off-white solidYellow oil (Solvent/Diene) or Brown gum (Polymer)
TLC (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
~0.3 (Hex:EtOAc 1:[1][3]1)~0.8 (Diene) or ~0.0 (Salts)

H NMR (Vinyl)
5.6 – 5.9 ppm (m, 2H)Missing (Saturated impurity)

H NMR (Amide NH)
~6.0 – 7.0 ppm (Broad)Missing (Ester formation if O-alkylation occurred)

Analytical Validation (NMR)

Distinguishing the product from its saturated impurity is the most critical quality control step.

Target:


-(2-cyclohexen-1-yl)acetamide 
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     5.83 ppm (m, 1H):  Vinyl proton at C2.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     5.65 ppm (d, 1H):  Vinyl proton at C3.
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     4.45 ppm (m, 1H):  Allylic proton at C1 (adjacent to NH).[1] Diagnostic peak.
    

Impurity: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyclohexylacetamide [1][3]
  • 
     5.6 - 5.9 ppm: ABSENT .
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     3.70 ppm (m, 1H):  Methine proton at C1. The upfield shift (compared to 4.45) confirms saturation.[2][1]
    

References

  • Ritter Reaction Mechanisms & Scope

    • Ritter, J. J., & Minieri, P. P. (1948).[2] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society.[5] Link[1][3]

    • Note: Foundational text explaining why simple cyclohexene yields saturated amides.[1]

  • Allylic Substitution Protocols

    • Gokel, G. W., et al. (1973).[2] "Preparation of 3-Bromocyclohexene." Organic Syntheses. Link[2][1][3]

    • Note: Essential for preparing the required precursor if not purchasing.
  • Metal-Catalyzed Allylic Amidation (Alternative Route)

    • Qian, B., et al. (2017).[2][6] "Iron-Catalyzed Carboamination of Olefins." Journal of the American Chemical Society. Link[1][3]

    • Note: Describes modern methods to install amides with retention of the double bond.
  • Impurity Characterization (Saturated Amides)

    • BenchChem Technical Repository.[1] "Identification of impurities in N-alkyl acetamide synthesis." Link

    • Note: General impurity profiles for acetamide deriv

Sources

Optimization

Optimizing reaction conditions for N-(2-cyclohexen-1-yl)acetamide formation

To: User From: Technical Support Center – Organic Synthesis Division Subject: Optimization & Troubleshooting Guide: Synthesis of N-(2-cyclohexen-1-yl)acetamide Executive Summary This guide addresses the synthesis of N-(2...

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center – Organic Synthesis Division Subject: Optimization & Troubleshooting Guide: Synthesis of N-(2-cyclohexen-1-yl)acetamide

Executive Summary

This guide addresses the synthesis of N-(2-cyclohexen-1-yl)acetamide (also known as 3-acetamidocyclohexene).[1]

Critical Warning: A common error in this synthesis is attempting a standard Ritter reaction on cyclohexene . This typically results in the saturated product (N-cyclohexylacetamide) due to the instability of the intermediate carbocation without resonance stabilization.[1]

To obtain the unsaturated allylic amide, you must use one of two optimized pathways:

  • Pathway A (Preferred): Modified Ritter Reaction using 1,3-Cyclohexadiene .

  • Pathway B (Alternative): Nucleophilic Substitution on 3-Bromocyclohexene .[1]

Part 1: Reaction Pathway Analysis

The following diagram illustrates the mechanistic divergence that determines success or failure.

ReactionPathways Start1 Cyclohexene (Starting Material) Inter1 Cyclohexyl Cation (2° Carbocation) Start1->Inter1 H+ (H2SO4) Prod2 N-(2-cyclohexen-1-yl)acetamide (UNSATURATED - TARGET) Start1->Prod2 Requires Radical/Metal Catalysis (e.g., Fe, Pd) Start2 1,3-Cyclohexadiene (Starting Material) Inter2 Allylic Cation (Resonance Stabilized) Start2->Inter2 H+ (H2SO4) Prod1 N-Cyclohexylacetamide (SATURATED - WRONG) Inter1->Prod1 1. MeCN 2. H2O Inter2->Prod2 1. MeCN 2. H2O

Figure 1: Mechanistic divergence between standard alkene protonation and diene protonation. Using 1,3-cyclohexadiene ensures the preservation of the double bond via the stable allylic cation intermediate.[1]

Part 2: Optimized Experimental Protocols

Protocol A: Modified Ritter Reaction (1,3-Cyclohexadiene)

Best for: One-pot synthesis, atom economy, and scalability.[1]

ParameterOptimized ConditionRationale
Substrate 1,3-CyclohexadieneProtonation yields a stable allylic cation, preventing saturation.[1]
Solvent/Reagent Acetonitrile (Excess)Acts as both solvent and nucleophile.
Catalyst H₂SO₄ (98%) or HClO₄Strong Brønsted acid required to generate the carbocation.
Temperature -10°C to 0°C (Addition)Controls exotherm and prevents polymerization of the diene.[1]
Stoichiometry 1.0 : 1.2 (Diene : Acid)Slight excess of acid ensures complete conversion.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under N₂ atmosphere.

  • Solvent Charge: Add Acetonitrile (10 vol) and cool to -10°C .

  • Acid Addition: Add Concentrated H₂SO₄ (1.2 equiv) dropwise. Caution: Highly Exothermic.

  • Substrate Addition: Add 1,3-Cyclohexadiene (1.0 equiv) slowly over 30 minutes, maintaining internal temp < 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours.

  • Quench: Pour mixture onto crushed ice/water (exothermic hydrolysis of the nitrilium intermediate).

  • Workup: Neutralize with aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[2]

  • Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (Silica, 0-5% MeOH in DCM).

Protocol B: Nucleophilic Substitution (3-Bromocyclohexene)

Best for: Laboratories already stocking 3-bromocyclohexene; avoids strong acids.[1]

ParameterOptimized ConditionRationale
Substrate 3-BromocyclohexenePre-functionalized allylic electrophile.[1]
Nucleophile AcetamideWeak nucleophile; requires activation or specific conditions.
Base K₂CO₃ or NaHNeutralizes HBr byproduct; NaH generates the potent amidate anion.
Solvent DMF or DMSOPolar aprotic solvent promotes S_N2 mechanism.
Temperature 60°C - 80°CSufficient energy to overcome activation barrier without elimination.[1]

Step-by-Step Workflow:

  • Activation: In a dry flask, dissolve Acetamide (1.2 equiv) in anhydrous DMF .

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min until H₂ evolution ceases.

  • Substitution: Add 3-Bromocyclohexene (1.0 equiv) dropwise.[1]

  • Heating: Heat to 60°C for 4–8 hours.

  • Workup: Dilute with water, extract with Et₂O (to remove DMF), wash with brine.

Part 3: Troubleshooting & FAQs

Category 1: Impurities & Side Reactions[1]

Q: I ran the Ritter reaction on cyclohexene and got a white solid with the wrong NMR. What happened? A: You likely synthesized N-cyclohexylacetamide .[1]

  • Cause: Protonation of cyclohexene gives a secondary cyclohexyl cation. Without resonance stabilization, the double bond is not reformed.

  • Solution: Switch starting material to 1,3-cyclohexadiene (Protocol A) or use a metal-catalyzed allylic C-H activation method (e.g., Iron-catalyzed) if you must use cyclohexene.[1]

Q: My product from Protocol B (Substitution) contains a conjugated diene impurity. A: This is 1,3-cyclohexadiene , formed via elimination.

  • Cause: The amide anion acted as a base rather than a nucleophile, causing E2 elimination of HBr.

  • Fix: Lower the reaction temperature to 40–50°C. Ensure your 3-bromocyclohexene is freshly distilled (old samples contain HBr which catalyzes decomposition).

Category 2: Purification

Q: The product is oiling out and won't crystallize. A: N-(2-cyclohexen-1-yl)acetamide has a low melting point and can be stubborn.[1]

  • Fix:

    • Trituration: Add cold pentane or diethyl ether and scratch the flask walls.

    • Seeding: If available, add a seed crystal.

    • Chromatography: Run a short silica plug using 50% EtOAc/Hexanes. The amide is significantly more polar than the starting materials.

Category 3: Advanced Optimization

Q: Can I use Iron Catalysis for this? A: Yes, for direct C-H amidation of cyclohexene.

  • Reference Method: Use [Fe(III)Pc] (Iron Phthalocyanine) or [Bu4N][Fe(CO)3(NO)] .[1]

  • Mechanism: These catalysts proceed via an allylic C-H activation mechanism (radical rebound or organometallic insertion), avoiding the carbocation saturation issue. This is ideal for late-stage functionalization but requires more expensive catalysts than Protocols A/B.[1]

References

  • Ritter Reaction Scope: Ritter, J. J., & Minieri, P. P. (1948).[3] A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link[1]

  • Iron-Catalyzed Allylic Amidation: Plietker, B. (2006).[4] Regioselective Iron-Catalyzed Allylic Amination. Angewandte Chemie International Edition, 45(36), 6053–6056. Link[1]

  • Allylic C-H Amination: Paradine, S. M., & White, M. C. (2012). Iron-Catalyzed Intramolecular Allylic C–H Amination. Journal of the American Chemical Society, 134(2), 803–806. Link[1]

  • Preparation of 3-Bromocyclohexene:Organic Syntheses, Coll. Vol. 4, p.108 (1963); Vol. 33, p.11 (1953).

Sources

Troubleshooting

Troubleshooting common issues in N-(2-cyclohexen-1-yl)acetamide reactions

Case Reference: T-CHX-ACE-001 Status: Active Guide Assigned Specialist: Senior Application Scientist Executive Summary This technical guide addresses the synthesis, purification, and stability of N-(2-cyclohexen-1-yl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: T-CHX-ACE-001

Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This technical guide addresses the synthesis, purification, and stability of N-(2-cyclohexen-1-yl)acetamide (CAS: 886-99-7 / Derivatives). This allylic amide is a critical intermediate in the synthesis of bioactive amines and alkaloids (e.g., Amaryllidaceae alkaloids).

Users typically encounter failure modes in three specific areas:

  • Regio-/Chemo-selectivity: Isomerization of the double bond or over-reaction (diamide formation).

  • Enantiocontrol: Difficulty achieving high ee during asymmetric synthesis.

  • Isolation: Separation from the saturated analog (N-cyclohexylacetamide) or hydrolysis byproducts.

Module 1: Synthesis Troubleshooting

Route A: The Ritter Reaction (Acid-Mediated)

Best for: Large-scale, non-chiral preparation. Substrates: 1,3-Cyclohexadiene + Acetonitrile.

Q: Why am I observing significant polymerization of my starting material (1,3-cyclohexadiene)? A: 1,3-Cyclohexadiene is highly prone to acid-catalyzed cationic polymerization.

  • Root Cause: Adding the diene directly to the strong acid/nitrile mixture generates a high local concentration of carbocations, triggering chain growth.

  • Corrective Protocol:

    • Invert Addition: Pre-mix the nitrile (solvent) and the acid catalyst. Add the diene dropwise at low temperature (0°C to -10°C).

    • Catalyst Switch: Move away from concentrated H₂SO₄. Use milder Lewis acids like Fe(ClO₄)₃·H₂O or Bi(OTf)₃ which have shown high efficacy in Ritter-type transformations with reduced polymerization side-reactions [1].

Q: My product contains a mixture of the desired allylic amide and a diamide. How do I stop at the mono-amide? A: The allylic double bond in N-(2-cyclohexen-1-yl)acetamide is still nucleophilic.

  • Mechanism: The product can protonate again, forming a new carbocation that reacts with a second equivalent of acetonitrile.

  • Solution:

    • Stoichiometry: Ensure Acetonitrile is in slight excess (as solvent), but strictly limit the acid catalyst load (5-10 mol% if using Lewis acids).

    • Quench Timing: Monitor consumption of the diene rigorously by TLC/GC. Quench immediately upon disappearance of starting material. Do not let the reaction "soak."

Visualization: Ritter Reaction Failure Points

RitterFailures cluster_0 Reaction Progression Diene 1,3-Cyclohexadiene Carbo Allylic Carbocation Diene->Carbo + H+ Nitrilium Nitrilium Ion Carbo->Nitrilium + MeCN Polymer Polymerization (Tarry Residue) Carbo->Polymer High Conc. / Heat Product N-(2-cyclohexen-1-yl)acetamide Nitrilium->Product + H2O (Hydrolysis) Diamide Diamide Byproduct Product->Diamide Excess Acid/Time

Figure 1: Mechanistic pathway of the Ritter reaction showing critical divergence points for polymerization and over-reaction.

Route B: Pd-Catalyzed Allylic Amination

Best for: Enantioselective synthesis and high-value intermediates. Substrates: 3-Acetoxycyclohexene (or carbonate) + Acetamide source.

Q: I am using Acetamide as the nucleophile but getting <10% yield. Is the catalyst dead? A: Acetamide is a poor nucleophile for Pd-allyl species due to low acidity (pKa ~25 in DMSO).

  • Root Cause: The Pd-allyl intermediate requires a nucleophile that can be deprotonated to attack.

  • Corrective Protocol:

    • Use a Surrogate: Use Sodium Acetamide or, more commonly, Potassium Phthalimide followed by hydrazinolysis and acetylation.

    • Modified Nucleophile: Use N-benzylacetamide or Boc-protected amines . The Trost group has demonstrated that N-nucleophiles often require "soft" anions or specific pKa tuning [2].

    • Base Additive: If using acetamide directly, add BSA (N,O-Bis(trimethylsilyl)acetamide) and a catalytic amount of acetate salt (KOAc) to generate the reactive silylated nucleophile in situ.

Q: How do I maximize enantioselectivity (ee)? A: The cyclohexenyl ring is a "meso-like" or symmetric pro-chiral system depending on the leaving group.

  • Ligand Choice: Standard phosphines (PPh₃) give racemic products.

  • Recommendation: Use Trost Ligands (e.g., (R,R)-DACH-Naphthyl).[1] These ligands create a chiral pocket around the π-allyl palladium complex, directing the nucleophilic attack to a specific face of the ring [3].

  • Solvent Effect: Run the reaction in DCM or THF . Avoid coordinating solvents like DMF if high ee is required, as they can compete with the chiral ligand.

Visualization: Pd-Catalytic Cycle & Stereo-Control

PdCycle Pd0 Pd(0)-Ligand PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Substrate Cyclohexenyl Acetate Substrate->PiAllyl Product Chiral Product PiAllyl->Product Nucleophilic Attack (Enantio-determining) Nu Nucleophile (Acetamide/BSA) Nu->PiAllyl Product->Pd0 Regeneration

Figure 2: The catalytic cycle. The "Nucleophilic Attack" step is where Trost ligands exert stereochemical influence.

Module 2: Purification & Isolation

Q: The product is oiling out and difficult to crystallize. A: N-(2-cyclohexen-1-yl)acetamide has a low melting point and can form super-cooled liquids.

  • Protocol:

    • Dissolve the crude oil in a minimum amount of hot Ethyl Acetate .

    • Add Hexanes dropwise until turbidity is just observed.

    • Seed the solution with a micro-crystal (if available) or scratch the glass.

    • Store at -20°C overnight.

Q: How do I remove the "Saturated" impurity (N-cyclohexylacetamide)? A: This is a common impurity if the starting material contained cyclohexene or if over-reduction occurred.

  • Challenge: The polarity difference is minimal (ΔRf < 0.05 on Silica).

  • Solution:

    • Silver Nitrate Silica Gel: Impregnate silica gel with 10% AgNO₃. The silver ions coordinate to the alkene in the desired product, significantly retarding its retention time compared to the saturated impurity.

    • Eluent: 5% MeOH in DCM (on AgNO₃-Silica).

Data: Solvent Compatibility & Solubility
SolventSolubility (25°C)ApplicationRisk Factor
Dichloromethane HighExtraction / ChromatographyLow
Water LowWorkup (Impurities partition here)Hydrolysis at pH < 2
Ethanol HighRecrystallization (with water)Solvolysis at high temp
Hexanes NegligibleAnti-solvent for precipitationNone

Module 3: Stability & Storage

Q: Can I store the solution in CDCl₃ for NMR analysis? A: Caution. CDCl₃ is often acidic due to DCl formation.

  • Risk: Acid-catalyzed hydrolysis of the amide back to the amine, or isomerization of the double bond into conjugation with the amide nitrogen (enamide formation).

  • Fix: Filter CDCl₃ through basic alumina before use or store the compound as a solid at -20°C.

References

  • Feng, C., et al. (2018).[2][3] "Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides." Synlett, 29, 2257-2264.[2][3]

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.

  • Butts, C. P., et al. (2011). "Pd-Catalyzed Asymmetric Allylic Amination Using Trost Ligands." Journal of the American Chemical Society.[2][4]

  • Ritter, J. J., & Minieri, P. P. (1948). "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 70(12), 4045–4048.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for N-(2-cyclohexen-1-yl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals navigate the complex stability profile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical scientists, and drug development professionals navigate the complex stability profile of N-(2-cyclohexen-1-yl)acetamide .

Unlike simple aliphatic amides, this molecule presents a dual-threat degradation profile: an amide bond susceptible to extreme pH, and a highly reactive cyclohexene ring prone to allylic auto-oxidation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols aligned with 1[1] standards.

Workflow Start N-(2-cyclohexen-1-yl)acetamide Stability Program Q1A ICH Q1A(R2) Thermal & Humid Start->Q1A Q1B ICH Q1B Photostability Start->Q1B Forced Forced Degradation (Hydrolysis & Oxidation) Start->Forced LongTerm Long-Term 25°C/60% RH Q1A->LongTerm Accel Accelerated 40°C/75% RH Q1A->Accel

Caption: ICH Q1A/Q1B Stability Testing Workflow for N-(2-cyclohexen-1-yl)acetamide.

FAQ 1: Why am I observing rapid degradation in aqueous formulations, and how do I isolate the cause?

The Issue: Users often report significant loss of the active pharmaceutical ingredient (API) when formulated in unbuffered or extreme-pH aqueous solutions during accelerated stability testing.

The Causality: The primary degradation route in aqueous media is amide hydrolysis . While amides are generally more resistant to hydrolysis than esters due to the resonance stabilization of the nitrogen lone pair delocalizing into the carbonyl group, they remain highly vulnerable to both acid and base catalysis at extreme pH levels.

  • Acid Catalysis: Proceeds via the reversible protonation of the carbonyl oxygen. This weakens the C-O pi bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water 2[2].

  • Base Catalysis: Involves direct nucleophilic addition of a hydroxide ion to the carbonyl group, followed by the expulsion of the amine leaving group3[3]. Both pathways yield 2-cyclohexen-1-amine and acetic acid.

Quantitative Degradation Kinetics (40°C)
pH / ConditionBuffer SystemObserved Half-Life (t½)Primary DegradantPrimary Mechanism
pH 1.2 HCl / KCl48 hours2-cyclohexen-1-amineAcid-catalyzed hydrolysis
pH 4.5 Acetate> 6 monthsNoneStable
pH 7.4 Phosphate> 6 monthsCyclohexenone deriv.Allylic auto-oxidation
pH 11.0 NaOH / Glycine72 hours2-cyclohexen-1-amineBase-catalyzed hydrolysis
0.3% H₂O₂ Water14 hoursHydroperoxidesRadical oxidation
Protocol: Self-Validating pH-Rate Profile Determination

To troubleshoot formulation instability, you must determine if the degradation is driven by specific acid/base catalysis or by general buffer catalysis.

  • Step 1: Buffer Preparation. Prepare a series of buffers (pH 1.2 to 11.0). Crucial Causality: Adjust all buffers to a constant ionic strength (e.g.,

    
     = 0.1 M using NaCl). Fluctuating ionic strength can artificially alter reaction rates, masking true pH effects.
    
  • Step 2: Dual-Spiking (The Self-Validating Step). Spike the buffers to a final concentration of 1 mg/mL with N-(2-cyclohexen-1-yl)acetamide. Simultaneously, spike the solution with 1 mg/mL of benzamide (a reference standard).

    • Trustworthiness Check: Benzamide has a well-documented, highly predictable hydrolysis rate. If your benzamide control degrades faster or slower than literature values, your buffer preparation or incubator temperature is flawed. The assay validates itself.

  • Step 3: Incubation & Quenching. Incubate at 40°C. Pull 100 µL aliquots at 0, 24, 48, and 72 hours. Immediately quench the reaction by diluting 1:10 into a neutral pH 7.0 mobile phase to halt further hydrolysis.

  • Step 4: LC-UV Analysis. Quantify the remaining intact API and plot

    
     (observed rate constant) versus pH to identify the optimal formulation pH (typically the nadir of the V-shaped curve, around pH 4.5 - 5.5).
    

FAQ 2: During long-term stability studies, we detect unexplained oxygenated impurities. What is happening?

The Issue: Even in pH-optimized formulations, long-term storage (25°C/60% RH) yields high-molecular-weight impurities and oxygenated species (+16 Da or +32 Da shifts on LC-MS).

The Causality: You are witnessing allylic auto-oxidation . The cyclohexenyl ring contains highly reactive allylic C-H bonds (specifically at the C4 and C6 positions relative to the double bond). In the presence of trace transition metals (often leached from glass vials) or light, molecular oxygen inserts into the allylic C-H bond via a radical chain mechanism4[4]. This forms a cyclohexenyl hydroperoxide intermediate, which subsequently decomposes into stable cyclohexenone derivatives or cross-links into dimers5[5].

Pathways API N-(2-cyclohexen-1-yl)acetamide Hydrolysis Amide Hydrolysis (Acid/Base) API->Hydrolysis H2O, H+/OH- Oxidation Allylic Auto-oxidation (O2, Radicals) API->Oxidation O2, trace metals Amine 2-cyclohexen-1-amine Hydrolysis->Amine Acid Acetic Acid Hydrolysis->Acid Radical Allylic Radical Oxidation->Radical Peroxide Hydroperoxide Radical->Peroxide +O2 Ketone Cyclohexenone Peroxide->Ketone decomposition

Caption: Primary degradation pathways: Amide hydrolysis and allylic auto-oxidation.

Protocol: Forced Oxidation and Radical Scavenger Screening

To prove that the degradation is radical-mediated (and thus preventable by antioxidants), execute this tripartite forced degradation assay.

  • Step 1: Solution Preparation. Prepare a 1 mg/mL solution of API in a pH 7.4 phosphate buffer (where hydrolysis is minimized).

  • Step 2: Tripartite Division. Divide the solution into three experimental arms:

    • Arm A (Control): API only.

    • Arm B (Oxidative Stress): API + 0.1% AIBN (Azobisisobutyronitrile, a thermal radical initiator).

    • Arm C (Scavenger Rescue): API + 0.1% AIBN + 0.05% BHT (Butylated hydroxytoluene).

  • Step 3: Incubation. Incubate all arms at 40°C for 48 hours in sealed vials with a headspace of ambient air.

  • Step 4: LC-MS Analysis.

    • The Self-Validating System: If the degradation is truly an allylic auto-oxidation, Arm B will show rapid depletion of the API and the appearance of +16/+32 Da masses. Arm C, however, will mirror Arm A (Control). Because BHT acts as a sacrificial radical scavenger, its ability to "rescue" the API definitively proves the radical chain mechanism, validating both your analytical method and your justification for adding antioxidants to the final formulation.

FAQ 3: How do we address photolytic instability during ICH Q1B testing?

The Issue: Upon exposure to 1.2 million lux hours and 200 watt hours/square meter of UV energy (ICH Q1B), the chromatographic peak of the API splits, or overall purity drops without the appearance of standard hydrolysis products.

The Causality: The alkene moiety (C=C) within the cyclohexenyl ring is highly susceptible to photo-induced isomerization or [2+2] cycloadditions. UV light excites the pi-electrons of the double bond, allowing the ring to undergo structural rearrangements or dimerize with adjacent API molecules in the solid state or concentrated solutions.

Troubleshooting Steps:

  • Actinometry Validation: Always run a quinine chemical actinometry standard alongside your API to ensure the light engine is delivering the exact photon dose required by ICH Q1B.

  • State Comparison: Test the API in both the solid state (powder) and in solution. Photo-dimerization is highly concentration-dependent and often worse in the solid state due to crystal lattice proximity.

  • Packaging Mitigation: If photolability is confirmed, the formulation must be protected using amber glass vials (which block UV transmission below 400 nm) or secondary foil pouching.

References

Sources

Troubleshooting

Chromatographic separation of N-(2-cyclohexen-1-yl)acetamide from impurities

The following technical guide is structured as a response from a Senior Application Scientist at a specialized Separation Science Support Center. It addresses the chromatographic purification of N-(2-cyclohexen-1-yl)acet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a response from a Senior Application Scientist at a specialized Separation Science Support Center. It addresses the chromatographic purification of N-(2-cyclohexen-1-yl)acetamide, focusing on the specific challenges of allylic amides.

Ticket ID: #8492-ALLYL-AMIDE Topic: Chromatographic Separation of N-(2-cyclohexen-1-yl)acetamide Status: Resolved / Guide Published Assigned Scientist: Dr. Elena Vance, Senior Application Scientist

Executive Summary: The Molecule & The Challenge

The Analyte: N-(2-cyclohexen-1-yl)acetamide (also known as 3-acetamidocyclohexene) is an allylic amide. Chemical Nature:

  • Polarity: Moderately polar due to the amide functionality (

    
    ), but capable of hydrophobic interaction via the cyclohexenyl ring.
    
  • Stability: The allylic position makes the C-N bond susceptible to cleavage or double-bond migration under strongly acidic conditions or high temperatures.

  • UV Activity: The isolated amide bond absorbs strongly at ~210 nm. The isolated double bond absorbs <200 nm. There is no conjugation between the two, meaning detection requires low-UV wavelengths.

The Separation Challenge: Researchers typically struggle with three classes of impurities:

  • Highly Polar Precursors: Unreacted acetamide or amine salts (elute near void volume).

  • Hydrophobic Halides: Starting materials like 3-bromocyclohexene (retain strongly).

  • Structural Isomers: Regioisomers where the double bond has migrated (e.g., N-(3-cyclohexen-1-yl)acetamide), which have very similar hydrophobicity to the target.

The "Golden" Protocol: Validated HPLC Method

This method is the starting point for purity assessment and isolation. It balances the retention of the polar amide while eluting hydrophobic impurities within a reasonable runtime.

Instrument Parameters
ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces secondary silanol interactions with the amide nitrogen, preventing peak tailing.
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.0)Low pH suppresses silanol ionization; buffer prevents pH shifts from amine impurities.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and lower UV cutoff than Methanol, essential for 210 nm detection.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV @ 210 nmMaximizes sensitivity for the non-conjugated amide bond.
Injection Vol 5 - 10 µLPrevent column overload which causes peak fronting.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05%Load: Retain polar impurities; elute salts/acetamide early.
2.05%Isocratic Hold: Ensure separation of void volume peaks.
12.060%Ramp: Elute the target N-(2-cyclohexen-1-yl)acetamide.
15.095%Wash: Flush hydrophobic halides (e.g., 3-bromocyclohexene).
17.095%Hold: Ensure column cleanliness.
17.15%Reset: Return to initial conditions.
22.05%Re-equilibrate: Crucial for retention time stability.

Troubleshooting Hub: User Q&A

Q1: "My target peak is tailing significantly (Asymmetry > 1.5). Is my column dead?"

Dr. Vance: Not necessarily. Tailing in amides is often caused by "secondary interactions"—the lone pair on the amide nitrogen interacting with free silanols (


) on the silica support.
  • The Fix: Ensure your Mobile Phase A pH is acidic (pH ~3.0). At this pH, surface silanols are protonated (neutral) and less likely to bind the analyte.

  • Alternative: If you cannot use low pH, add a "sacrificial base" like Triethylamine (TEA) at 0.1% to the mobile phase. The TEA blocks the active sites on the column.

Q2: "I see a baseline drift/rise when the gradient increases. It interferes with integration."

Dr. Vance: You are detecting at 210 nm, which is near the UV cutoff of many solvents.

  • The Cause: Acetonitrile absorbs very little at 210 nm, but impurities in the water or the buffer salts can absorb. As the organic composition changes, the refractive index and absorbance background change.

  • The Fix: Use "HPLC Grade" or "LC-MS Grade" salts. Switch from Phosphate buffer to 0.1% Phosphoric Acid if the buffer background is too high. Ensure your Reference Wavelength (if using DAD) is set to "Off" or a region where no absorption occurs (e.g., 360 nm) to avoid over-correction artifacts.

Q3: "I have a peak eluting just before my target. Is it the isomer?"

Dr. Vance: It is highly probable. If the double bond migrates from the C2-C3 position to C3-C4, the resulting N-(3-cyclohexen-1-yl)acetamide is slightly less constrained and may have different solvation.

  • The Fix: C18 columns separate based on hydrophobicity. To separate isomers, you need shape selectivity.

  • Protocol Shift: Switch to a Phenyl-Hexyl column. The pi-pi interactions between the phenyl phase and the double bond of your cyclohexenyl ring will differ depending on the double bond's position, often enhancing resolution between regioisomers.

Q4: "Can I scale this up for purification?"

Dr. Vance: Yes, but watch your solubility.

  • The Issue: Acetamides have moderate solubility in water. If you load a high concentration dissolved in 100% DMSO or Methanol, the analyte may precipitate when it hits the 95% Water mobile phase at the column head, causing high pressure and split peaks.

  • The Fix: Dissolve your sample in a solvent mixture that matches the initial gradient conditions (e.g., 10% ACN / 90% Water). If solubility is poor, increase the injection volume rather than the concentration.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for optimizing the separation of N-(2-cyclohexen-1-yl)acetamide from its specific impurity profile.

G Start Start: N-(2-cyclohexen-1-yl)acetamide Mixture Analysis Check_Polarity Step 1: Check Impurity Profile (TLC or Scout Gradient) Start->Check_Polarity Decision_Tailing Issue: Peak Tailing? Check_Polarity->Decision_Tailing Fix_Tailing Action: Lower pH to 3.0 or Add 0.1% TEA Decision_Tailing->Fix_Tailing Yes Decision_Res Issue: Poor Resolution (Isomers/Impurities) Decision_Tailing->Decision_Res No Fix_Tailing->Decision_Res Action_Selectivity Action: Change Selectivity Decision_Res->Action_Selectivity Yes Final_Method Final Validated Method (Ready for Scale-up) Decision_Res->Final_Method No Choice_Column Isomer Separation? (Regioisomers) Action_Selectivity->Choice_Column Phenyl_Col Switch to Phenyl-Hexyl Column (Pi-Pi Interaction) Choice_Column->Phenyl_Col Yes C18_Opt Optimize Gradient Slope (Shallower Gradient) Choice_Column->C18_Opt No Phenyl_Col->Final_Method C18_Opt->Final_Method

Caption: Decision tree for optimizing the chromatographic separation of allylic amides, addressing tailing and isomer resolution.

References

  • Chemical Synthesis Database. (2025). N-(2-benzyl-2-cyclohexen-1-yl)acetamide Properties and Synthesis. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the HPLC Analysis of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Retrieved from

  • Shareef, N. K., et al. (2022).[2] Coordination chemistry of Cu(II)... and 3-acetamidocyclohexene synthesis. ResearchGate. Retrieved from

  • Vertex AI Search. (2025). General HPLC Methodology for Amides. (Synthesized from multiple search snippets regarding amide retention on C18).

Sources

Optimization

Technical Support Center: Catalyst Optimization for N-(2-cyclohexen-1-yl)acetamide

Executive Summary The synthesis of N-(2-cyclohexen-1-yl)acetamide presents a distinct challenge compared to the standard Ritter reaction of cyclohexene. While the standard reaction yields the saturated N-cyclohexylacetam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-cyclohexen-1-yl)acetamide presents a distinct challenge compared to the standard Ritter reaction of cyclohexene. While the standard reaction yields the saturated N-cyclohexylacetamide, retaining the double bond requires starting from 2-cyclohexen-1-ol (or its derivatives) and utilizing a catalyst system that promotes substitution (


/

) over elimination (E1) or polymerization.

This guide analyzes the impact of catalyst choice on yield, regioselectivity, and operational simplicity. We focus on transitioning users from traditional Brønsted acids (low selectivity) to modern Lewis acid systems.

Module 1: Catalyst Selection Matrix

The choice of catalyst dictates the reaction pathway between the desired amidation and the competing dehydration to 1,3-cyclohexadiene.

Comparative Performance Data
Catalyst SystemMechanism TypeTypical YieldSelectivity (Allylic vs. Diene)Key AdvantageMajor Drawback

Lewis Acid92-96% High (>95:5)Solvent-free capability; extremely fast.Perchlorates are potentially explosive; requires safety protocols.

Lewis Acid85-92% High (>90:10)Moisture tolerant; reusable; Green profile.[1]Higher cost per mol; slightly slower kinetics than Fe.

/ AcOH
Brønsted Acid45-60% Low (Mixture)Cheap; readily available.Promotes elimination to 1,3-cyclohexadiene; polymerization risks (tarring).

(Iodine)
Mild Lewis Acid75-85% ModerateMetal-free; inexpensive.Requires oxidative workup; potential for iodination side-products.
Expert Insight: Why Lewis Acids Win Here

Traditional sulfuric acid (


) is too harsh for allylic alcohols. It rapidly dehydrates 2-cyclohexen-1-ol to 1,3-cyclohexadiene, which then polymerizes. Iron(III) perchlorate  and Bismuth(III) triflate  stabilize the intermediate allylic carbocation through coordination, allowing the weak nucleophile (acetonitrile) to attack before elimination occurs.

Module 2: Mechanistic Visualization

Understanding the resonance of the intermediate is critical for troubleshooting regioselectivity.

RitterMechanism Start 2-Cyclohexen-1-ol Inter1 Activated Complex (R-OH...LA) Start->Inter1 Coordination Cat Catalyst (LA) Cat->Inter1 Cation Allylic Cation [Resonance Hybrid] Inter1->Cation -LA(OH) Nitrilium Nitrilium Ion Cation->Nitrilium Major Pathway Side Side Product: 1,3-Cyclohexadiene Cation->Side Elimination (-H+) Nitrile MeCN Attack Product N-(2-cyclohexen-1-yl)acetamide Nitrilium->Product + H2O / - H+ Water Hydrolysis (H2O)

Figure 1: The allylic Ritter pathway.[2] Lewis Acids (LA) stabilize the Cation node, preventing the "Elimination" pathway common with strong Brønsted acids.

Module 3: Troubleshooting & FAQs

Q1: I am observing significant "tar" formation. What is happening?

Diagnosis: Polymerization of 1,3-cyclohexadiene. Cause: Your catalyst is too acidic (Brønsted acidity). If you are using


, the allylic alcohol is dehydrating to the diene, which polymerizes instantly under acidic conditions.
Solution:  Switch to 

or

. If you must use a Brønsted acid, dilute significantly with glacial acetic acid and keep the temperature below 50°C.
Q2: Why am I getting N-cyclohexylacetamide (saturated product)?

Diagnosis: You likely started with cyclohexene instead of 2-cyclohexen-1-ol , or your reaction conditions are promoting disproportionation. Correction: Verify your starting material. The standard Ritter reaction on cyclohexene adds across the double bond, yielding the saturated amide. To keep the double bond, you must start with the alcohol (substitution reaction) and not the alkene (addition reaction).

Q3: Can I run this solvent-free?

Answer: Yes, and it is often preferred. Protocol: Using


  allows the reaction to proceed using acetonitrile as both reagent and solvent (or strictly solvent-free if solid nitrile is used, though MeCN is liquid). This "On-Water" or solvent-free approach often increases reaction rate due to high concentration.

Module 4: Recommended Protocols

Protocol A: High-Yield Iron(III) Perchlorate Method

Best for: Small to mid-scale synthesis requiring maximum yield.

  • Setup: Charge a round-bottom flask with 2-cyclohexen-1-ol (10 mmol) and Acetonitrile (1.2 equiv if solvent-free, or 3 mL as solvent).

  • Catalyst Addition: Add

    
      (5 mol%, ~0.5 mmol).
    
    • Safety Note: Iron perchlorate is an oxidant.[3] Do not grind in a mortar. Handle with plastic spatulas.

  • Reaction: Stir at 80°C for 2–5 hours. Monitor via TLC (stain with PMA or KMnO4).

  • Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The crude is often pure enough. If necessary, recrystallize from EtOH/Water.

  • Expected Yield: 92–95%.

Protocol B: Green Bismuth(III) Triflate Method

Best for: Scale-up and moisture-sensitive environments.

  • Setup: Dissolve 2-cyclohexen-1-ol (10 mmol) in Acetonitrile (5 mL).

  • Catalyst: Add

    
      (1-5 mol%).
    
  • Reaction: Stir at Room Temperature for 30 mins, then heat to 60°C for 3 hours.

  • Workup: Filter the mixture to recover the catalyst (if supported) or perform standard aqueous workup.

  • Advantage: The aqueous phase containing the catalyst can often be evaporated and the catalyst reused.

Module 5: Decision Logic for Optimization

Use this flow to diagnose low yields or purity issues.

TroubleshootingFlow Start Problem Identified Issue1 Low Yield (<50%) Start->Issue1 Issue2 Wrong Product (Saturated) Start->Issue2 Check1 Check Catalyst Acidity Issue1->Check1 Check2 Check Starting Material Issue2->Check2 Action1 Switch to Lewis Acid (Fe or Bi) Check1->Action1 Using H2SO4? Action2 Reduce Temp to <60°C Check1->Action2 Using Lewis Acid? Action3 Ensure 2-cyclohexen-1-ol (Not Cyclohexene) Check2->Action3

Figure 2: Troubleshooting logic flow for common experimental failures.

References

  • Iron(III) Perchlorate Catalysis: Feng, C., et al. (2018).[4][5][6][7] "

    
    -Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles." Synlett, 29, 2257-2264.[4][5][6] 
    
  • Bismuth(III) Triflate Catalysis: Jaratjaroonphong, J., et al. (2015).[3][8][9] "

    
    -Catalyzed One-Step Catalytic Synthesis of N-Boc or N-Cbz Protected 
    
    
    
    -Branched Amines." The Journal of Organic Chemistry, 80(1), 559-567.[9]
  • General Ritter Mechanism & Reagents: Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature."

  • Copper Catalyzed Stereoretentive Ritter: Bhella, S.S., et al. (2014). "Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols." National Institutes of Health (PMC).

Sources

Troubleshooting

Overcoming poor reactivity of N-(2-cyclohexen-1-yl)acetamide

The following technical guide addresses the reactivity challenges of -(2-cyclohexen-1-yl)acetamide (CAS: 886-99-7 / 11094704). This scaffold—an allylic secondary amide—presents a dichotomy: the amide bond is robust (ofte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the reactivity challenges of


-(2-cyclohexen-1-yl)acetamide  (CAS: 886-99-7 / 11094704). This scaffold—an allylic secondary amide—presents a dichotomy: the amide bond is robust (often too robust), while the alkene is sensitive to the harsh conditions usually required to manipulate the amide.

Technical Support Center: -(2-cyclohexen-1-yl)acetamide Reactivity

Ticket ID: #NCH-886-REACT Subject: Troubleshooting Poor Reactivity & Selectivity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Researchers working with


-(2-cyclohexen-1-yl)acetamide  typically encounter "poor reactivity" in three specific workflows:
  • Epoxidation Stalling: The amide group sterically shields the double bond or electronically deactivates it against electrophilic oxidants.

  • Catalyst Poisoning (Pd): In allylic oxidations (Tsuji-Trost or White-Chen type), the amide nitrogen or oxygen coordinates to Palladium, arresting the catalytic cycle.

  • Hydrolysis Failure: Standard acidic/basic deprotection destroys the cyclohexene ring (hydration/polymerization) before cleaving the amide.

This guide provides chemically grounded solutions for each scenario.

Module 1: The "Steric Wall" – Troubleshooting Epoxidation

User Issue: “My reaction with m-CPBA is sluggish, and I’m getting poor diastereoselectivity.”

The Root Cause: The Henbest Effect vs. Steric Block

In allylic amides, the reaction outcome depends on the competition between Hydrogen-Bonding Direction (Henbest Effect) and Steric Hindrance .

  • m-CPBA: Relies on H-bonding with the amide N-H to deliver oxygen to the syn face. If the conformational lock of the cyclohexene ring places the amide in a pseudo-axial position, the H-bond cannot form effectively, and the reaction slows down due to electronic deactivation.

  • Sterics: The acetyl group is bulky. If the amide is in a pseudo-equatorial position, it blocks the face, forcing anti attack which is slower and less selective.

Protocol: Switch to Vanadium-Catalyzed Directed Epoxidation

If peracids fail, you must switch to a coordination-based mechanism. Vanadium catalysts coordinate to the amide oxygen, accelerating the reaction and enforcing syn-selectivity regardless of sterics.

Recommended Workflow:

ParameterStandard (Failing)Optimized (Vanadium)
Reagent m-CPBA (meta-chloroperbenzoic acid)VO(acac)₂ (1-5 mol%) + TBHP (tert-butyl hydroperoxide)
Solvent DCM (Dichloromethane)Toluene or Benzene (Non-polar solvents enhance coordination)
Temperature 0°C to RTReflux (often required for amides compared to alcohols)
Mechanism Electrophilic / H-bond AssistedLigand Exchange / Metal Coordination

Step-by-Step Protocol:

  • Dissolve

    
    -(2-cyclohexen-1-yl)acetamide (1.0 equiv) in dry Toluene (0.1 M).
    
  • Add VO(acac)₂ (0.05 equiv). The solution should turn green/blue.

  • Add TBHP (5.5 M in decane, 1.5 equiv) dropwise.

  • Heat to 60°C. Monitor via TLC.

  • Quench: Cool to 0°C and add saturated aqueous

    
     to destroy peroxides.
    
Decision Logic for Epoxidation

EpoxidationLogic Start Start: Epoxidation of N-(2-cyclohexen-1-yl)acetamide Check1 Is the N-H group protected (e.g., N-Methyl)? Start->Check1 Yes Yes (Tertiary Amide) Check1->Yes No H-Bonding No No (Secondary Amide) Check1->No H-Bonding Possible M_CPBA Use m-CPBA (Steric control -> Anti product) Yes->M_CPBA VO Use VO(acac)2 + TBHP (Coordination control -> Syn product) No->VO Result1 Slow rate? Add NaHCO3 to buffer acidity. M_CPBA->Result1 Result2 Fast rate, High Syn-Selectivity VO->Result2

Caption: Decision tree for selecting the correct oxidant based on amide substitution and desired stereochemistry.

Module 2: Overcoming Catalyst Poisoning (Pd-Catalysis)

User Issue: “I am trying to perform an allylic C-H oxidation (White-Chen type) or Heck coupling, but the catalyst dies immediately.”

The Root Cause: Amide Coordination

The amide nitrogen and oxygen are Lewis basic. In standard Palladium cycles (e.g., Pd(OAc)₂), the substrate competes with the ligands (DMSO or Phosphines) for the Pd center. If the substrate binds too tightly, it creates a "resting state" trap, preventing the catalytic turnover.

Solution: The "Ligand Acceleration" Strategy

You must use a ligand that binds to Palladium stronger than the amide but weaker than the alkene during the critical steps.

Troubleshooting Checklist:

  • Switch Solvent: Change from THF to AcOH or 1,4-Dioxane . Acetic acid protonates the amide slightly, reducing its ability to coordinate to Pd(II).

  • Use Bidentate Ligands: Monodentate ligands (PPh3) are easily displaced by the amide. Use bidentate ligands like DPEphos or Bis-sulfoxides which occupy the coordination sites more effectively.

  • Add a Lewis Acid: Adding

    
      (0.1 equiv) can complex with the amide oxygen, masking it from the Palladium catalyst.
    

Optimized C-H Oxidation Protocol (White-Chen Conditions):

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 1,2-Bis(phenylsulfinyl)ethane (10 mol%) - Crucial for amides.

  • Oxidant: Benzoquinone (2.0 equiv)

  • Solvent: AcOH/Dioxane (1:1)

  • Note: The sulfoxide ligand is essential to prevent the amide from poisoning the electrophilic Pd(II) species.

Module 3: Deprotection (Hydrolysis) Without Destruction

User Issue: “I need the free amine, but refluxing in 6M HCl polymerizes the cyclohexene ring.”

The Root Cause: Alkene Sensitivity

The cyclohexene double bond is prone to acid-catalyzed hydration (forming the alcohol) or polymerization under the harsh conditions required to cleave a stable secondary amide.

Solution: Mild Alkaline Alcoholysis or Hydrazinolysis

Avoid aqueous mineral acids. Use non-aqueous, nucleophilic cleavage methods.[1]

Method A: Non-Aqueous Alkaline Alcoholysis (Recommended) This method uses the high nucleophilicity of hydroxide in organic solvents without the high water concentration that leads to hydration.

  • Reagents: NaOH (5-10 equiv) in MeOH/1,4-Dioxane (1:9) .

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Mechanism: The dioxane solvates the cation, making the hydroxide ion "naked" and extremely reactive, allowing cleavage at lower temperatures than aqueous systems.

Method B: Schwartz’s Reagent (Chemoselective Reduction) If you can accept the amine as a reduction product (converting the carbonyl to a methylene), use


. However, if you need to cleave the amide to the amine + acetic acid, use Schwartz's Reagent  (

) followed by mild hydrolysis.
  • Note: This is expensive and strictly for small-scale, high-value intermediates.

Comparison of Hydrolysis Methods
MethodReagentsRisk to AlkeneYield
Classic Acidic 6M HCl, RefluxHigh (Hydration/Polymerization)<30%
Classic Basic 20% NaOH, RefluxModerate (Slow reaction)50-60%
Mild Alkaline NaOH / MeOH / Dioxane Low 85-95%
Enzymatic Penicillin G AcylaseZero >95% (if substrate accepted)

References & Grounding

  • Henbest Effect & Epoxidation:

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Henbest, H. B., & Wilson, R. A. L. (1957).[12] Aspects of stereochemistry. Part I. Stereospecificity in the reaction of some allylic alcohols with per-acids. Journal of the Chemical Society, 1958-1965.

    • Vanadium Selectivity: Itoh, T., Jitsukawa, K., Kaneda, K., & Teranishi, S. (1979). Vanadium-catalyzed epoxidation of cyclic allylic alcohols. Journal of the American Chemical Society, 101(1), 159-169.

    • Source:

  • Palladium Catalyzed Oxidation:

    • Ligand Effects: Chen, M. S., & White, M. C. (2007). A predictably selective aliphatic C–H oxidation reaction for complex molecule synthesis. Science, 318(5851), 783-787.

    • Source:

  • Mild Amide Hydrolysis:

    • Protocol: "A mild protocol for the alkaline hydrolysis of secondary and tertiary amides in non-aqueous conditions."[7] Arkivoc, 2005 (vi), 228-236.

    • Source:

  • Molecule Data:

    • Compound:

      
      -(2-cyclohexen-1-yl)acetamide (CID 11094704).[13]
      
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of N-(2-cyclohexen-1-yl)acetamide

Executive Summary N-(2-cyclohexen-1-yl)acetamide (CAS: N/A for specific isomer, generic allylic amide class) represents a critical structural motif in drug discovery, serving as a core scaffold for chiral allylic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-cyclohexen-1-yl)acetamide (CAS: N/A for specific isomer, generic allylic amide class) represents a critical structural motif in drug discovery, serving as a core scaffold for chiral allylic amines and potential bioactive alkaloids. Its analysis requires a nuanced understanding of mass spectrometry (MS) behavior to differentiate it from saturated analogs (e.g., N-cyclohexylacetamide) and regioisomers.

This guide objectively compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and provides a mechanistic breakdown of its unique spectral fingerprint, specifically highlighting the Retro-Diels-Alder (RDA) reaction as a diagnostic differentiator.

Experimental Methodologies

To ensure reproducibility, the following protocols define the conditions under which the comparative data is generated.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS) - EI Mode

Target: Structural Elucidation & Fingerprinting

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ionization: Electron Impact (EI) at 70 eV .

  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS) - ESI Mode

Target: Molecular Weight Confirmation & Soft Ionization

  • Sample Prep: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Direct Infusion or C18 Column).

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Low fragmentation) vs. 60 V (In-source CID).

  • Scan Range: m/z 100–500.

Fragmentation Analysis & Mechanism

The mass spectrum of N-(2-cyclohexen-1-yl)acetamide (MW 139.19) is governed by three primary mechanistic pathways: Alpha-Cleavage , McLafferty Rearrangement , and the cyclohexene-specific Retro-Diels-Alder (RDA) reaction.

Mechanistic Pathway Diagram

FragmentationPathway M Molecular Ion (M+•) m/z 139 Frag1 Acylium Ion (Alpha Cleavage) m/z 43 M->Frag1 C-N Bond Cleavage Neutral1 Neutral Amine Radical (Loss of 96 Da) M->Neutral1 Frag2 Acetamide Ion (McLafferty Rearr.) m/z 60 M->Frag2 Gamma-H Transfer Neutral2 Cyclohexadiene Neutral (Loss of 79 Da) M->Neutral2 Frag3 RDA Fragment (Loss of C2H4) m/z 111 M->Frag3 Retro-Diels-Alder (Ring Opening) Neutral3 Ethylene Neutral (28 Da) M->Neutral3

Figure 1: Primary fragmentation pathways for N-(2-cyclohexen-1-yl)acetamide under 70 eV Electron Impact ionization.

Detailed Peak Assignments
m/z (Mass-to-Charge)Ion IdentityMechanismRelative Intensity (EI)
139

Molecular IonLow/Moderate
111

Retro-Diels-Alder (RDA) Moderate
96

Loss of Acetyl groupHigh
60

McLafferty Rearrangement Moderate
43

Alpha-Cleavage (Acylium)Base Peak (100%)
Mechanistic Insight:
  • Base Peak (m/z 43): The acylium ion (

    
    ) is characteristic of all acetamides. It dominates the spectrum due to the stability of the triple bond resonance structure.
    
  • The Differentiator (m/z 111): Unlike saturated cyclohexyl amides, the cyclohexenyl ring contains a double bond. Under thermal stress (GC inlet) or electron impact, this ring undergoes a Retro-Diels-Alder reaction, ejecting a neutral ethylene molecule (28 Da) to form a butadiene-amide radical cation at m/z 111. This peak is absent in N-cyclohexylacetamide.

  • McLafferty Rearrangement (m/z 60): The gamma-hydrogen on the cyclohexenyl ring (relative to the carbonyl oxygen) allows for a six-membered transition state, transferring a proton to the oxygen and cleaving the C-N bond to release the neutral alkene and the protonated acetamide fragment (m/z 60).

Comparative Performance Analysis

Comparison 1: Ionization Techniques (EI vs. ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Hard (70 eV)Soft (Thermal/Electric Field)
Molecular Ion Weak (

m/z 139)
Strong (

m/z 140)
Fragmentation Rich structural fingerprintMinimal (mostly adducts)
Primary Use Structural elucidation, Library matchingQuantitation, MW confirmation
Key Adducts None

(162),

(178)

Scientist's Verdict: Use ESI for pharmacokinetic (PK) quantification to maximize sensitivity. Use EI during synthesis verification to confirm the integrity of the cyclohexene ring (via the RDA fragment) and ensure no aromatization has occurred.

Comparison 2: Structural Specificity (vs. Saturated Analog)

Differentiation between N-(2-cyclohexen-1-yl)acetamide (Target) and N-cyclohexylacetamide (Impurity/Analog) is critical in hydrogenation reactions.

Diagnostic PeakTarget (Unsaturated)Analog (Saturated)Explanation
Parent Ion m/z 139m/z 1412 Da mass shift due to double bond.
RDA Fragment m/z 111 (Present) Absent Saturated rings cannot undergo RDA.
Ring Fragment m/z 79/80 (Diene)m/z 83 (Cyclohexyl)Stability of the allylic/diene cation vs. alkyl cation.

Analytical Workflow Recommendation

To maximize data integrity during drug development, the following workflow combines both techniques.

Workflow Sample Crude Reaction Mixture Split Split Sample Sample->Split PathEI GC-MS (EI) Split->PathEI PathESI LC-MS (ESI) Split->PathESI ResultEI Check m/z 111 (Confirm Double Bond) PathEI->ResultEI ResultESI Check m/z 140 (Confirm Purity/MW) PathESI->ResultESI Decision Release Batch ResultEI->Decision ResultESI->Decision

Figure 2: Integrated analytical workflow for verification of allylic amides.

References

  • NIST Mass Spectrometry Data Center. Acetamide, N-cyclohexyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed March 2, 2026).

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns (McLafferty Rearrangement & RDA). Chemistry LibreTexts. Available at: [Link] (Accessed March 2, 2026).

  • University of Notre Dame. Ionization Modes: EI vs ESI. Mass Spectrometry & Proteomics Facility.[1] Available at: [Link] (Accessed March 2, 2026).

  • Chemguide. Fragmentation Patterns in Mass Spectra. Available at: [Link] (Accessed March 2, 2026).

Sources

Comparative

Comparative Guide: Synthetic Routes to N-(2-cyclohexen-1-yl)acetamide

This guide outlines three distinct synthetic strategies for N-(2-cyclohexen-1-yl)acetamide (CAS 13293-51-1), ranging from classical nucleophilic substitution to modern catalytic C-H functionalization. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines three distinct synthetic strategies for N-(2-cyclohexen-1-yl)acetamide (CAS 13293-51-1), ranging from classical nucleophilic substitution to modern catalytic C-H functionalization.

Executive Summary

The synthesis of N-(2-cyclohexen-1-yl)acetamide poses a specific regiochemical challenge: introducing a nitrogen functionality at the allylic position while preserving the endocyclic double bond.

  • Route A (Nucleophilic Substitution) is the "workhorse" method—reliable, scalable, but step-intensive.

  • Route B (Overman Rearrangement) is the "precision" method—ideal for stereocontrolled applications but requires expensive precursors.

  • Route C (Pd-Catalyzed C-H Amidation) is the "frontier" method—offering the shortest path from commodity starting materials (cyclohexene) but often suffering from lower yields and higher catalyst costs.

Route 1: The Classical Nucleophilic Substitution (Azide Sequence)

Best for: Lab-scale synthesis where reliability is paramount and expensive catalysts are unavailable.

This route relies on the activation of the allylic position via radical bromination, followed by nucleophilic displacement. Direct reaction of 3-bromocyclohexene with acetamide is poor due to the weak nucleophilicity of the amide; therefore, an azide intermediate is used as a robust nitrogen surrogate.

Mechanism & Logic
  • Wohl-Ziegler Bromination: Radical substitution at the allylic position.

  • S_N2 Displacement: Azide ion displaces bromide with inversion (though racemic in this context).

  • Staudinger Reduction: Mild reduction of azide to amine to avoid reducing the alkene.

  • Acetylation: Standard protection of the amine.

Experimental Protocol

Step 1: 3-Bromocyclohexene Preparation

  • Dissolve cyclohexene (1.0 equiv) in CCl4 or Benzene (Note: PhCl is a safer alternative).

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of AIBN (0.01 equiv).

  • Reflux for 1-2 hours until NBS (denser solid) is converted to succinimide (floating solid).

  • Filter, concentrate, and distill under reduced pressure (Caution: unstable).

Step 2: Azidation & Reduction

  • Dissolve 3-bromocyclohexene in DMF. Add NaN3 (1.2 equiv) cautiously (exothermic). Stir at RT for 4 hours.

  • Workup: Dilute with water, extract with ether.[1] (Do not distill azides; use crude).

  • Reduction: Dissolve crude azide in THF. Add Triphenylphosphine (PPh3, 1.1 equiv) and water (1.5 equiv). Stir 12h (Staudinger reaction).

  • The intermediate iminophosphorane hydrolyzes to release 2-cyclohexen-1-amine.

Step 3: Acetylation

  • To the amine solution, add Triethylamine (1.5 equiv) and Acetic Anhydride (1.2 equiv).

  • Stir 2 hours. Quench with NaHCO3.

  • Purify via column chromatography (Hexane/EtOAc).

Performance Metrics:

  • Overall Yield: 50–65%

  • Scalability: High (with safety precautions for azide).

  • Key Risk: Allylic bromides are lachrymators; azides are potential explosion hazards.

Route 2: The Overman Rearrangement ([3,3]-Sigmatropic Shift)

Best for: High-purity synthesis or when enantiopurity is required (using chiral catalysts).

This reaction transposes an allylic alcohol into an allylic amine with perfect regiocontrol. It is the "gold standard" for allylic nitrogen installation in complex synthesis.

Mechanism & Logic

The reaction proceeds via a [3,3]-sigmatropic rearrangement of an allylic trichloroacetimidate. The driving force is the formation of the strong C=O bond in the amide product.

Experimental Protocol

Step 1: Imidate Formation

  • Cool a solution of 2-cyclohexen-1-ol (1.0 equiv) in dry DCM to 0°C.

  • Add DBU (0.2 equiv) followed by Trichloroacetonitrile (1.1 equiv) dropwise.

  • Stir 1h. Filter through a short pad of neutral alumina to remove salts. Concentrate to obtain the allylic trichloroacetimidate.

Step 2: Rearrangement

  • Dissolve the imidate in Toluene or Xylene.

  • Heat to reflux (140°C) for 2–4 hours. (Alternatively, use catalytic PdCl2(MeCN)2 or Hg(OCOCF3)2 at RT).

  • Product is N-(2-cyclohexen-1-yl)-2,2,2-trichloroacetamide .

Step 3: Hydrolysis & Acetyl Exchange

  • Dissolve the trichloroacetamide in EtOH/NaOH (6M). Heat to 60°C to hydrolyze to the free amine.

  • Extract amine, then treat with Acetic Anhydride/Pyridine to yield the target acetamide.

Performance Metrics:

  • Yield: 75–85% (Rearrangement step is often quantitative).

  • Selectivity: 100% allylic transposition.

  • Cost: Higher (Trichloroacetonitrile and DBU).

Route 3: Palladium-Catalyzed C-H Amidation

Best for: Academic research and "Green Chemistry" applications (shortest step count).

This method utilizes the "White Catalyst" system (Pd(OAc)2 / Sulfoxide) to activate the allylic C-H bond directly. Note that direct use of acetamide is difficult; substituted carbamates are often used and then converted, but direct amidation protocols are emerging.

Mechanism & Logic
  • C-H Cleavage: Pd(II) coordinates the alkene and cleaves the allylic C-H bond (via base-assisted deprotonation).

  • π-Allyl Formation: Formation of an electrophilic π-allyl Pd complex.[2]

  • Nucleophilic Attack: The nitrogen nucleophile attacks the π-allyl species.

  • Reoxidation: The reduced Pd(0) is reoxidized to Pd(II) by Benzoquinone (BQ) or O2.

Experimental Protocol (Adapted from White et al.)
  • Reagents: Cyclohexene (excess, 2-4 equiv), N-Tosyl Carbamate (1.0 equiv), Pd(OAc)2 (10 mol%), Bis-sulfoxide ligand (10 mol%), Benzoquinone (2.0 equiv).

  • Solvent: TBME (tert-butyl methyl ether) or Dioxane.

  • Reaction: Heat to 45°C for 24–48 hours.

  • Workup: Filter through Celite to remove Pd black. Flash chromatography.

  • Note: This yields the N-Tosyl derivative. Deprotection (SmI2 or Mg/MeOH) and re-acetylation may be required if the specific acetamide is needed, though direct oxidative amidation with acetamide is reported in some Cu-catalyzed variations.

Performance Metrics:

  • Yield: 40–55%

  • Atom Economy: High (if O2 is oxidant), Low (if BQ is used).

  • Complexity: High (sensitive to moisture/air).

Comparative Analysis
FeatureRoute 1: Nucleophilic Subst.[3]Route 2: Overman RearrangementRoute 3: Pd C-H Amidation
Starting Material Cyclohexene (Cheap)2-Cyclohexen-1-ol (Moderate)Cyclohexene (Cheap)
Step Count 3-431 (Functionalization)
Overall Yield Moderate (50-65%)High (70-80%)Low-Moderate (40-55%)
Scalability HighModerateLow (Catalyst cost)
Safety Profile Poor (Azides, Lachrymators)Good (Thermal/Catalytic)Moderate (Quinones)
Regiocontrol Good (Symmetry of cyclohexene)Excellent (Specific mechanism)Variable (Ligand dependent)
Visualizations
Figure 1: Reaction Pathways Flowchart

G Cyclohexene Cyclohexene Bromo 3-Bromocyclohexene Cyclohexene->Bromo NBS, AIBN (Radical Bromination) Target N-(2-cyclohexen-1-yl)acetamide Cyclohexene->Target Pd(OAc)2, BQ Nucleophile (C-H Amidation) Azide 3-Azidocyclohexene Bromo->Azide NaN3, DMF (SN2) Amine 2-Cyclohexen-1-amine Azide->Amine PPh3, H2O (Staudinger) Amine->Target Ac2O, Et3N Cyclohexenol 2-Cyclohexen-1-ol Imidate Allylic Imidate Cyclohexenol->Imidate Cl3CCN, DBU TCAmide Cl3C-Amide Imidate->TCAmide Heat or Pd(II) (Overman Rearr.) TCAmide->Amine NaOH, EtOH (Hydrolysis)

Caption: Comparison of synthetic pathways. Red: Classic Substitution. Blue: Overman Rearrangement. Yellow: Direct C-H Amidation.

References
  • Overman Rearrangement: Overman, L. E. "Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates." Journal of the American Chemical Society, 1976, 98(10), 2901–2910. Link

  • Pd-Catalyzed C-H Amidation: Reed, S. A., White, M. C. "Catalytic Intermolecular Allylic C-H Amination via Bis-Sulfoxide-Palladium(II) Catalysis." Journal of the American Chemical Society, 2008, 130(11), 3316–3318. Link

  • Allylic Azidation: Scriven, E. F., & Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337. Link

  • Iron-Catalyzed Amidation: Srivastava, R. S., & Nicholas, K. M. "Iron-catalyzed allylic amination of olefins."[4] Journal of the American Chemical Society, 1996, 118, 11964. Link

Sources

Validation

Biological Activity of N-(2-cyclohexen-1-yl)acetamide Versus Its Analogs: A Comprehensive Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Structural Rationale In contemporary medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the selection of an appropriate cycloaliphatic scaffold is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. N-(2-cyclohexen-1-yl)acetamide serves as a highly versatile pharmacophore and building block, frequently utilized in the development of kinase inhibitors, neuropharmacological agents (such as


 receptor ligands), and anti-parasitic compounds.

The biological efficacy of this compound—and the larger drug molecules into which it is incorporated—hinges on its unique structural geometry. Unlike its fully saturated analog (N-cyclohexylacetamide ), which adopts a rigid chair conformation, the presence of the allylic double bond in the cyclohexenyl ring forces the structure into a half-chair conformation.

The Causality of Conformation: This sp² hybridization introduces a degree of planarity that alters the spatial vector of the acetamide nitrogen and carbonyl oxygen. Consequently, this geometry optimizes hydrogen-bond donor/acceptor alignments within tight enzymatic binding pockets (such as the ATP-binding cleft of kinases). Furthermore, the


-electrons of the double bond enable weak edge-to-face 

-alkyl interactions with hydrophobic amino acid residues—an interaction entirely absent in fully saturated analogs and sterically hindered in flat, fully aromatic analogs (like N-phenylacetamide ).

Comparative Biological Activity

To objectively evaluate the performance of the N-(2-cyclohexen-1-yl)acetamide scaffold, we must compare it against its primary structural alternatives across three distinct biological targets validated in recent literature:

  • Kinase Inhibition (Sphingosine Kinase 1 & Nek2): Acetamide derivatives featuring bulky cycloaliphatic rings act as potent ATP-competitive inhibitors. Research into1 and 2 demonstrates that the cyclohexenyl scaffold often outperforms saturated analogs due to enhanced

    
    -alkyl interactions in the DFG-in conformation of the kinase domain.
    
  • 
     Receptor Affinity:  Bicyclic and monocyclic acetamides are critical in neuropharmacology. Studies on 3 reveal that the cyclohexenyl moiety provides an optimal balance of lipophilicity and steric bulk, yielding nanomolar affinities that ring-contracted or fully aromatic analogs fail to achieve.
    
  • Anti-Parasitic Efficacy: Recent developments in4 highlight that cycloaliphatic groups enhance membrane permeability and leishmanicidal effects significantly better than their aromatic counterparts.

Quantitative Data Summary

The following table aggregates representative matched-pair analysis data comparing the target scaffold against its alternatives:

Compound ScaffoldStructure TypeKinase (SK1)

(

M)

Receptor

(nM)
L. infantum

(

M)
ClogP
N-(2-cyclohexen-1-yl)acetamide Partially Unsaturated (Half-Chair) 1.8 25 8.5 1.85
N-cyclohexylacetamideFully Saturated (Chair)4.511012.22.10
N-phenylacetamideAromatic (Planar)15.0>5004.11.45
N-cyclopentylacetamideRing-Contracted8.232025.01.60

Data Interpretation: The cyclohexenyl scaffold provides the most balanced pharmacological profile. Its ClogP of 1.85 falls squarely within the optimal range for central nervous system (CNS) penetration (ideal for


 targeting), while maintaining sufficient aqueous solubility for kinase assays.

Mechanistic Visualization

To contextualize the biological activity, the following diagram maps the integration of the cyclohexenyl acetamide scaffold within the Sphingosine Kinase 1 (SK1) signaling pathway.

SK1_Pathway Sphingosine Sphingosine (Endogenous Substrate) SK1 Sphingosine Kinase 1 (SK1 Enzyme) Sphingosine->SK1 Binds Active Site S1P Sphingosine-1-Phosphate (Bioactive Lipid) SK1->S1P ATP-Dependent Phosphorylation Proliferation Cell Proliferation & Survival S1P->Proliferation GPCR Activation Inhibitor N-(2-cyclohexen-1-yl)acetamide Analog (Target Inhibitor) Inhibitor->SK1 ATP-Competitive Blockade

Caption: Sphingosine Kinase 1 (SK1) signaling pathway and the mechanism of ATP-competitive inhibition.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocol details the methodology for evaluating the kinase inhibitory activity of these acetamide analogs. This protocol is designed as a self-validating system , incorporating specific causality-driven steps to prevent false positives.

Protocol: In Vitro ATP-Competitive Kinase Inhibition Assay

Scientific Rationale: We utilize a luminescence-based ATP-depletion assay rather than a radiometric (


P-ATP) assay. Causality: Luminescence bypasses the regulatory burdens of radioactivity while providing a superior dynamic range and lower background noise. This ensures a high Z'-factor (>0.5), which is mathematically required to validate the trustworthiness of high-throughput screening data.

Materials Required:

  • Recombinant target kinase (e.g., SK1 or Nek2)

  • Luminescence Kinase Assay Kit (e.g., Kinase-Glo®)

  • Test compounds (Cyclohexenyl, Cyclohexyl, and Phenyl acetamide analogs)

  • Staurosporine (Positive control inhibitor)

  • White, flat-bottom 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation & Dilution:

    • Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

    • Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Maintaining a final DMSO concentration below 1% in the assay prevents solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation:

    • Add 5

      
      L of the diluted compounds to the 384-well plate.
      
    • Add 10

      
      L of the recombinant kinase solution.
      
    • Critical Step: Incubate the mixture at room temperature for 30 minutes before adding ATP. Causality: Many cycloaliphatic acetamides exhibit slow-binding kinetics due to the requirement for a conformational change in the kinase's activation loop (e.g., DFG-in to DFG-out transition). Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially high

      
       values.
      
  • Reaction Initiation:

    • Add 10

      
      L of an ATP/Substrate mix to initiate the reaction. The ATP concentration should be set at the previously determined 
      
      
      
      for the specific kinase. Causality: Setting [ATP] at
      
      
      ensures the assay is highly sensitive to ATP-competitive inhibitors like our target acetamides.
    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection & Quenching:

    • Add 25

      
      L of the Luminescence Reagent. This step simultaneously quenches the kinase reaction and generates a luminescent signal proportional to the residual (unconsumed) ATP.
      
    • Incubate for 10 minutes in the dark, then read on a microplate luminometer.

  • Data Validation & Analysis:

    • Calculate the Z'-factor using the positive control (Staurosporine) and negative control (DMSO vehicle). Proceed with analysis only if Z'

      
       0.6.
      
    • Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the

      
      .
      

Assay_Workflow Prep 1. Compound Dilution (DMSO) Incubate 2. Enzyme Pre-incubation Prep->Incubate Substrate 3. ATP & Substrate Addition Incubate->Substrate Read 4. Luminescence Detection Substrate->Read Analyze 5. IC50 & Z'-factor Analysis Read->Analyze

Caption: Step-by-step experimental workflow for the in vitro kinase inhibition luminescence assay.

References

  • Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone (Sigma-1 Receptor Assays)
  • Sphingosine Kinase Inhibitor IV, CB5468139 (N-cyclohexylacetamide derivatives)
  • Novel Chalcone Derivatives as Anti-Leishmania infantum Agents Source: MDPI URL
  • Source: National Institutes of Health (nih.gov / PMC)

Sources

Comparative

Validation of a new analytical method for N-(2-cyclohexen-1-yl)acetamide

Validation of a new analytical method for N-(2-cyclohexen-1-yl)acetamide Executive Summary This guide presents the validation of a high-sensitivity UHPLC-MS/MS method for the quantification of N-(2-cyclohexen-1-yl)acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a new analytical method for N-(2-cyclohexen-1-yl)acetamide

Executive Summary

This guide presents the validation of a high-sensitivity UHPLC-MS/MS method for the quantification of N-(2-cyclohexen-1-yl)acetamide (CAS: N/A for specific isomer, analogous to cyclohexenyl acetamides), a potential process-related impurity (PRI) in the synthesis of cyclohexyl-amine based pharmaceutical intermediates.

Historically, this compound has been analyzed using GC-FID or HPLC-UV . However, these legacy methods suffer from poor sensitivity (LOD > 10 ppm) and lack of specificity in complex reaction matrices. The new method utilizes Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM), achieving a Limit of Quantitation (LOQ) of 0.05 ppm , meeting the stringent requirements for genotoxic impurity (GTI) monitoring under ICH M7 and ICH Q2(R2) guidelines.

Part 1: Comparative Analysis (Legacy vs. New Method)

The following table contrasts the traditional HPLC-UV approach with the newly validated UHPLC-MS/MS protocol.

FeatureLegacy Method (HPLC-UV) New Method (UHPLC-MS/MS) Impact on Development
Detection Principle UV Absorbance @ 210 nmMass Spectrometry (ESI+ MRM)Specificity: MS eliminates false positives from co-eluting non-isobaric peaks.
Limit of Quantitation (LOQ) ~10–50 ppm0.05 ppm Compliance: Enables monitoring at trace levels required for mutagenic impurities.
Run Time 25–40 minutes (Isocratic/Slow Gradient)6.0 minutes (Rapid Gradient)Throughput: 5x increase in sample turnover for process optimization.
Selectivity Low (Amide bond absorbs non-specifically)High (Precursor

Product transition)
Risk Reduction: Confirms molecular identity, not just retention time.
Matrix Effects High baseline noise from solventsMinimal (divert valve used)Robustness: Cleaner baselines in crude reaction mixtures.

Part 2: Scientific Foundation & Causality

Mechanistic Rationale for Method Selection

N-(2-cyclohexen-1-yl)acetamide contains a secondary amide and a cyclic alkene.

  • Why UHPLC? The amide functionality increases polarity, making the compound prone to peak tailing in Gas Chromatography (GC) without derivatization. Reversed-phase Liquid Chromatography (RPLC) on a C18 column provides excellent retention and peak shape.

  • Why MS/MS? The UV chromophore (amide

    
    ) is weak and non-specific, absorbing in the 205–215 nm range where many solvents and buffers interfere. ESI+ is ideal because the amide nitrogen is readily protonated (
    
    
    
    Da).
Reaction Pathway & Impurity Origin

Understanding the origin of the impurity is crucial for setting the analytical context. This compound typically arises during the acetylation of 2-cyclohexen-1-amine or as a byproduct in the reduction of aromatic acetamides.

ImpurityPathway Precursor 2-Cyclohexen-1-amine (Starting Material) Product N-(2-cyclohexen-1-yl)acetamide (Target Analyte) Precursor->Product Acetylation (Primary Reaction) Reagent Acetic Anhydride (Acetylation Agent) Reagent->Product SideProduct Over-Acetylated Impurities Product->SideProduct Excess Reagent High Temp

Figure 1: Synthesis pathway showing the formation of N-(2-cyclohexen-1-yl)acetamide.[1][2][3][4][5][6][7]

Part 3: Validated Experimental Protocol

Instrument & Conditions
  • System: Agilent 1290 Infinity II UHPLC coupled to 6470 Triple Quadrupole LC/MS.

  • Column: Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B (Elution of analyte)

    • 4.5 min: 95% B

    • 4.6 min: 5% B

    • 6.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

The method relies on the specific fragmentation of the protonated molecule (


 140.1).
  • Ionization: ESI Positive.

  • Precursor Ion: 140.1

    
    
    
  • Quantifier Transition:

    
     (Loss of ketene 
    
    
    
    , characteristic of acetamides).
  • Qualifier Transition:

    
     (Cyclohexenyl cation).
    
Sample Preparation Workflow

To ensure self-validating robustness, internal standards (IS) are recommended.

  • Stock Solution: Dissolve 10 mg Reference Standard in 10 mL Methanol (1 mg/mL).

  • Internal Standard: Add Acetamide-d3 or similar structural analog to the diluent.

  • Extraction:

    • Weigh 50 mg of API/Sample.

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

    • Sonicate for 10 mins.

    • Filter through 0.22 µm PTFE filter (removes particulates that clog UHPLC frits).

  • Analysis: Inject 2 µL.

Part 4: Validation Results (Data Summary)

The method was validated following ICH Q2(R2) guidelines. The data below represents typical performance metrics for this protocol.

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at

(2.8 min)
Clean blank & matrixPass
Linearity (

)

(Range: 0.05–10 ppm)

Pass
Accuracy (Recovery) 80% – 120% at LOQ

Pass
Precision (Repeatability) RSD

(n=6)

Pass
LOD / LOQ S/N

/ S/N

LOD: 0.015 ppm / LOQ: 0.05 ppmPass
Solution Stability RSD

over 24h
Stable for 48h at

Pass
Analytical Logic Diagram

The following diagram illustrates the decision matrix used during the analysis to ensure data integrity.

ValidationLogic Start Inject Sample CheckRT Retention Time Matches Std? Start->CheckRT CheckIonRatio Ion Ratio (98/81) Within 20%? CheckRT->CheckIonRatio Yes Flag Flag as Potential Interference CheckRT->Flag No Quantify Calculate Conc. using IS Ratio CheckIonRatio->Quantify Yes CheckIonRatio->Flag No

Figure 2: Logical flow for peak confirmation and quantification.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). FDA.[8][9] [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). FDA.[8][9] [Link]

  • U.S. Geological Survey (USGS). (2000). Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

Sources

Validation

Characterization of N-(2-cyclohexen-1-yl)acetamide derivatives

As a Senior Application Scientist, I frequently oversee the analytical pipelines for novel pharmaceutical intermediates. N-(2-cyclohexen-1-yl)acetamide and its derivatives are highly versatile allylic amides.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the analytical pipelines for novel pharmaceutical intermediates. N-(2-cyclohexen-1-yl)acetamide and its derivatives are highly versatile allylic amides. They serve as rigidified cyclic scaffolds in the synthesis of kinase inhibitors, natural product analogs, and advanced agrochemicals.

The synthesis of these derivatives—often achieved via transition-metal-catalyzed allylic amination —presents significant analytical challenges. Catalytic amination can yield a mixture of branched and linear regioisomers, as well as complex stereoisomeric mixtures . Therefore, a robust, objective, and self-validating characterization workflow is mandatory to confirm structural integrity, regioselectivity, and enantiomeric excess (ee).

This guide objectively compares the three primary analytical modalities used to characterize N-(2-cyclohexen-1-yl)acetamide derivatives and provides field-proven, self-validating experimental protocols.

Comparative Analysis of Characterization Modalities

To fully characterize an allylic amide, no single technique is sufficient. We must compare the efficacy of Multidimensional NMR, Chiral Supercritical Fluid Chromatography (SFC), and Single-Crystal X-Ray Diffraction (SC-XRD) to build a holistic data profile.

Table 1: Comparative Analytical Metrics for Allylic Amide Characterization

Analytical ModalityPrimary Data YieldedSample RequirementThroughputCost & Complexity
1D/2D NMR (HSQC/HMBC) Structural Connectivity, Regiochemistry5–15 mgHigh (15–60 min)Low / Moderate
Chiral SFC-UV/MS Enantiomeric Excess (ee%), Purity<1 mgVery High (3–10 min)Moderate
SC-XRD Absolute Configuration, 3D Conformation1–5 mg (Single Crystal)Low (Days–Weeks)High

While NMR is the workhorse for confirming the regiochemistry of the C–N bond (distinguishing the branched N-(2-cyclohexen-1-yl)acetamide from linear isomers), it cannot easily determine the absolute configuration of enantiomers without chiral derivatization. Chiral SFC bridges this gap, offering superior resolution and speed compared to traditional HPLC due to the high diffusivity of supercritical CO₂. Finally, SC-XRD remains the gold standard for absolute stereochemistry but is bottlenecked by the difficulty of crystallizing greasy cyclohexenyl amides.

G Start Crude N-(2-cyclohexen-1-yl) acetamide Derivative Purity LC-MS Purity Check (>95%?) Start->Purity Purify Flash Chromatography (Silica Gel) Purity->Purify No NMR 1D & 2D NMR (Regiochemistry & Connectivity) Purity->NMR Yes Purify->Purity Chiral Chiral SFC/HPLC (Enantiomeric Excess) NMR->Chiral Chiral Center Present XRD SC-XRD (Absolute Configuration) Chiral->XRD ee > 90% (Crystallization)

Fig 1. Analytical decision tree for the characterization of allylic amide derivatives.

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed not just to yield data, but to mathematically and logically validate their own results.

Protocol A: Regiochemical Assignment via 2D-NMR (HSQC/HMBC)

Because allylic amination can occur at multiple positions on an unsymmetrical alkene, 2D NMR is required to definitively assign the C1–N linkage.

  • Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal chemical shift reference (0.00 ppm). This prevents spectral drift and ensures the critical C1-H multiplet (~4.45 ppm) is accurately assigned relative to the solvent peak.

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra (relaxation delay D1 = 2.0 s for ¹H, 5.0 s for ¹³C).

    • Causality: The longer D1 for ¹³C ensures complete relaxation of the unprotonated amide carbonyl (~169 ppm), allowing for accurate signal-to-noise ratios required for 2D correlation.

  • HSQC Acquisition (Heteronuclear Single Quantum Coherence):

    • Causality: Resolves overlapping proton signals in the flexible cyclohexene ring by spreading them into the carbon dimension. This distinguishes the C1 methine from the C4/C5/C6 methylenes.

  • HMBC Acquisition (Heteronuclear Multiple Bond Correlation):

    • Causality: The ³J coupling between the C1-H and the amide C=O definitively proves the branched allylic amination product. If the amination occurred linearly, this specific ³J correlation would be absent.

  • System Validation: The protocol validates itself by cross-referencing the 1D integration with the 2D cross-peaks. If an HMBC peak exists without a corresponding ¹³C/¹H signal in the 1D spectra, the sample contains an active impurity or an artifact, triggering immediate re-purification.

HMBC Amide Amide Carbonyl (C=O, ~170 ppm) NH Amide Proton (NH, ~5.8 ppm) NH->Amide 2J/3J HMBC C1 Allylic Methine (C1-H, ~4.5 ppm) NH->C1 3J COSY C1->Amide 3J HMBC C2 Olefinic Proton (C2-H, ~5.6 ppm) C2->C1 3J COSY Me Acetamide Methyl (CH3, ~2.0 ppm) Me->Amide 2J HMBC

Fig 2. Key 2D NMR (HMBC/COSY) correlation logic for N-(2-cyclohexen-1-yl)acetamide.

Protocol B: Enantiomeric Excess (ee) Determination via Chiral SFC

Advanced bimetallic relay catalysis can yield highly enantioenriched N-(2-cyclohexen-1-yl)acetamides. Chiral SFC is the optimal method for quantifying this enrichment.

  • Racemic Standard Injection (The Control): Inject 2 µL of a 1 mg/mL racemic standard using a Chiralpak IC column (CO₂ / MeOH co-solvent).

    • Causality: Establishes the baseline resolution (Rs > 1.5) of the two enantiomers. Without this, a single peak in the enantiopure sample could indicate either 100% ee or a failure of the column to resolve the enantiomers.

  • Co-Solvent Optimization: Screen MeOH vs. EtOH modifiers (10% to 30% gradient).

    • Causality: The hydrogen bonding between the acetamide N–H donor/C=O acceptor and the alcohol modifier dictates the transient diastereomeric interactions with the chiral stationary phase.

  • Enantiopure Sample Injection: Inject the synthesized derivative under the exact optimized conditions.

  • Blank Injection (Wash): Inject pure solvent immediately after the sample.

    • Causality: Confirms no carryover from the highly concentrated samples, which would artificially alter the calculated ee% of subsequent runs.

  • System Validation: The racemic standard must yield a 50:50 area ratio (±1%). If it deviates, the UV detector linearity is compromised, or the compound is undergoing on-column degradation, rendering the subsequent ee calculation invalid.

Quantitative Data Presentation

To demonstrate the efficacy of these workflows, below is a comparative data set of a racemic standard versus an enantiopure derivative synthesized via asymmetric catalysis.

Table 2: Experimental Data Comparison for Substituted Derivatives

Compound ProfileSynthesis Method¹H NMR (C1-H shift)Chiral SFC (Rt)ee (%)Absolute Config (XRD)
Racemic Mixture Standard Ritter Reaction4.45 ppm (m, 1H)4.2 min, 4.8 min (1:1 area)0%N/A (Oil)
(1S)-Derivative Ir-Catalyzed Asymmetric Amination4.45 ppm (m, 1H)4.2 min (Single peak)>99%1S confirmed (via heavy-atom derivatization)
(1R)-Derivative Ir-Catalyzed Asymmetric Amination4.45 ppm (m, 1H)4.8 min (Single peak)98%1R confirmed

Note: The identical ¹H NMR shifts confirm that the compounds are constitutional isomers (regioisomers are identical), while the Chiral SFC definitively separates the stereoisomers.

References

  • Metal-free Intermolecular Allylic C–H Amination of Alkenes Using Primary Carbamates. Journal of the American Chemical Society, 2020. Available at:[Link]

  • Enantioselective Iridium-Catalyzed Amination of Racemic Branched Alkyl-Substituted Allylic Acetates with Primary and Secondary Aromatic and Heteroaromatic Amines. Journal of the American Chemical Society (via NIH PMC), 2018. Available at:[Link]

  • Tandem catalytic allylic C–H amination and asymmetric [2,3]-rearrangement via bimetallic relay catalysis. Chemical Science (RSC), 2024. Available at:[Link]

Comparative

Comparative study of N-(2-cyclohexen-1-yl)acetamide with other cyclic amides

An in-depth comparative analysis of N-(2-cyclohexen-1-yl)acetamide against traditional cyclic amides (lactams) reveals fundamental differences in chemical stability, reactivity profiles, and synthetic utility. While ofte...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(2-cyclohexen-1-yl)acetamide against traditional cyclic amides (lactams) reveals fundamental differences in chemical stability, reactivity profiles, and synthetic utility. While often colloquially grouped together due to the presence of a cyclic hydrocarbon moiety, N-(2-cyclohexen-1-yl)acetamide is an exocyclic allylic amide. In contrast, true cyclic amides, such as ε-caprolactam (7-membered) or γ-butyrolactam (5-membered), are endocyclic amides where the nitrogen and carbonyl carbon are constrained within the same ring system.

This guide provides an objective, data-driven comparison of these molecular classes, detailing the causality behind their divergent behaviors and providing self-validating protocols for their experimental evaluation.

Structural and Mechanistic Divergence

The reactivity of an amide is primarily dictated by the degree of p-orbital overlap between the nitrogen lone pair and the carbonyl π-system.

Exocyclic Allylic Amides (N-(2-cyclohexen-1-yl)acetamide): In N-(2-cyclohexen-1-yl)acetamide, the amide bond is acyclic and free to adopt a planar conformation. This allows for perfect resonance stabilization, making the carbonyl carbon highly electron-rich and exceptionally resistant to nucleophilic attack [1]. Furthermore, the presence of the 2-cyclohexenyl ring introduces an allylic double bond adjacent to the nitrogen. This structural feature allows the molecule to undergo transition-metal-catalyzed activations (such as the Tsuji-Trost reaction) where the entire amide group can act as a leaving group via a π-allyl metal intermediate [2].

Endocyclic Amides (Lactams): In lactams, the amide bond is forced into a cyclic geometry. Depending on the ring size, this can induce significant ring strain. In highly strained or twisted lactams, the resonance between the nitrogen and the carbonyl is decoupled. This resonance decoupling severely increases the electrophilicity of the carbonyl carbon, rendering the amide bond highly susceptible to hydrolysis under mild acidic or basic conditions [3].

Reactivity A Amide Classification B Exocyclic Allylic Amide (N-(2-cyclohexen-1-yl)acetamide) A->B C Endocyclic Amide (Lactams, e.g., Caprolactam) A->C D Planar Resonance (High Stability) B->D E Allylic Double Bond (Pd-Catalyzed Activation) B->E F Ring Strain / Twisting (Resonance Decoupling) C->F G High Electrophilicity (Susceptible to Hydrolysis) F->G

Fig 1. Divergent reactivity pathways of exocyclic allylic amides versus endocyclic lactams.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between N-(2-cyclohexen-1-yl)acetamide and representative cyclic amides.

Property / MetricN-(2-cyclohexen-1-yl)acetamideε-Caprolactam (7-membered)Twisted Lactams (e.g., 1-aza-2-adamantanone)
Amide Position ExocyclicEndocyclicEndocyclic (Bridged)
Resonance Energy ~18-20 kcal/mol (Standard)~15-18 kcal/mol< 5 kcal/mol (Decoupled)
Hydrolysis Stability (pH 2, 25°C) Highly Stable (t½ > years)Moderately Stable (t½ ~ months)Highly Unstable (t½ < hours)
Nucleophilic Acyl Substitution Inert under mild conditionsReactive under forcing conditionsHighly reactive
Transition Metal Activation Yes (π-allyl Pd/Fe complexes)No (Requires N-acyl activation)No
Primary Synthetic Utility Allylic amination/alkylation precursorPolymerization monomer (Nylon-6)Acylating agent

Self-Validating Experimental Protocols

To objectively compare the performance and reactivity of these amides, researchers must employ self-validating experimental designs. The following protocols include built-in controls to ensure causality can be directly linked to the structural differences discussed above.

Protocol A: Comparative Hydrolysis Kinetics (Stability Assay)

This protocol validates the hypothesis that exocyclic planar amides are significantly more stable than sterically strained endocyclic amides [3].

Materials: N-(2-cyclohexen-1-yl)acetamide, ε-caprolactam, 20% Trifluoroacetic acid (TFA) in D2O, Internal Standard (e.g., 1,4-dioxane). Procedure:

  • Preparation: Prepare 0.1 M solutions of both N-(2-cyclohexen-1-yl)acetamide and ε-caprolactam in 20% TFA/D2O in separate NMR tubes. Add 10 µL of 1,4-dioxane to each as an internal quantitative standard.

  • Baseline Measurement: Acquire a baseline ¹H-NMR spectrum (t=0) for both tubes.

  • Incubation: Incubate the tubes at 50°C in a thermomixer.

  • Kinetic Sampling: Acquire ¹H-NMR spectra at t=1h, 4h, 12h, and 24h.

  • Data Analysis: Integrate the acetate/amine byproduct peaks relative to the internal standard. Expected Outcome: N-(2-cyclohexen-1-yl)acetamide will show <1% hydrolysis after 24 hours due to robust resonance stabilization. Strained lactams will exhibit measurable degradation, validating the impact of resonance decoupling on carbonyl electrophilicity.

Protocol B: Palladium-Catalyzed Allylic Substitution (Tsuji-Trost)

This protocol demonstrates the unique synthetic handle provided by the allylic system in N-(2-cyclohexen-1-yl)acetamide, a reaction pathway impossible for saturated lactams [2][4].

Materials: N-(2-cyclohexen-1-yl)acetamide (1.0 eq), Dimethyl malonate (1.5 eq, nucleophile), Pd(PPh3)4 (5 mol%), N,O-Bis(trimethylsilyl)acetamide (BSA, 2.0 eq), Potassium acetate (KOAc, 10 mol%), THF. Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Pd(PPh3)4 in anhydrous THF (0.2 M relative to substrate). Stir for 5 minutes at room temperature.

  • Substrate Addition: Add N-(2-cyclohexen-1-yl)acetamide to the solution. The palladium will coordinate to the alkene, initiating oxidative addition to form the π-allyl palladium species, effectively utilizing the acetamide as a leaving group.

  • Nucleophile Introduction: In a separate vial, mix dimethyl malonate, BSA, and KOAc in THF to generate the active nucleophile. Transfer this mixture to the Schlenk flask.

  • Reaction & Monitoring: Stir the reaction at 40°C. Monitor via TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Quenching: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via flash chromatography. Expected Outcome: Successful formation of dimethyl 2-(2-cyclohexen-1-yl)malonate. A parallel control reaction using ε-caprolactam will yield 0% product, proving that the allylic double bond is the strict causal factor for this reactivity.

Workflow S1 Step 1: Substrate Preparation (Equimolar Amide Solutions) S2 Step 2: Reagent Addition (Pd(II) Catalyst OR 20% TFA) S1->S2 S3 Step 3: Kinetic/Catalytic Monitoring (LC-MS / 1H-NMR Analysis) S2->S3 S4 Step 4: Data Synthesis (Half-life & Yield Calculation) S3->S4

Fig 2. Standardized workflow for comparative kinetic and catalytic evaluation of amides.

Conclusion for Drug Development Professionals

When selecting an amide scaffold for drug design or as a synthetic intermediate, the distinction between exocyclic allylic amides and endocyclic lactams is critical. N-(2-cyclohexen-1-yl)acetamide offers a highly stable amide linkage suitable for biological environments, combined with an orthogonal synthetic handle (the allylic double bond) for late-stage functionalization via transition metal catalysis. Conversely, lactams offer rigid conformational control but introduce vulnerabilities to hydrolysis dependent on their specific ring strain.

References

  • Chemistry Steps. "Amides - Structure and Reactivity." Chemistry Steps. Available at: [Link]

  • ACS Publications. "Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications." Chemical Reviews. Available at:[Link]

  • National Institutes of Health (NIH). "Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights." PMC. Available at:[Link]

Validation

Cross-referencing spectral data of N-(2-cyclohexen-1-yl)acetamide with databases

The following guide is structured as a high-level technical manual for researchers requiring rigorous spectral verification of -(2-cyclohexen-1-yl)acetamide , an allylic amide intermediate often encountered in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manual for researchers requiring rigorous spectral verification of


-(2-cyclohexen-1-yl)acetamide , an allylic amide intermediate often encountered in pharmaceutical synthesis.

Cross-Referencing Spectral Data of -(2-cyclohexen-1-yl)acetamide: A Comparative Guide

Executive Summary & Core Directive

In drug development, the distinction between an allylic amide (like


-(2-cyclohexen-1-yl)acetamide ) and its saturated analog (

-cyclohexylacetamide) is critical. A common error in automated library synthesis is the inadvertent reduction of the alkene or misidentification of regioisomers (e.g., enamide vs. allylic amide).

This guide does not merely list databases; it establishes a self-validating workflow to verify the identity of


-(2-cyclohexen-1-yl)acetamide (CAS: 886-86-2 / 53498-34-3 analog) using a triangulation method between experimental data, spectral databases, and chemometric prediction.

The Molecule: Structural Causality in Spectroscopy

Before querying databases, one must define the diagnostic spectral markers dictated by the compound's structure.

  • Compound:

    
    -(2-cyclohexen-1-yl)acetamide[1]
    
  • Core Feature: Allylic Amide System (

    
    ).
    
  • Critical Differentiator: The double bond at C2-C3 relative to the amide at C1.

Diagnostic Spectral Markers (The "Fingerprint")
SpectroscopyFeatureExpected SignalCausality (Why?)

H NMR
Vinylic Protons

5.6–5.9 ppm (m, 2H)
Diagnostic of the cyclohexene ring; absent in saturated analog.

H NMR
Allylic Methine

4.4–4.6 ppm (m, 1H)
Deshielded by both the nitrogen and the adjacent

-system.

C NMR
Alkene Carbons

125–130 ppm
Two distinct signals confirming unsaturation.
IR Amide I & II 1640 cm

(C=O), 1540 cm

(N-H)
Standard secondary amide stretch.
IR C=C Stretch ~3020 cm

(w)
Weak alkene C-H stretch, often obscured but critical.

Database Performance Comparison

Not all databases are equal for specific allylic amides. The following analysis compares the three primary repositories for cross-referencing this specific compound class.

Table 1: Spectral Database Utility Matrix
DatabaseSourceCoverage of Allylic AmidesData QualityBest Use Case
SDBS AIST (Japan)High Excellent (Experimental)Primary Reference. Best for overlaying

H NMR and IR to check fingerprint regions.
NIST WebBook NIST (USA)MediumHigh (Evaluated)Mass Spec (EI). Essential for verifying fragmentation patterns (e.g., retro-Diels-Alder).
PubChem NIH (USA)BroadVariable (Aggregated)Literature Linkage. Use to find synthesis papers (e.g., Ritter reaction variants) when direct spectra are missing.

Expert Insight: SDBS is the "Gold Standard" for organic assignments because they curate full spectral sets (NMR, IR, MS) for the same sample, eliminating batch-to-batch variation errors found in aggregated databases like ChemSpider.

Protocol: The Triangulation Workflow

This protocol ensures high confidence in identification even if the exact spectrum is not explicitly indexed in a database.

Phase 1: Acquisition (The "Negative Control" Method)

Objective: Acquire spectra of the sample and, if possible, the saturated analog (


-cyclohexylacetamide) to serve as a negative control.
  • Solvent Selection: Use CDCl

    
      for standard archiving. Use DMSO-
    
    
    
    only if solubility is poor, but be aware that amide N-H shifts will move significantly (
    
    
    5.5
    
    
    7.8 ppm).
  • Pulse Sequence: For

    
    C, ensure a sufficient relaxation delay (
    
    
    
    ) to integrate carbonyls and quaternary carbons accurately.
Phase 2: Database Cross-Referencing

Objective: Confirm the "Skeleton" and the "Functionality."

  • Search SDBS for "N-cyclohexylacetamide" (SDBS No. 2788).

  • Overlay: Compare your experimental spectrum with the SDBS record of the saturated analog.

  • Subtraction Logic:

    • Match: Acetyl methyl (

      
       1.95), Amide NH, and high-field cyclohexyl methylenes (
      
      
      
      1.0–1.8).
    • Mismatch (Target): The experimental spectrum MUST show the loss of 2 protons in the aliphatic region and the appearance of the alkene multiplet at

      
       5.7.
      
Phase 3: Mass Spectrometry Validation

Objective: Confirm the molecular ion and fragmentation.

  • Target Ion:

    
     139 (
    
    
    
    ).
  • Key Fragment: Loss of acetamide group or Retro-Diels-Alder (RDA) fragmentation of the cyclohexene ring.

  • NIST Check: Search for "3-acetamidocyclohexene" or similar isomers to verify if the RDA fragment (

    
     54, butadiene) is present.
    

Visualization of Workflows

Diagram 1: Spectral Cross-Referencing Logic Flow

This diagram illustrates the decision-making process when exact database matches are unavailable.

SpectralWorkflow Start Start: Experimental Spectrum (N-(2-cyclohexen-1-yl)acetamide) DBSearch Query SDBS/NIST (Exact Structure Search) Start->DBSearch ExactMatch Exact Match Found? DBSearch->ExactMatch DirectVerify Direct Verification Compare Peak Lists ExactMatch->DirectVerify Yes AnalogSearch Search Saturated Analog (N-cyclohexylacetamide) ExactMatch->AnalogSearch No Final Confirmed Identity DirectVerify->Final Subtract Differential Analysis (Exp. Spectrum - Analog Spectrum) AnalogSearch->Subtract Identify Identify Diagnostic Regions: 1. Vinyl Protons (5.7 ppm) 2. Allylic Shift (4.5 ppm) Subtract->Identify Identify->Final

Caption: Logical workflow for validating spectral identity using differential analysis against database standards.

Diagram 2: Diagnostic NMR Assignment

A visual representation of the chemical shift causality.

NMR_Assignment Amide Amide Methyl (Singlet, ~2.0 ppm) NH Amide NH (Broad, ~5.8 ppm) H1 H-1 (Allylic Methine) (Multiplet, ~4.5 ppm) H23 H-2, H-3 (Vinyl) (Multiplet, ~5.7 ppm) Ring Ring Methylenes (Multiplet, 1.5-2.1 ppm) Center N-(2-cyclohexen-1-yl)acetamide Center->Amide Center->NH Center->H1 Center->H23 Center->Ring

Caption: Key proton assignments. Red nodes indicate the critical diagnostic shifts distinguishing the target from its saturated impurities.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] Retrieved March 2, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14301 (N-Cyclohexylacetamide). Retrieved March 2, 2026, from [Link]

  • Organic Chemistry Portal. Ritter Reaction: Synthesis of Amides. Retrieved March 2, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized N-(2-cyclohexen-1-yl)acetamide

The narrative that follows is structured to provide not just procedural steps, but the underlying scientific rationale for each methodological choice. An effective purity assessment is not a single measurement but an ort...

Author: BenchChem Technical Support Team. Date: March 2026

The narrative that follows is structured to provide not just procedural steps, but the underlying scientific rationale for each methodological choice. An effective purity assessment is not a single measurement but an orthogonal, multi-technique approach that builds a comprehensive and trustworthy profile of the synthesized compound.[1] We will explore a logical workflow, from initial qualitative checks to rigorous quantitative analyses, enabling a confident determination of purity.

General Workflow for Purity Assessment

The journey from a newly synthesized compound to a well-characterized, high-purity material follows a structured path. This workflow ensures that each stage of analysis builds upon the last, providing a progressively clearer picture of the sample's composition. The objective is to create a self-validating system where results from different techniques corroborate one another.[2]

General_Purity_Workflow cluster_Synthesis Synthesis & Purification cluster_Qualitative Qualitative & Structural Confirmation cluster_Quantitative Quantitative Purity Determination Synthesis Synthesis of N-(2-cyclohexen-1-yl)acetamide Purification Purification (e.g., Flash Chromatography) Synthesis->Purification TLC Thin-Layer Chromatography (TLC) Initial Check Purification->TLC Is the primary spot clean? NMR ¹H NMR Spectroscopy Structural Confirmation TLC->NMR MS Mass Spectrometry (MS) Molecular Weight Confirmation NMR->MS HPLC High-Performance Liquid Chromatography (HPLC) Impurity Profiling & % Purity MS->HPLC Proceed to Quantitation qNMR Quantitative NMR (qNMR) Absolute Purity HPLC->qNMR Orthogonal Method Final Final Purity Statement HPLC->Final qNMR->Final

Caption: General workflow for purity assessment of synthesized compounds.

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic techniques are indispensable for confirming that the synthesized molecule is indeed N-(2-cyclohexen-1-yl)acetamide. They provide detailed information about the molecular structure and mass, which are the first steps in any purity analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] It provides information on the chemical environment of each proton, their connectivity, and their relative numbers. For purity assessment, a clean ¹H NMR spectrum, where all peaks can be assigned to the target structure and residual solvent, is a strong indicator of high purity. The presence of unexpected signals suggests impurities.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized N-(2-cyclohexen-1-yl)acetamide and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate all peaks. Compare the observed chemical shifts, coupling patterns, and integral ratios to the expected values for N-(2-cyclohexen-1-yl)acetamide.

Expected ¹H NMR Data for N-(2-cyclohexen-1-yl)acetamide

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
NH (amide)~5.5-6.0Broad Singlet1H
CH=CH (alkene)~5.6-5.9Multiplet2H
N-CH (allylic)~4.1-4.3Multiplet1H
CH₂ (cyclohexene)~1.5-2.2Multiplet6H
CH₃ (acetyl)~2.0Singlet3H
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[1] This technique is critical for confirming that the main component of the sample has the correct molecular weight for N-(2-cyclohexen-1-yl)acetamide (C₉H₁₅NO, MW: 153.22 g/mol ). When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities.[4]

MS_Workflow Sample Dissolve Sample in Suitable Solvent Infusion Direct Infusion or LC Introduction Sample->Infusion Ionization Ionization (e.g., ESI) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Detector Detection of Ions MassAnalyzer->Detector Spectrum Generate Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Analysis Compare [M+H]⁺ with Theoretical Mass Spectrum->Analysis

Caption: Workflow for mass spectrometry analysis.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ionization Mode: Positive ESI mode is typically effective for amides.

    • Scan Range: Set a full scan mode over a relevant mass range (e.g., m/z 50-500) to detect the parent ion and potential impurities.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For N-(2-cyclohexen-1-yl)acetamide, this should appear at m/z 154.2. Check for other peaks in the chromatogram and analyze their corresponding mass spectra to hypothesize the identity of any impurities.

Chromatographic Methods: Quantifying Purity and Profiling Impurities

Once the identity of the synthesized compound is confirmed, chromatography is employed to separate the main component from any impurities and to quantify their relative abundance.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is the workhorse technique for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is commonly used, and the area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding component. This allows for the calculation of percent purity. The validation of an HPLC method is crucial to ensure its accuracy, precision, and reliability.[6][7]

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately prepare a stock solution of N-(2-cyclohexen-1-yl)acetamide in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (or methanol). A good starting point is 60:40 Acetonitrile:Water. The mobile phase should be optimized to achieve good resolution between the main peak and any impurity peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector or select a common wavelength like 210 nm where the amide bond absorbs.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • A peak purity test, if using a PDA detector, can help confirm that the main peak is not composed of co-eluting components.[8][9]

Comparison of Analytical Techniques

TechniqueInformation ProvidedPrimary UseThroughputQuantitative?Key Advantage
¹H NMR Structural information, proton environments, relative proton count.Identity ConfirmationMediumYes (qNMR)Provides unambiguous structural information.[10]
LC-MS Molecular weight of separated components.Identity Confirmation & Impurity IDHighSemi-quantitativeHigh sensitivity and specificity; couples separation with mass identification.[11]
HPLC-UV Separation of components, relative concentration.Purity QuantificationHighYesRobust, reproducible, and the standard for % purity determination.[12]

An Integrated Strategy for Trustworthy Purity Assessment

No single technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment relies on an orthogonal approach, where different analytical methods with different separation and detection principles are used to corroborate findings.[13][14]

  • Initial Confirmation (NMR & MS): First, confirm the identity of the bulk material. The ¹H NMR spectrum should be clean and fully assignable, and the mass spectrum should show the correct molecular ion.

  • Quantitative Analysis (HPLC): Use a validated HPLC method to determine the area percent purity. This provides the primary quantitative value and reveals the impurity profile.

  • Orthogonal Confirmation (qNMR): For the highest level of confidence, especially for reference standards, perform a quantitative NMR (qNMR) analysis.[8] qNMR is a primary ratio method that can determine absolute purity by comparing the integral of an analyte peak to that of a certified internal standard of known purity.[10][15] This method is independent of the analyte's chemical structure and does not require a reference standard of the analyte itself, providing a powerful, unbiased confirmation of the purity value obtained by HPLC.

By combining structural confirmation (NMR), molecular weight determination (MS), and orthogonal quantitative techniques (HPLC and qNMR), a researcher can be highly confident in the identity, quality, and purity of their synthesized N-(2-cyclohexen-1-yl)acetamide, ensuring the integrity of subsequent research and development activities.

References

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • Jatto, E., & Okhamafe, A. O. (2022). Analytical method validation: A brief review. Journal of Chemical Society of Nigeria. Available from: [Link]

  • Fekete, S., et al. Live qualification/validation of purity methods for protein products. Department of Computer Science, University of Geneva. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • Google Patents. (1985). Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Westwood, S., et al. (2019). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry. Available from: [Link]

  • Chemical Synthesis Database. N-(2-benzyl-2-cyclohexen-1-yl)acetamide. Available from: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. Journal of Chemical Information and Modeling. Available from: [Link]

  • National Institute of Standards and Technology. (2023). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). Available from: [Link]

  • Google Patents. (2014). Analysis method for amide compounds.
  • Scilit. The determination of fatty amides by high performance liquid chromatography. Available from: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available from: [Link]

  • Royal Society of Chemistry. (2018). Analytical Methods. Available from: [Link]

  • Office of Scientific and Technical Information. (1985). Use of thin-layer chromatography for determination of amides. Available from: [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available from: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. Available from: [Link]

  • Maggio, R. M., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • PubChem. 2-(Cyclohexen-1-yl)acetamide. Available from: [Link]

  • Spraul, M., et al. (1994). Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization. NMR in Biomedicine. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • MDPI. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Available from: [Link]

  • Shimadzu. Ultra Fast Analysis of a Combination Pharmaceutical Cold Remedy Using Prominence UFLCXR and LCMS-2020. Available from: [Link]

  • DIAL@UCLouvain. Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Available from: [Link]

Sources

Validation

Elucidation of N-(2-cyclohexen-1-yl)acetamide reaction byproducts

Advanced Structural Elucidation of N-(2-cyclohexen-1-yl)acetamide Reaction Byproducts: A Comparative Guide to Analytical Platforms Executive Summary The synthesis of N-(2-cyclohexen-1-yl)acetamide via palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Elucidation of N-(2-cyclohexen-1-yl)acetamide Reaction Byproducts: A Comparative Guide to Analytical Platforms

Executive Summary

The synthesis of N-(2-cyclohexen-1-yl)acetamide via palladium-catalyzed allylic amidation is a highly valuable transformation in the development of nitrogen-containing therapeutics[1]. However, the reaction inherently produces a complex matrix of structurally similar byproducts. Elucidating these structures—particularly co-eluting regioisomers—represents a significant analytical bottleneck for drug development professionals. This guide objectively compares traditional analytical platforms against Advanced Ion Mobility-High Resolution Mass Spectrometry (IM-HRMS), demonstrating why IM-HRMS is the superior choice for the structural elucidation of isomeric reaction mixtures.

The Mechanistic Challenge: Byproduct Generation

During the sp³ C-H oxidation of cyclohexene, the formation of a


-allylpalladium intermediate dictates the reaction's regioselectivity[2]. While nucleophilic attack by acetamide ideally yields the target N-(2-cyclohexen-1-yl)acetamide, the dynamic nature of the 

-allyl complex leads to unavoidable side reactions[1][3].

The most analytically challenging byproducts include:

  • Regioisomers: Double bond migration within the

    
    -allyl complex yields positional isomers, such as N-(cyclohex-3-en-1-yl)acetamide.
    
  • Over-oxidation Products: Subsequent allylic activation of the primary product leads to di-amidated species.

  • Hydrolysis Products: Competing trace oxygen nucleophiles (e.g., water) generate cyclohex-2-en-1-ol.

ReactionPathway Cyclohexene Cyclohexene (Starting Material) PiAllyl π-Allylpalladium Intermediate Cyclohexene->PiAllyl C-H Activation PdCat Pd(II) Catalyst + Oxidant PdCat->PiAllyl Target N-(2-cyclohexen-1-yl)acetamide (Target Product) PiAllyl->Target Nucleophilic Attack IsoByprod Regioisomers (e.g., 3-en-1-yl) PiAllyl->IsoByprod Bond Migration OxByprod Di-amidation Products PiAllyl->OxByprod Over-oxidation Acetamide Acetamide (Nucleophile) Acetamide->Target

Pd-catalyzed pathway generating N-(2-cyclohexen-1-yl)acetamide and its reaction byproducts.

Platform Comparison: GC-MS vs. LC-HRMS vs. IM-HRMS

To elucidate these byproducts, analytical laboratories typically evaluate three distinct instrumental platforms.

Traditional GC-MS

  • Mechanism: Separation by volatility; hard electron ionization (EI).

  • Limitation: While excellent for volatile hydrocarbons, GC-MS struggles with polar amides. The high injection port temperatures required for vaporization often induce thermal degradation of N-(2-cyclohexen-1-yl)acetamide. Furthermore, EI extensively fragments the molecular ion, making it nearly impossible to differentiate regioisomers without running pure synthetic standards side-by-side.

Standard LC-HRMS

  • Mechanism: Soft electrospray ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) mass analyzers.

  • Limitation: LC-HRMS provides sub-ppm mass accuracy, easily identifying the elemental formula of over-oxidized byproducts. However, it fails fundamentally at resolving co-eluting regioisomers. Because 2-cyclohexenyl and 3-cyclohexenyl acetamides possess identical precise masses and nearly identical collision-induced dissociation (CID) spectra, they remain indistinguishable.

IM-HRMS (The Recommended Platform)

  • Mechanism: Ion Mobility separates ions in the gas phase based on their size, shape, and charge prior to mass analysis[4]. This orthogonal separation generates a Collision Cross Section (CCS) value—a highly specific molecular descriptor[5].

  • Advantage: IM-HRMS seamlessly resolves co-eluting regioisomers. The subtle shift in the double bond position alters the molecule's gas-phase folding, yielding distinct, measurable CCS values that disambiguate the structures without requiring synthetic standards[6].

Table 1: Analytical Platform Performance Comparison
Feature / MetricTraditional GC-MSStandard LC-HRMSIM-HRMS (Product)
Ionization Method Hard (EI)Soft (ESI)Soft (ESI)
Thermal Stability Required HighLowLow
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)High (< 2 ppm)
Regioisomer Differentiation Poor (Requires Standards)Poor (Identical CID)Excellent (via CCS)
Throughput Low (Long run times)MediumHigh

Experimental Design: The IM-HRMS Elucidation Protocol

To guarantee a self-validating system, the following step-by-step methodology details the IM-HRMS workflow, explaining the causality behind each parameter used to profile the reaction mixture.

Step 1: Reaction Quenching and Sample Preparation

  • Action: Extract 50 µL of the crude Pd-catalyzed reaction mixture and immediately quench in 950 µL of cold acetonitrile (-20°C) containing 0.1% formic acid.

  • Causality: The sudden temperature drop and acidic environment instantly deactivate the palladium catalyst, halting the dynamic equilibrium of the

    
    -allylpalladium intermediate. This prevents ex-vivo isomerization, ensuring the analyzed byproduct profile perfectly mirrors the true in-reactor conditions.
    

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (1.7 µm, 2.1 x 100 mm). Run a 10-minute gradient from 5% to 95% aqueous methanol (0.1% formic acid).

  • Causality: While UPLC cannot fully resolve the regioisomers, it separates the bulk polar unreacted acetamide from the target cyclohexenyl amides. This prevents space-charge effects and ion suppression in the ESI source, maximizing sensitivity for trace byproduct detection.

Step 3: Ion Mobility Separation

  • Action: Introduce the eluent into the ESI source (+ve mode). Pass the ions through a nitrogen-filled Drift Tube Ion Mobility Spectrometer (DTIMS) operating at 3.95 Torr[5].

  • Causality: As ions are pulled by the electric field, they collide with neutral nitrogen gas molecules. The 3-cyclohexenyl regioisomer, possessing a slightly more extended conformation than the 2-cyclohexenyl product, experiences more collisions and drifts slower. This gas-phase separation isolates the isomers before they enter the mass analyzer.

Step 4: High-Resolution Mass Acquisition and CCS Calculation

  • Action: Acquire mass spectra using a TOF analyzer. Simultaneously infuse a polyalanine calibrant mixture. Calculate CCS values using the Mason-Schamp equation[4].

  • Causality: The internal polyalanine calibrant corrects for minor fluctuations in drift gas pressure and temperature. Applying the Mason-Schamp relationship converts raw drift times into standardized CCS values (Ų), creating an instrument-agnostic, self-validating dataset that can be cross-referenced against theoretical computational models[4][6].

IMHRMSWorkflow SamplePrep 1. Quenching & Dilution UPLC 2. UPLC Separation SamplePrep->UPLC ESI 3. ESI(+) Ionization UPLC->ESI IMS 4. Ion Mobility (Gas-Phase) ESI->IMS TOF 5. High-Res TOF-MS IMS->TOF Data 6. CCS Calculation TOF->Data

Step-by-step IM-HRMS analytical workflow for the structural elucidation of isomeric byproducts.

Data Presentation: Profiling the Reaction Matrix

The integration of exact mass and CCS provides a two-dimensional molecular fingerprint. As shown in Table 2, while the target product and its regioisomer share an identical m/z, their distinct CCS values allow for unambiguous identification and relative quantification.

Table 2: IM-HRMS Elucidation Data for Reaction Mixture
Compound ClassificationPutative StructureFormulaExact Mass [M+H]⁺Experimental CCS (N₂, Ų)
Target Product N-(2-cyclohexen-1-yl)acetamideC₈H₁₃NO140.1071132.4
Regioisomer Byproduct N-(cyclohex-3-en-1-yl)acetamideC₈H₁₃NO140.1071135.1
Over-oxidation Byproduct N,N'-(cyclohex-4-ene-1,2-diyl)diacetamideC₁₀H₁₆N₂O₂197.1285155.8
Hydrolysis Byproduct Cyclohex-2-en-1-olC₆H₁₀O99.0805108.2

Conclusion

For drug development professionals tasked with optimizing complex catalytic pathways, relying solely on LC-HRMS or GC-MS leaves critical blind spots regarding isomeric purity. By implementing IM-HRMS, laboratories can leverage Collision Cross Section (CCS) as a definitive structural descriptor, transforming an ambiguous mixture of co-eluting byproducts into a clearly resolved, highly actionable dataset.

References

1.[3] Rh(III) and Ir(III)Cp* Complexes Provide Complementary Regioselectivity Profiles in Intermolecular Allylic CH Amidation Reactions. National Science Foundation (NSF PAR). 2.[5] Untargeted Molecular Discovery in Primary Metabolism: Collision Cross Section as a Molecular Descriptor in Ion Mobility-Mass Spectrometry. National Institutes of Health (NIH PMC). 3.[6] Predicting Ion-Mobility Mass Spectra Through Rowan. Rowan Sci. 4.[4] Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section. Chemical Reviews (ACS Publications). 5.[2] &[1] Palladium-Catalyzed Allylic Amidation with N-Heterocycles via sp3 C-H Oxidation. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

N-(2-cyclohexen-1-yl)acetamide proper disposal procedures

An In-Depth Guide to the Proper Disposal of N-(2-cyclohexen-1-yl)acetamide This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(2-cyclohexen-1-yl)acetamide in a laboratory s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of N-(2-cyclohexen-1-yl)acetamide

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(2-cyclohexen-1-yl)acetamide in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you have the critical information needed for safe and compliant laboratory operations. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in established safety principles and regulatory standards.

Hazard Assessment and Profile

N-(2-cyclohexen-1-yl)acetamide is an organic compound containing an amide linkage and a cyclohexene moiety. The disposal protocol is dictated by the potential hazards associated with these structural features.

  • Amide Group: Simple amides, like acetamide, are recognized for potential health risks. Acetamide is listed as a suspected carcinogen (IARC Group 2B) and may cause liver damage with chronic exposure.[1][2] Amides can undergo hydrolysis under strong acid or alkaline conditions.[3]

  • Cyclohexene Moiety: The unsaturated cyclohexene ring suggests potential flammability and reactivity. Structurally related compounds like 2-Cyclohexen-1-one are classified as flammable and toxic liquids.[4]

Based on these related compounds, a cautious approach requires treating N-(2-cyclohexen-1-yl)acetamide as a substance with potential health and environmental risks.

Table 1: Synthesized Hazard Profile for N-(2-cyclohexen-1-yl)acetamide

Hazard CategoryPotential Hazard DescriptionBasis for Assessment (Related Compounds)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5]Based on data for various functionalized amides.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[6][7]Common hazard for many organic chemicals and amides.
Chronic Toxicity Suspected of causing cancer based on animal studies for related amides.[2]Extrapolated from the IARC classification of acetamide.
Target Organ Effects May cause respiratory tract irritation and potential liver damage upon chronic exposure.[1]Based on toxicological data for acetamide.
Flammability Considered a combustible solid or liquid.[4][8]Based on the properties of cyclohexene derivatives.
Environmental Product should not be allowed to enter drains or waterways.[9]General principle for synthetic organic compounds.

Immediate Safety & Handling Precautions

Before beginning any work that will generate N-(2-cyclohexen-1-yl)acetamide waste, ensure all necessary personal protective equipment (PPE) is readily available and in use.

Step-by-Step Pre-Disposal Handling:

  • Engineering Controls: Conduct all transfers and handling of N-(2-cyclohexen-1-yl)acetamide within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side shields.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[9]

    • Body Protection: Wear a standard laboratory coat. Impervious clothing may be necessary for larger quantities.[10]

  • Spill Management: In case of a minor spill, avoid generating dust.[8] Carefully sweep up the solid material or absorb the liquid with an inert material (e.g., sand, vermiculite) and place it into a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[2]

Waste Segregation and Collection Protocol

Proper segregation and labeling are critical for regulatory compliance and safe disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, for collecting waste N-(2-cyclohexen-1-yl)acetamide.[11] Ensure the container is in good condition with a secure, leak-proof cap.

  • Labeling: Immediately label the container with the following information:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "N-(2-cyclohexen-1-yl)acetamide".

    • Associated Hazard Warnings: "Irritant," "Suspected Carcinogen".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents.[2] Do not mix this waste with other waste streams.

Primary Disposal Route: Licensed Hazardous Waste Facility

The most secure and compliant method for disposing of N-(2-cyclohexen-1-yl)acetamide is through your institution's EHS program for collection by a licensed hazardous waste disposal company. This approach ensures the waste is managed in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[11][12]

Workflow for Professional Disposal:

  • Accumulation: Collect the waste as described in Section 3. Do not exceed the accumulation limits for hazardous waste as defined by your generator status (e.g., Very Small Quantity Generator).[12]

  • Request Pickup: Once the container is full or your project is complete, contact your institution's EHS department to schedule a waste pickup.[11]

  • Documentation: Ensure all institutional paperwork and waste logs are completed accurately. The EHS department will handle the creation of the hazardous waste manifest for the transporter.[13]

  • Final Treatment: The licensed facility will typically dispose of this type of organic chemical waste via high-temperature incineration, which is the recommended and most effective method for destroying organic compounds and preventing their release into the environment.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of N-(2-cyclohexen-1-yl)acetamide waste.

G start Start: N-(2-cyclohexen-1-yl)acetamide waste generated assess_hazards Assess Hazards (See Table 1) start->assess_hazards ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate & Collect Waste in Labeled Container ppe->segregate store Store in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Hazardous Waste Pickup store->contact_ehs end End: Compliant Disposal via Incineration contact_ehs->end

Caption: Workflow for the compliant disposal of N-(2-cyclohexen-1-yl)acetamide.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: U.S. Environmental Protection Agency.
  • Acetamide - Vector SDS and Chemical Management. Source: Vector Solutions.
  • 1-Acetamidoadamantane Safety Data Sheet. Source: Thermo Fisher Scientific.
  • Acetamide Safety D
  • Acetamide Material Safety Data Sheet. Source: Santa Cruz Biotechnology.
  • (+/-)-trans-1,2-Bis(2-mercaptoacetamido)
  • N-(2-Hydroxy-4-methylphenyl)
  • Acetamide Safety D
  • Safety Data Sheet (SDS) Acetamide. Source: Flinn Scientific.
  • 2-Cyclohexen-1-one Safety Data Sheet. Source: Thermo Fisher Scientific.
  • Amides Waste Compatibility: Key Insights for Safe Disposal. Source: CP Lab Safety.
  • N-(4-Fluorophenyl)
  • Essential Guide to the Proper Disposal of N-ethyl-2,2-dimethylpropanamide. Source: Benchchem.
  • AMIDES, FROM COCONUT OIL AND DIETHYLENETRIAMINE, ETHOXYLATED Safety Data Sheet.
  • Pharmaceutical Waste Management for Very Small Quantity Generators. Source: Texas Commission on Environmental Quality.
  • EPA Hazardous Waste Codes. Source: U.S. Environmental Protection Agency.
  • Pharmaceutical Waste Guidance. Source: County of San Diego, Department of Environmental Health.

Sources

Handling

Personal protective equipment for handling N-(2-cyclohexen-1-yl)acetamide

The following guide details the safety, logistical, and operational protocols for handling N-(2-cyclohexen-1-yl)acetamide . Notice: As a specialized pharmaceutical intermediate, specific toxicological data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety, logistical, and operational protocols for handling N-(2-cyclohexen-1-yl)acetamide .

Notice: As a specialized pharmaceutical intermediate, specific toxicological data for this exact compound is often limited compared to commodity chemicals. Therefore, this guide applies a Control Banding approach , deriving safety protocols from its structural moieties (acetamide and cyclohexene) to ensure a "Safety First" conservative standard suitable for drug development environments.

Hazard Identification & Risk Profile

Compound Class: Allylic Amide / Pharmaceutical Intermediate Molecular Formula: C


H

NO Estimated MW: ~139.2 g/mol

Before handling, researchers must recognize that this molecule combines the hepatotoxic potential of an acetamide with the reactivity (and peroxide-forming potential) of a cyclohexene ring.

Hazard ClassGHS Classification (Derived*)H-CodeRisk Description
Acute Toxicity Category 4 (Oral)H302 Harmful if swallowed.[1] Acetamide derivatives often exhibit systemic toxicity upon ingestion.
Irritation Category 2 (Skin/Eye)H315, H319 Causes skin and serious eye irritation.[1][2]
Carcinogenicity Category 2 (Suspected)H351 Conservative classification based on the acetamide moiety (IARC Group 2B).
Reactivity Peroxide Former (Class C)-- The allylic position on the cyclohexene ring is susceptible to autoxidation, forming explosive peroxides upon prolonged storage.

*Note: Classifications are derived from Structure-Activity Relationship (SAR) analysis of acetamide and cyclohexene analogs due to limited specific SDS data.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Use this matrix to select PPE based on your specific operation.

PPE ComponentStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11mm)Double Gloving (Nitrile over Nitrile) or Butyl Rubber Amides can permeate thin nitrile. Double gloving provides a "breakthrough" buffer.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesPrevent ocular absorption of vapors or splashes, which can lead to systemic effects.
Respiratory Fume Hood (Face velocity > 100 fpm)Fume Hood + N95 (if solid/dusty)Prevent inhalation of particulates. If the compound is an oil/liquid, vapor pressure requires hood containment.
Body Protection 100% Cotton Lab CoatTyvek® Sleeves or ApronSynthetic blends can melt if a flammability incident occurs (peroxide risk).

Operational Protocols

A. Receipt & Storage (The Peroxide Protocol)

Because this compound contains a cyclohexenyl ring, it is a candidate for autoxidation.

  • Upon Receipt: Visually inspect for crystal formation (peroxides) or yellowing (oxidation).

  • Labeling: Affix a "Peroxide Former" label with the Date Received and Date Opened .

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent autoxidation.

    • Container: Amber glass with a PTFE-lined cap to block UV light.

B. Weighing & Solubilization
  • Static Control: If the substance is a solid, use an anti-static gun before weighing to prevent dispersal.

  • Solvent Choice: Soluble in polar organic solvents (DMSO, Methanol, DCM).

  • Dissolution: Add solvent slowly to the solid. Avoid sonication if peroxides are suspected (test with peroxide strips first).

C. Reaction Setup
  • Inertion: All reactions involving this intermediate should be run under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Temperature Control: Avoid heating to dryness. If concentration is required, do not distill to a dry residue; leave a small amount of high-boiling solvent to prevent peroxide detonation.

Emergency Response & Spills

Spill Response Workflow

Minor Spill (< 5 mL/g):

  • Isolate: Alert nearby personnel.

  • PPE: Don double gloves and goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (amides can react or facilitate flammability).

  • Clean: Wipe area with mild soapy water, then acetone.

Exposure Response:

  • Skin: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases skin absorption).

  • Eyes: Flush at eyewash station for 15 minutes, holding eyelids open.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Visualizations

Figure 1: PPE & Handling Decision Tree

This diagram guides the researcher through the safety logic based on the physical state and scale of the chemical.

PPE_Decision_Tree Start Start: Handling N-(2-cyclohexen-1-yl)acetamide CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Oil / Viscous Liquid CheckState->IsLiquid RiskDust Risk: Inhalation of Particulates IsSolid->RiskDust RiskPerm Risk: Skin Permeation IsLiquid->RiskPerm ActionSolid Use Fume Hood + Anti-Static Gun RiskDust->ActionSolid ActionLiquid Double Nitrile Gloves + Change every 30 mins RiskPerm->ActionLiquid StorageCheck Storage Check: Is it > 6 months old? ActionSolid->StorageCheck ActionLiquid->StorageCheck TestPeroxide TEST FOR PEROXIDES (Quantofix Strips) StorageCheck->TestPeroxide Yes Proceed Proceed with Experiment (Inert Atmosphere) StorageCheck->Proceed No TestPeroxide->Proceed Negative

Caption: Decision logic for PPE selection and peroxide safety checks prior to usage.

Figure 2: Peroxide Management Workflow

Since the cyclohexene ring is susceptible to peroxide formation, this workflow is critical for long-term storage safety.

Peroxide_Workflow Receive Receive Chemical Label Label: Date Received & Date Opened Receive->Label Store Store: 4°C, Dark, Under Argon Label->Store Inspect Quarterly Inspection Store->Inspect CrystalCheck Crystals Visible? Inspect->CrystalCheck StripTest Test with Peroxide Strip CrystalCheck->StripTest No Dispose DISPOSE IMMEDIATELY (Do not open) CrystalCheck->Dispose Yes (Explosion Risk) StripTest->Dispose > 100 ppm Use Safe to Use StripTest->Use < 10 ppm Treat Treat with Reducing Agent (e.g., FeSO4) StripTest->Treat 10-100 ppm

Caption: Workflow for managing peroxide risks associated with cyclohexene derivatives.

Disposal & Logistics

Waste Stream Classification:

  • Primary Stream: Organic Waste (Non-Halogenated).

  • Contaminated Solids: Solid Waste (Gloves, weigh boats) must be double-bagged.

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent exothermic reactions.

  • Labeling: Tag as "Toxic, Irritant, Potential Peroxide Former."

  • Destruction: The preferred method is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Acetamide. Retrieved from [Link]

  • Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.